molecular formula C13H11NO3 B1345955 Pteleine CAS No. 2221-41-2

Pteleine

Cat. No.: B1345955
CAS No.: 2221-41-2
M. Wt: 229.23 g/mol
InChI Key: ALLQMEDAYDKMIO-UHFFFAOYSA-N
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Description

Pteleine has been reported in Melicope triphylla, Melicope semecarpifolia, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-15-8-3-4-11-10(7-8)12(16-2)9-5-6-17-13(9)14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLQMEDAYDKMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=C2OC)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00176759
Record name Pteleine
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Molecular Weight

229.23 g/mol
Source PubChem
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Physical Description

Solid
Record name Pteleine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2221-41-2
Record name Pteleine
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Record name Pteleine
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Record name Pteleine
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Record name PTELEINE
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Record name Pteleine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 - 135 °C
Record name Pteleine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pteleine: Structural Elucidation, Biosynthetic Logic, and Pharmacological Profiling of a 4,6-Dimethoxyfuro[2,3-b]quinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pteleine furoquinoline alkaloid chemical structure Content Type: In-depth technical guide.

Executive Summary

This compound (CAS: 2221-41-2) is a linear furoquinoline alkaloid predominantly isolated from the Rutaceae family, specifically Ptelea trifoliata and Melicope species. Structurally defined as 4,6-dimethoxyfuro[2,3-b]quinoline , it represents a critical derivative of the dictamnine scaffold. Its pharmacological profile is characterized by significant antimicrobial, antimycobacterial, and cytotoxic activities, driven by the planar tricyclic system's ability to intercalate DNA and modulate enzymatic targets. This guide provides a rigorous analysis of this compound’s chemical architecture, biosynthetic origins, isolation protocols, and total synthesis strategies for researchers in natural product chemistry and drug discovery.

Chemical Architecture & Molecular Properties

The chemical identity of this compound is defined by the fusion of a furan ring to a quinoline core, specifically at the 2,3-b positions, with methoxy substituents at positions 4 and 6. This "linear" arrangement distinguishes it from angular furoquinolines and confers specific electronic properties essential for its biological interaction.

Structural Specifications
  • IUPAC Name: 4,6-dimethoxyfuro[2,3-b]quinoline[1]

  • Molecular Formula: C₁₃H₁₁NO₃

  • Molecular Weight: 229.23 g/mol [2]

  • Core Scaffold: Furo[2,3-b]quinoline[3]

  • Key Substituents:

    • C4-Methoxy (-OCH₃): Critical for lipophilicity and receptor binding.

    • C6-Methoxy (-OCH₃): Distinguishes this compound from its parent compound, Dictamnine.

    • Furan Ring: Essential for DNA intercalation (planar aromaticity).

Physicochemical Data Profile

The following data serves as a baseline for identification and quality control.

PropertyValue / CharacteristicNote
Physical State Colorless needles or prismsRecrystallized from Ethanol/Acetone
Melting Point 134–135 °CSharp melting point indicates high purity
Solubility Soluble in CHCl₃, MeOH, EtOH; Insoluble in H₂OTypical of lipophilic alkaloids
UV

246, 309, 320, 332 nm (EtOH)Characteristic furoquinoline absorption
Mass Spectrometry

229 [M]⁺ (Base peak)
Stable molecular ion due to aromaticity
1H-NMR Diagnostic Signals (CDCl₃, 500 MHz)

Identification relies on the characteristic furan doublets and the distinct methoxy singlets.

  • Furan

    
    -H (C2-H): 
    
    
    
    7.58 (d,
    
    
    Hz) – Deshielded by oxygen.
  • Furan

    
    -H (C3-H): 
    
    
    
    7.02 (d,
    
    
    Hz).
  • C4-OCH₃:

    
     4.42 (s) – Highly deshielded due to peri-position relative to nitrogen.
    
  • C6-OCH₃:

    
     3.95 (s).
    
  • Aromatic Protons:

    
     7.95 (d, C8-H), 
    
    
    
    7.36 (dd, C7-H),
    
    
    7.65 (d, C5-H) (Approximate shifts, dependent on solvent).

Biosynthetic Origin & Pathway

This compound is biogenetically derived from the anthranilic acid pathway, a hallmark of Rutaceae alkaloids. The synthesis involves the condensation of anthranilate with acetate units to form the quinolone core, followed by prenylation, cyclization to the furan ring, and specific O-methylation.

Mechanistic Logic
  • Scaffold Formation: Anthranilic acid condenses with Acetyl-CoA to form 4-hydroxy-2-quinolinone.

  • Prenylation: Dimethylallyl pyrophosphate (DMAPP) alkylates C3, a crucial step for furan ring formation.

  • Furan Cyclization: Oxidative cleavage of the isopropyl group on the prenyl chain (via the Platydesmine intermediate) yields the furan ring (Dictamnine).

  • Functionalization: Regioselective hydroxylation at C6 followed by O-methylation converts Dictamnine into this compound.

Biosynthetic Pathway Diagram

The following diagram illustrates the metabolic flux from primary metabolites to this compound.

Biosynthesis cluster_enzymes Key Enzymatic Transformations Anthranilic Anthranilic Acid Quinolinone 4-Hydroxy-2-quinolinone Anthranilic->Quinolinone + Acetyl-CoA (Anthranilate synthase) PrenylQuin 3-(3,3-Dimethylallyl)-4-hydroxy-2-quinolinone Quinolinone->PrenylQuin + DMAPP (Prenyltransferase) Platydesmine Platydesmine (Furoquinoline precursor) PrenylQuin->Platydesmine Cyclization (Oxidative) Dictamnine Dictamnine (Parent Alkaloid) Platydesmine->Dictamnine Stereoselective Elimination This compound This compound (4,6-dimethoxyfuro[2,3-b]quinoline) Dictamnine->this compound 1. C6-Hydroxylation (CYP450) 2. O-Methylation (OMT)

Figure 1: Biosynthetic pathway of this compound from Anthranilic acid, highlighting the critical transition from the Dictamnine precursor via C6-functionalization.

Isolation & Characterization Protocols

Isolation of this compound from Ptelea trifoliata requires a strategy that separates alkaloids from non-basic lipophilic constituents (terpenes, coumarins). The following protocol utilizes acid-base partitioning to ensure high recovery and purity.

Extraction Methodology

Source Material: Dried root bark or leaves of Ptelea trifoliata.

  • Initial Extraction: Macerate 1 kg of dried powder in MeOH (3 x 3L) for 48 hours. Concentrate in vacuo to yield a crude extract.

  • Acid Solubilization: Suspend crude extract in 5% HCl (aq). Filter to remove non-alkaloidal lipids and chlorophyll (Residue A).

  • Basification: Adjust the filtrate pH to ~9-10 using NH₄OH. This converts alkaloid salts to their free base forms, precipitating them or making them extractable by organic solvents.

  • Liquid-Liquid Partition: Extract the basic aqueous phase with CHCl₃ (3x). Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.

  • Chromatographic Purification: Subject the total alkaloid fraction to Column Chromatography (Silica Gel 60).

    • Elution Gradient: Hexane:Ethyl Acetate (starting 9:1

      
       1:1).
      
    • This compound typically elutes after Dictamnine due to the additional methoxy group increasing polarity slightly.

Isolation Workflow Diagram

Isolation Biomass Dried Plant Material (Ptelea trifoliata) MeOH_Ext Methanol Extraction (Crude Extract) Biomass->MeOH_Ext Acid_Part Acid Partition (5% HCl) MeOH_Ext->Acid_Part Filtration Base_Trt Basification (pH 9-10, NH4OH) Acid_Part->Base_Trt Filtrate Only CHCl3_Ext CHCl3 Extraction (Total Alkaloids) Base_Trt->CHCl3_Ext Liquid-Liquid Column Silica Gel CC (Hexane:EtOAc) CHCl3_Ext->Column This compound Purified this compound (Crystals) Column->this compound Fractionation

Figure 2: Step-by-step isolation workflow for this compound using classical acid-base alkaloid extraction.

Total Synthesis Strategies

For drug development, relying on natural extraction is inefficient. Total synthesis allows for the generation of this compound and its analogues for SAR studies.

The Modified Tolfimine Route

A robust synthetic approach involves constructing the quinoline core with the furan ring pre-formed or cyclized late-stage.

Protocol:

  • Precursor Assembly: Condensation of 4-methoxy-aniline with diethyl

    
    -benzyloxyethylmalonate  at elevated temperatures (250°C, diphenyl ether) yields the 4-hydroxy-quinoline derivative.
    
  • Methylation: Treatment with dimethyl sulfate (DMS) or diazomethane converts the C4-hydroxyl to the C4-methoxy group.

  • Cyclization (Furan Ring Closure):

    • Debenzylation of the side chain (H₂/Pd-C) yields the alcohol.

    • Cyclodehydration using Polyphosphoric Acid (PPA) closes the furan ring onto the quinoline core.

  • Final Product: Recrystallization yields synthetic this compound.

Note: This route allows for the introduction of the C6-methoxy group by selecting 4-methoxy-aniline as the starting material (which becomes C6 in the final quinoline).

Pharmacological Potential & SAR[5][6][7][8]

This compound's planar furoquinoline structure is a pharmacophore for DNA intercalation and enzyme inhibition.

Structure-Activity Relationship (SAR)[5]
  • DNA Intercalation: The planar tricyclic aromatic system allows insertion between DNA base pairs, disrupting replication. This is the primary mechanism for its cytotoxicity against cancer cell lines (e.g., A549, MCF-7).

  • C4-Methoxy Group: Essential for potency. Hydrolysis to the hydroxyl (dictamnine

    
     nor-dictamnine) significantly reduces antimicrobial activity, suggesting the methoxy group aids in membrane permeability or specific binding pocket fit.
    
  • C6-Substitution: The C6-methoxy group in this compound enhances activity against Mycobacterium tuberculosis compared to unsubstituted analogs. This position is a target for metabolic stability optimization.

Therapeutic Applications[9]
  • Antimicrobial: Active against Gram-positive bacteria (Staphylococcus aureus) and Candida albicans.

  • Antitubercular: Shows moderate inhibitory activity against M. tuberculosis H37Rv strain.

  • Antiprotozoal: Demonstrated efficacy against Leishmania promastigotes, likely via mitochondrial membrane potential disruption.

References

  • Royal Society of Chemistry. (1979). The biosynthesis of furoquinolines and other hemiterpenoids in Ptelea trifoliata. Journal of the Chemical Society, Perkin Transactions 1. Link

  • National Institutes of Health (PubChem). (2025). This compound Compound Summary. PubChem Database.[2][4] Link

  • ResearchGate. (2000). New Synthesis of Linear Furoquinoline Alkaloids. Chemical and Pharmaceutical Bulletin. Link

  • MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Link

  • USDA Forest Service. (2008). Ptelea trifoliata L.[5][6] - Hoptree.[5][7] Woody Plant Seed Manual. Link

Sources

An In-Depth Technical Guide to the Investigated Mechanism of Action of Pteleine against Mycobacterium smegmatis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating emergence of multidrug-resistant mycobacterial strains necessitates the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Pteleine, a furoquinoline alkaloid derived from the plant Ptelea trifoliata, represents a promising candidate within a chemical class known for its broad biological activities. While direct research on this compound's antimycobacterial properties is nascent, its quinoline core structure provides a strong rationale for investigating its potential efficacy. This technical guide synthesizes established knowledge on the mechanisms of quinoline-based compounds to propose a robust investigative framework for elucidating this compound's mode of action against Mycobacterium smegmatis. We present the primary hypothesis of DNA gyrase inhibition, alongside secondary hypotheses of cell envelope disruption and metabolic interference. This document provides senior researchers and drug development professionals with detailed, field-proven experimental protocols to systematically validate these proposed mechanisms, transforming this compound from a compound of interest into a mechanistically understood lead candidate for further development.

Part 1: Introduction

The Challenge and the Model: Mycobacterial Infections and M. smegmatis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The complexity and lipid-rich nature of the mycobacterial cell wall contribute significantly to its intrinsic resistance to many antibiotics and host immune responses.[1][2] The development of new antitubercular drugs is often hampered by the slow growth and BSL-3 containment requirements of M. tuberculosis. Consequently, Mycobacterium smegmatis, a non-pathogenic, fast-growing relative, serves as an invaluable BSL-1 model organism.[3][4] It shares fundamental cellular architecture and homologous drug targets with its pathogenic counterpart, making it an ideal platform for initial screening, potency determination, and mechanism of action studies.[4][5]

This compound: A Quinoline Alkaloid Candidate

This compound is a furoquinoline alkaloid naturally occurring in plants of the Rutaceae family, such as Lunasia amara and Ptelea trifoliata. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with potent antimicrobial properties.[6][7] Notably, quinolone antibiotics are well-established inhibitors of bacterial DNA gyrase.[6] Several 2-substituted quinoline alkaloids have demonstrated significant activity against M. tuberculosis H37Rv, validating this chemical class as a promising source for new antitubercular leads.[6][7] This guide outlines the logical, evidence-based pathway to determine if this compound exerts its antimycobacterial effect through similar, established mechanisms.

Part 2: Proposed Mechanisms of Action of this compound

Based on the extensive literature on quinoline and quinolone derivatives, we can postulate several high-probability mechanisms of action for this compound against M. smegmatis. These are presented in order of likelihood to guide a structured experimental investigation.

Primary Hypothesis: Inhibition of DNA Gyrase (Type II Topoisomerase)

The most well-documented mechanism for quinoline-based antimicrobials is the targeting of DNA gyrase. This enzyme is indispensable in mycobacteria, which lack topoisomerase IV, making gyrase solely responsible for managing DNA supercoiling and decatenating daughter chromosomes during replication.[6][8] Inhibition of this single, essential target is rapidly bactericidal.

Causality of Inhibition: Quinolones typically bind to the complex formed between DNA gyrase and DNA. This interaction stabilizes the transient double-strand DNA break created by the enzyme's catalytic cycle. The resulting gyrase-DNA-drug ternary complex effectively blocks the progression of replication forks, leading to an accumulation of lethal double-strand breaks and subsequent cell death.[6][8][9] Given its quinoline core, it is highly probable that this compound functions as an interfacial inhibitor with a similar mode of action.

Fig 1: Proposed inhibition of the DNA gyrase cycle by this compound. cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Proposed this compound Inhibition Relaxed_DNA Relaxed/Positively Supercoiled DNA Gyrase_Binding Gyrase Binds 'G-segment' DNA Relaxed_DNA->Gyrase_Binding ATP_Binding ATP Binding & 'T-segment' Capture Gyrase_Binding->ATP_Binding Cleavage G-segment Cleavage ATP_Binding->Cleavage Strand_Passage T-segment Passage Cleavage->Strand_Passage Inhibition_Point Cleavage->Inhibition_Point Religation G-segment Religation Strand_Passage->Religation Release ATP Hydrolysis & Product Release Religation->Release Supercoiled_DNA Negatively Supercoiled DNA Release->Supercoiled_DNA This compound This compound This compound->Inhibition_Point

Caption: Proposed inhibition of the DNA gyrase cycle by this compound.

Secondary Hypothesis: Disruption of the Mycobacterial Cell Envelope

The mycobacterial cell envelope is a unique, complex, and essential structure composed of an inner plasma membrane, a layer of peptidoglycan covalently linked to arabinogalactan, which is in turn esterified with long-chain mycolic acids.[2][10][11] Its integrity is crucial for bacterial viability, making it an excellent drug target.[2][12] Some antimicrobial compounds, particularly cationic or lipophilic molecules, can directly interact with and disrupt the plasma membrane.

Causality of Disruption: This can occur through several mechanisms:

  • Pore Formation: Insertion of the molecule into the lipid bilayer can create pores, leading to leakage of essential ions and metabolites and dissipation of the proton motive force.[10]

  • Membrane Fluidity Alteration: The compound may intercalate between phospholipids, altering membrane fluidity and impairing the function of embedded proteins essential for processes like respiration and cell wall synthesis.[12]

  • Inhibition of Biosynthesis: this compound could inhibit key enzymes involved in the synthesis of cell wall components like peptidoglycan or arabinogalactan.[1][11]

Fig 2: Potential disruption points in the mycobacterial cell envelope. Cell_Structure Outer Lipids Mycolic Acids Arabinogalactan Peptidoglycan Plasma Membrane Cytoplasm This compound This compound Target_Membrane Disruption of Membrane Potential This compound->Target_Membrane Direct Interaction Target_PG Inhibition of Biosynthesis This compound->Target_PG Enzyme Inhibition Target_Membrane->Cell_Structure:p4 Target_PG->Cell_Structure:p3

Caption: Potential disruption points in the mycobacterial cell envelope.

Part 3: Experimental Validation Workflow

To systematically test the proposed mechanisms, a tiered approach is recommended, beginning with broad phenotypic assessments and progressing to specific molecular target validation.

Tier 1: Potency and Bactericidal Activity Assessment

The initial step is to quantify the potency of this compound against M. smegmatis and determine whether its effect is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[13]

Table 1: Representative Data for Antimycobacterial Potency

Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
This compound (Hypothetical) 8 16 2 Bactericidal
Isoniazid (Control) 0.5 1 2 Bactericidal

| Tetracycline (Control) | 4 | >64 | >16 | Bacteriostatic |

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol utilizes a resazurin-based microtiter plate assay (REMA), a common, reliable, and colorimetric method for determining MIC.[13]

  • Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound 2-fold across a 96-well microplate using Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) to a final volume of 100 µL per well.

  • Inoculation: Grow M. smegmatis mc²155 to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Dilute the culture to approximately 1 x 10⁵ CFU/mL in 7H9 broth. Add 100 µL of this inoculum to each well.

  • Controls: Include wells for "sterility control" (broth only), "growth control" (broth + inoculum, no drug), and a positive control drug (e.g., Isoniazid).

  • Incubation: Incubate the plate at 37°C for 48-72 hours.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well and incubate for another 6-12 hours. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin.

  • Analysis: The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

  • Sampling: Following MIC determination (before adding resazurin), take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto a Middlebrook 7H10 agar plate.

  • Incubation: Incubate the agar plate at 37°C for 3-4 days, or until colonies are visible in the growth control spots.

  • Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum. An MBC/MIC ratio of ≤4 is generally considered bactericidal.[13]

Tier 2: Molecular Target Validation

If this compound is confirmed to be bactericidal, the next logical step is to investigate its effect on the primary hypothesized target: DNA gyrase.

Fig 3: Workflow for the in vitro DNA gyrase supercoiling assay. Start Purified M. smegmatis DNA Gyrase + Relaxed Plasmid DNA + ATP Incubation Incubate with varying concentrations of this compound Start->Incubation Stop Stop reaction (e.g., with SDS/EDTA) Incubation->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Analysis Visualize Bands: Supercoiled vs. Relaxed DNA Electrophoresis->Analysis

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

Protocol 3: In Vitro DNA Gyrase Supercoiling Assay

This biochemical assay directly measures the enzymatic activity of DNA gyrase and its inhibition by a test compound.[14][15]

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine), 1 unit of purified M. smegmatis DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the desired concentration of this compound (or a known inhibitor like ciprofloxacin as a control).

  • Initiation: Start the reaction by adding ATP to a final concentration of 1 mM. The total reaction volume is typically 30 µL.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 6 µL of a stop buffer containing SDS, EDTA, and loading dye.

  • Analysis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at ~80V for 2 hours.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. In the absence of an inhibitor, the relaxed plasmid will be converted to its faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state.

Protocol 4: Cell Membrane Integrity Assay

To test the secondary hypothesis, this assay uses the fluorescent dye propidium iodide (PI), which is membrane-impermeable and only enters cells with compromised plasma membranes, where it intercalates with DNA and fluoresces brightly.[12]

  • Cell Preparation: Grow M. smegmatis to mid-log phase and wash twice with PBS. Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

  • Treatment: Treat cell suspensions with this compound at 1x, 2x, and 4x its MIC for a defined period (e.g., 2 hours). Include an untreated control and a positive control (e.g., treatment with 70% isopropanol to permeabilize all cells).

  • Staining: Add PI to each sample to a final concentration of 2 µM. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Excite with a 488 nm laser and measure emission at ~617 nm. An increase in the population of fluorescent (PI-positive) cells in the this compound-treated samples compared to the untreated control indicates membrane damage.

Part 4: Data Synthesis and Future Directions

The results from the experimental workflow will provide a clear path forward.

  • If this compound inhibits the DNA gyrase supercoiling assay: This strongly supports the primary hypothesis. The next steps would involve determining the IC₅₀ for enzyme inhibition, performing molecular docking studies to predict the binding site on a gyrase homology model, and generating resistant mutants of M. smegmatis to identify mutations in the gyrA or gyrB genes, which would provide definitive proof of the target.[14]

  • If this compound does not inhibit DNA gyrase but causes PI uptake: This points towards the secondary hypothesis of membrane disruption. Further investigation using Transmission Electron Microscopy (TEM) would be warranted to visualize morphological changes to the cell envelope.[16] Assays measuring the dissipation of membrane potential could also be employed.

  • If neither of the primary or secondary hypotheses is supported: this compound may operate through a novel or less common mechanism. Broader, unbiased approaches such as metabolomics or transcriptomics (RNA-Seq) would be necessary to identify the perturbed cellular pathways and generate new hypotheses.[4] Additionally, investigating its potential as an efflux pump inhibitor could be a valuable avenue.[17]

Conclusion

This compound, as a member of the quinoline alkaloid family, stands as a credible candidate for development as a novel antimycobacterial agent. While its specific mechanism of action against Mycobacterium smegmatis is yet to be elucidated, a strong theoretical framework based on its chemical congeners points toward the inhibition of DNA gyrase as the most probable target. The structured experimental guide provided herein offers a robust, logical, and efficient pathway to systematically test this hypothesis, assess alternative mechanisms like cell envelope disruption, and ultimately define the molecular basis of this compound's activity. Successful validation through these protocols will provide the critical mechanistic understanding required to advance this compound into the next stage of the drug development pipeline.

References

  • Guzman, J. D., Evangelopoulos, D., Gupta, A., & Prieto, J. M. (2013). Antimycobacterial susceptibility testing methods for natural products research. PMC. Available at: [Link]

  • Li, K., et al. (2019). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. Cell Chemical Biology, 26(8), 1187-1194.e5. Available at: [Link]

  • Azzali, E., et al. (2016). An Experimental Model for the Rapid Screening of Compounds with Potential Use Against Mycobacteria. ASSAY and Drug Development Technologies. Available at: [Link]

  • Basuna, K. A. A., et al. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. MDPI. Available at: [Link]

  • Sivaramakrishnan, G., et al. (2014). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, ASM Journals. Available at: [Link]

  • Pitaluga, M., et al. (2021). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. MDPI. Available at: [Link]

  • Gold, B., et al. (2015). Identification of Novel Anti-mycobacterial Compounds by Screening a Pharmaceutical Small-Molecule Library against Nonreplicating Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

  • Request PDF. (2019). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. ResearchGate. Available at: [Link]

  • Baptista, R. P., et al. (2019). The Anti-mycobacterial Activity of a Diterpenoid-Like Molecule Operates Through Nitrogen and Amino Acid Starvation. Frontiers in Microbiology. Available at: [Link]

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  • Request PDF. (2015). Quinoline alkaloids from Lunasia amara inhibit Mycobacterium tuberculosis H37Rv in vitro. ResearchGate. Available at: [Link]

  • Nagaraja, V., et al. (2005). A monoclonal antibody that inhibits mycobacterial DNA gyrase by a novel mechanism. Nucleic Acids Research, PMC. Available at: [Link]

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  • Request PDF. (2017). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. ResearchGate. Available at: [Link]

  • Chan, P. F., et al. (2017). Mechanism and resistance for antimycobacterial activity of a fluoroquinophenoxazine compound. PLOS ONE, PMC. Available at: [Link]

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  • Siddiqa, A., et al. (2024). Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis. MDPI. Available at: [Link]

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  • Alderwick, L. J., et al. (2017). Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target. Journal of Applied Microbiology. Available at: [Link]

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline) represents a specific subclass of furoquinoline alkaloids predominantly isolated from Ptelea trifoliata (Rutaceae). While often overshadowed by its congeners skimmianine and dictamnine, this compound exhibits a distinct pharmacological profile driven by its specific C-6 methoxylation pattern.

This technical guide analyzes this compound as a lead scaffold for antimycobacterial and antiproliferative therapeutics. Unlike generalized reviews, this document focuses on the structure-activity relationship (SAR) that dictates its ability to intercalate DNA and inhibit Topoisomerase II, providing a reproducible isolation workflow for laboratory validation.

Chemical Architecture & SAR Analysis

The medicinal potency of this compound is intrinsic to its planar tricyclic geometry. To understand its reactivity, we must compare it against its structural analogs.

The Furoquinoline Scaffold

The core structure consists of a quinoline ring fused to a furan ring.[1] This planar arrangement allows the molecule to slide between DNA base pairs (intercalation).

Comparative SAR Table

The biological activity variance among quinoline alkaloids is largely determined by the methoxy (-OCH₃) substitution pattern on the benzene ring.

AlkaloidSubstitution PatternLogP (Calc)Primary BioactivityMolecular Weight
This compound 4, 6-dimethoxy 2.9 Antimycobacterial, Cytotoxic 229.23
Dictamnine4-methoxy2.8Antifungal, Mutagenic199.21
Skimmianine4, 7, 8-trimethoxy2.6Acetylcholinesterase Inhibitor259.26
Maculosidine4, 6, 8-trimethoxy2.7Antimicrobial259.26

Critical Insight: The C-6 methoxy group in this compound (absent in Dictamnine) enhances lipophilicity and electron density, potentially increasing its affinity for the hydrophobic core of the DNA helix compared to the unsubstituted Dictamnine.

Pharmacological Profiles[1][2][3][4][5][6]

Antimycobacterial Activity (Tuberculosis)

This compound has demonstrated moderate to significant activity against Mycobacterium species, a critical finding given the rise of MDR-TB.

  • Target: Mycobacterium tuberculosis and M. smegmatis.[2]

  • Potency: Studies indicate MIC values in the range of 4.39–87.8 µM for this compound and related furoquinolines.[3]

  • Mechanism: Disruption of the mycobacterial cell wall integrity and inhibition of respiration. The lipophilic nature of this compound facilitates penetration of the mycolic acid-rich cell wall of mycobacteria.

Oncology & Cytotoxicity

The antiproliferative mechanism of this compound is shared with the broader class of planar quinoline alkaloids.

  • Mechanism: DNA Intercalation . The planar furoquinoline ring inserts between base pairs, causing local structural distortion. This "stalls" the replication fork.

  • Enzyme Target: Topoisomerase II . By stabilizing the DNA-Topo II cleavable complex, this compound prevents DNA religation, triggering double-strand breaks and subsequent apoptosis.

  • Selectivity: While cytotoxic to cancer lines (e.g., A549 lung carcinoma), toxicity to healthy human fibroblasts is generally lower, providing a therapeutic window.

Mechanism of Action: The Signaling Pathway

The following diagram visualizes the cascade from cellular entry to apoptotic cell death induced by this compound.

Pteleine_Mechanism This compound This compound (Extracellular) CellMembrane Cell Membrane Diffusion This compound->CellMembrane Nucleus Nuclear Translocation CellMembrane->Nucleus DNA Genomic DNA Nucleus->DNA Intercalation Intercalation between Base Pairs DNA->Intercalation Complex Stabilized DNA-Topo II Complex (Cleavable Complex) Intercalation->Complex Traps Enzyme TopoII Topoisomerase II TopoII->Complex Damage DSB (Double Strand Breaks) Complex->Damage Prevents Religation p53 p53 Activation Damage->p53 Mito Mitochondrial Dysfunction (Cytochrome c Release) p53->Mito Apoptosis APOPTOSIS (Programmed Cell Death) Mito->Apoptosis

Caption: Figure 1.[4] Molecular pathway of this compound-induced apoptosis via Topoisomerase II poisoning and DNA intercalation.

Experimental Protocol: Isolation from Ptelea trifoliata

Objective: Isolate this compound rich fraction from root bark. Safety: Work in a fume hood. Chloroform is carcinogenic.

Reagents Required:
  • Methanol (HPLC Grade)[5][6]

  • Hydrochloric Acid (5%)

  • Ammonium Hydroxide (NH₄OH, 25%)

  • Chloroform (CHCl₃)

  • Silica Gel 60 (230-400 mesh)

Step-by-Step Workflow:
  • Extraction (Methanolic):

    • Macerate 500g of dried, ground Ptelea trifoliata root bark in 2L Methanol for 48 hours.

    • Filter and evaporate solvent under reduced pressure (Rotavap at 40°C) to yield a crude gummy extract.

  • Acid-Base Fractionation (The Critical Purification Step):

    • Resuspend crude extract in 200mL of 5% HCl. Rationale: This protonates the alkaloids (this compound-H⁺), making them water-soluble.

    • Partition with Chloroform (3 x 100mL). Discard organic layer. (This removes non-alkaloidal fats, terpenes, and chlorophyll).

    • Basification: Adjust the aqueous acid phase to pH 9–10 using Ammonium Hydroxide. Rationale: This deprotonates the alkaloids, returning them to their free-base (hydrophobic) form.

    • Extract the basic aqueous solution with Chloroform (3 x 100mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate. This is the Total Alkaloid Fraction (TAF) .

  • Chromatographic Isolation:

    • Load TAF onto a Silica Gel 60 column.

    • Elution Gradient: Start with 100% Chloroform, gradually increasing Methanol (99:1 → 95:5).

    • Detection: Monitor fractions via TLC. This compound typically fluoresces blue/violet under UV (365nm) and stains orange with Dragendorff’s reagent.

    • Crystallization: Recrystallize this compound-rich fractions from Acetone/Ether to yield needles (MP: ~134–135°C).

Future Outlook: Drug Design

The this compound scaffold offers a "privileged structure" for modification. Current medicinal chemistry efforts focus on:

  • C-4 Modification: Replacing the methoxy group with amino-alkyl chains to improve DNA binding affinity (similar to chloroquine).

  • Metabolic Stability: The furan ring is metabolically liable (cytochrome P450 oxidation). Synthetic bioisosteres (e.g., thiophene analogs) may improve half-life.

References

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  • Petit, P. et al. (1987). Dihydrofuro [2,3-b] quinolinium alkaloids in cultured cells of Ptelea trifoliata L.[13]. Plant Cell Reports.[13] [Link]

  • Guzman, J.D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

Sources

A Technical Guide to the Natural Sourcing of Pteleine from Ptelea trifoliata Bark

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Phytochemical Potential of Ptelea trifoliata

Ptelea trifoliata, commonly known as the Hoptree or Wafer Ash, is a shrub native to North America belonging to the Rutaceae (citrus) family.[1][2] Historically, it has been a cornerstone in the ethnobotanical practices of Native Americans and early European settlers, who utilized its root bark for a variety of medicinal purposes, including as a tonic and for treating fevers.[1][3][4] The plant is a rich reservoir of unique secondary metabolites, particularly quinoline alkaloids, which are responsible for much of its observed biological activity.[3][5] Among these compounds, Pteleine, a furoquinoline alkaloid, stands out as a molecule of significant interest for modern pharmacological investigation.

This guide provides a comprehensive, technically-grounded overview of this compound, focusing on its natural sourcing from Ptelea trifoliata bark. We will delve into its biosynthesis, detail robust protocols for its extraction and purification, and outline analytical methods for its characterization, providing a complete workflow from raw botanical material to a purified compound ready for research and development.

Section 1: this compound, a Furoquinoline Alkaloid of Interest

Chemical Identity and Properties

This compound is chemically classified as 4,6-dimethoxyfuro[2,3-b]quinoline.[6] Its rigid, planar structure, composed of fused furan and quinoline rings, is characteristic of a class of alkaloids known for diverse bioactivities, including antimicrobial and anti-inflammatory effects.[5][7] Understanding its chemical nature is paramount for designing effective extraction and purification strategies.

cluster_this compound This compound Core Structure cluster_Substituents Key Substituents Furan Furan Benzene Benzene Furan->Benzene fused Pyridine Pyridine Benzene->Pyridine fused Methoxy1 Methoxy (C4) Methoxy2 Methoxy (C6) Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Quinoline_Core Quinoline Core Formation Anthranilic_Acid->Quinoline_Core condensation with acetate units Prenylation Prenylation at C3 Quinoline_Core->Prenylation Hydroxylation Hydroxylation & Cyclization Prenylation->Hydroxylation Furoquinoline_Scaffold Furoquinoline Scaffold Hydroxylation->Furoquinoline_Scaffold Methylation O-Methylation (x2) Furoquinoline_Scaffold->Methylation This compound This compound Methylation->this compound

Caption: Proposed biosynthetic pathway for this compound in Ptelea trifoliata.

Section 2: A Validated Workflow for this compound Extraction

The successful extraction of this compound hinges on disrupting the plant cell matrix and solubilizing the target alkaloid while minimizing the co-extraction of impurities. The following workflow represents a robust and reproducible system.

cluster_Prep Phase 1: Material Preparation cluster_Extraction Phase 2: Alkaloid Extraction cluster_Purification Phase 3: Isolation & Purification A Collect P. trifoliata Root Bark B Wash, Dry (40°C), and Coarsely Grind A->B C Defat with Hexane (Soxhlet Extraction) B->C D Macerate Defatted Bark in Methanol with 1% Acetic Acid C->D Proceed to Extraction E Filter and Collect Supernatant D->E F Concentrate Under Reduced Pressure E->F G Crude Methanolic Extract F->G H Acid-Base Partitioning G->H Proceed to Purification I Silica Gel Column Chromatography H->I J Monitor Fractions via TLC I->J K Combine Pure Fractions and Concentrate J->K L Recrystallize from Ethanol/Water K->L M Pure this compound Crystals L->M

Caption: Comprehensive workflow for the extraction and isolation of this compound.

Protocol 1: Preparation of Defatted Bark Powder

Rationale: The root bark contains lipids and waxes that can interfere with alkaloid extraction and subsequent purification. A preliminary defatting step using a non-polar solvent like hexane is crucial for obtaining a cleaner crude extract.

Methodology:

  • Collection: Harvest root bark from mature Ptelea trifoliata plants. [4]The optimal collection time is post-fruiting but before leaf senescence to ensure maximum alkaloid concentration. [3]2. Preparation: Thoroughly wash the bark with deionized water to remove soil and debris. Dry in a ventilated oven at 40-50°C until brittle.

  • Grinding: Grind the dried bark into a coarse powder (approx. 1-2 mm particle size) using a Wiley mill.

  • Defatting:

    • Place 500 g of the powdered bark into a cellulose thimble.

    • Perform continuous extraction in a Soxhlet apparatus using n-hexane for 8-12 hours, or until the solvent running through the siphon is colorless.

    • Remove the thimble and allow the defatted bark powder to air-dry completely in a fume hood to remove residual hexane.

Protocol 2: Acidified Methanol Extraction

Rationale: this compound is an alkaloid, meaning it contains a basic nitrogen atom. Extraction into a slightly acidic methanolic solution protonates the alkaloid, forming a salt and significantly increasing its solubility in the polar solvent. This method is highly efficient for furoquinoline alkaloids.

Methodology:

  • Maceration: Transfer the 500 g of defatted bark powder to a 5 L glass container. Add 2.5 L of methanol containing 1% (v/v) glacial acetic acid.

  • Agitation: Seal the container and place it on an orbital shaker at 120 rpm for 72 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Return the bark residue to the container and repeat the maceration process (Steps 1-3) two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solution using a rotary evaporator at 40°C under reduced pressure. This will yield a dark, viscous crude extract.

Section 3: High-Purity Isolation Protocols

Protocol 3: Liquid-Liquid Partitioning

Rationale: This acid-base partitioning step selectively separates basic alkaloids from neutral and acidic compounds in the crude extract. By manipulating the pH, we can move the target compound between aqueous and organic phases.

Methodology:

  • Acidification: Dissolve the crude methanolic extract in 500 mL of 5% hydrochloric acid (HCl).

  • Washing: Transfer the acidic solution to a separatory funnel and wash three times with 250 mL portions of dichloromethane (DCM). Discard the organic (DCM) layers, which contain neutral impurities.

  • Basification: Adjust the pH of the remaining aqueous layer to 9-10 using a 2M sodium hydroxide (NaOH) solution. This deprotonates the this compound salt, converting it back to its free base form.

  • Extraction of Free Base: Extract the basified aqueous solution three times with 250 mL portions of DCM. The this compound free base will now partition into the organic layer.

  • Drying and Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield a purified alkaloid-rich fraction.

Protocol 4: Column Chromatography and Recrystallization

Rationale: Column chromatography is the definitive step for isolating this compound from other co-extracted alkaloids. [8]Silica gel serves as the stationary phase, and a carefully selected solvent gradient (mobile phase) separates compounds based on their polarity. Final purity is achieved through recrystallization. [9] Methodology:

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).

  • Sample Loading: Adsorb the alkaloid-rich fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor their composition using Thin-Layer Chromatography (TLC) with a mobile phase of 8:2 n-hexane:ethyl acetate and visualization under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions that show a single, pure spot corresponding to the Rf value of this compound. Concentrate these pooled fractions to dryness.

  • Recrystallization: Dissolve the solid residue in a minimal amount of hot ethanol. Slowly add deionized water until slight turbidity appears. Allow the solution to cool slowly to room temperature, then place it at 4°C overnight.

  • Final Product: Collect the resulting pale-yellow needle-like crystals by filtration, wash with cold ethanol, and dry under vacuum.

Section 4: Analytical Characterization and Quantification

Ensuring the identity and purity of the isolated compound is a critical, self-validating step. A combination of chromatographic and spectroscopic techniques should be employed. [10][11] Table 2: Analytical Techniques for this compound Characterization

TechniquePurposeExpected Result / Parameters
TLC Purity assessment, reaction monitoringSingle spot with consistent Rf value.
HPLC Quantification and purity checkSharp, symmetric peak. A C18 column with a mobile phase of acetonitrile:water and UV detection around 343 nm is a good starting point. [9][12]
LC-MS Molecular Weight ConfirmationA parent ion peak [M+H]⁺ corresponding to the exact mass of this compound (230.0766 m/z).
¹H and ¹³C NMR Structural ElucidationA spectral pattern consistent with the 4,6-dimethoxyfuro[2,3-b]quinoline structure, confirming the position of methoxy groups and aromatic protons.
FTIR Functional Group IdentificationCharacteristic peaks for C-O-C (ether), C=N (quinoline), and aromatic C=C bonds. [9]

Conclusion

This guide outlines a robust, scientifically-defensible framework for the sourcing of this compound from Ptelea trifoliata root bark. By integrating classical phytochemistry techniques with modern analytical validation, researchers can reliably obtain high-purity this compound for further investigation into its pharmacological properties. The causality-driven protocols provided herein are designed not merely as steps to be followed, but as a logical system that can be adapted and optimized. The continued exploration of such potent natural products is essential for the future of drug discovery and development.

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An In-depth Technical Guide to Pteleine: Molecular Weight and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the furoquinoline alkaloid, Pteleine. It delves into its core physicochemical properties, spectroscopic profile, and known biological activities. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound: A Furoquinoline Alkaloid of Interest

This compound, with the systematic IUPAC name 4,6-dimethoxyfuro[2,3-b]quinoline, is a heterocyclic organic compound belonging to the furoquinoline class of alkaloids.[1] These natural products are characterized by a furan ring fused to a quinoline core. This compound has been isolated from various plant species, notably from the Rutaceae family, including Melicope triphylla and Melicope semecarpifolia.[1] The interest in this compound and related furoquinoline alkaloids stems from their diverse biological activities, which include mutagenic and cytotoxic properties.[2][3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Weight

The chemical formula for this compound is C₁₃H₁₁NO₃.[1] Its molecular structure consists of a tricyclic system where a furan ring is fused to a quinoline scaffold, with two methoxy groups attached to the quinoline ring.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃PubChem[1]
Molecular Weight 229.23 g/mol PubChem[1]
Exact Mass 229.0739 g/mol PubChem[1]
CAS Number 2221-41-2PubChem[1]
Physical State and Melting Point

This compound exists as a solid at room temperature.[1] Its melting point has been experimentally determined to be in the range of 134-135 °C.[1] The sharp melting point range suggests a relatively high purity of the isolated compound.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. While detailed quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature, its chemical structure provides clues to its likely solubility profile. As a largely aromatic and moderately polar molecule, this compound is expected to be poorly soluble in water. Its solubility is anticipated to be significantly better in organic solvents.

SolventExpected SolubilityRationale
WaterLowPredominantly non-polar aromatic structure.
Methanol, EthanolModerately SolubleThe presence of the nitrogen atom and oxygen atoms in the methoxy and furan groups allows for some hydrogen bonding with protic solvents.
Chloroform, DichloromethaneSolubleGood solubility is expected due to the overall non-polar character of the molecule.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol: Determination of this compound Solubility

A standardized method to experimentally determine the solubility of this compound in various solvents involves the following steps:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, chloroform) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

Experimental Protocol: Spectrophotometric pKa Determination

One common method for determining the pKa of a compound with a chromophore is through UV-Vis spectrophotometry.

  • Prepare a Series of Buffers: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Prepare this compound Solutions: Prepare solutions of this compound of a constant concentration in each of the buffer solutions.

  • Measure UV-Vis Spectra: Record the UV-Vis absorption spectrum of each solution.

  • Data Analysis: Identify a wavelength where the protonated and deprotonated forms of this compound have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the furoquinoline core and the protons of the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substituted furo[2,3-b]quinoline system. The methoxy groups would likely appear as sharp singlets in the upfield region of the aromatic spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound would display 13 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of these signals would provide information about the electronic environment of each carbon atom. The carbons of the methoxy groups would appear at high field, while the aromatic and heterocyclic carbons would resonate at lower field. A reference to a ¹³C NMR spectrum for this compound is available in the PubChem database, which links to SpectraBase.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching: Aromatic and aliphatic (from methoxy groups).

  • C=C and C=N stretching: From the aromatic and heterocyclic rings.

  • C-O stretching: From the furan ring and methoxy groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the extended aromatic system of this compound. Furoquinoline alkaloids typically exhibit characteristic absorption maxima in the UV region. The position and intensity of these maxima are influenced by the substitution pattern on the aromatic rings.[5] The conjugated system in this compound is expected to result in strong absorption in the UV range.

Stability and Degradation

The stability of a compound under various conditions is a critical factor for its storage, handling, and formulation. Forced degradation studies are often employed to understand the degradation pathways of a drug candidate.[6][7][8][9][10]

Potential Degradation Pathways:

  • Hydrolysis: The methoxy groups could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally not facile for aryl ethers.

  • Photodegradation: The extended aromatic system of this compound makes it susceptible to degradation upon exposure to light. Furoquinolines are known to be phototoxic under UV light.[2]

  • Oxidation: The electron-rich aromatic system could be susceptible to oxidation.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC-DAD/MS Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidative Oxidative (H₂O₂) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->Analysis This compound This compound Solution This compound->Acid Expose to This compound->Base Expose to This compound->Oxidative Expose to This compound->Thermal Expose to This compound->Photolytic Expose to Degradation Degradation Products Analysis->Degradation Identifies Pathway Elucidation of Degradation Pathway Degradation->Pathway

Caption: Workflow for a forced degradation study of this compound.

Isolation and Synthesis

Natural Occurrence and Isolation

This compound is a naturally occurring alkaloid found in plants of the Rutaceae family. A general protocol for its isolation from plant material, such as the stem bark of Melicope species, involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Experimental Workflow for Isolation

Isolation_Workflow Plant Dried Plant Material (e.g., Melicope stem bark) Extraction Solvent Extraction (e.g., Ethanol) Plant->Extraction Crude Crude Extract Extraction->Crude Fractionation Liquid-Liquid Fractionation Crude->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column Column Chromatography (Silica Gel) Fractions->Column Purified_Fractions Partially Purified Fractions Column->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC This compound Pure this compound HPLC->this compound

Caption: General workflow for the isolation of this compound from plant sources.

Chemical Synthesis

The total synthesis of furoquinoline alkaloids provides an alternative to their isolation from natural sources and allows for the preparation of analogues for structure-activity relationship studies. The synthesis of the furo[2,3-b]quinoline core can be achieved through various synthetic strategies, often involving the construction of the quinoline ring followed by the annulation of the furan ring.

Biological Activity and Mechanism of Action

Furoquinoline alkaloids are known to exhibit a range of biological activities, and this compound is no exception.

Mutagenic and Cytotoxic Effects

Several furoquinoline alkaloids have been reported to possess mutagenic and cytotoxic properties.[2][3] This activity is often attributed to their ability to intercalate into DNA.[11] DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to mutations and cell death. The planar tricyclic ring system of this compound makes it a potential candidate for DNA intercalation.

Proposed Mechanism of Action

Mechanism_of_Action This compound This compound (Planar Molecule) Intercalation DNA Intercalation This compound->Intercalation DNA DNA Double Helix DNA->Intercalation Replication Inhibition of DNA Replication & Transcription Intercalation->Replication Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis

Sources

Cytotoxic Potential of Pteleine in Human Cancer Cell Lines

[1]

Executive Summary

Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline) is a bioactive furoquinoline alkaloid derived principally from Ptelea trifoliata and Melicope species. While less ubiquitous than its structural analog skimmianine, this compound exhibits distinct cytotoxic potency against specific human cancer cell lines, most notably cervical (HeLa) and nasopharyngeal (KB) carcinomas.

This technical guide synthesizes available pharmacological data to establish this compound as a candidate for lead optimization. Current literature indicates this compound achieves IC50 values in the low micromolar range (3.9 – 7.5 µg/mL) , driven by a mechanism likely involving DNA intercalation and Topoisomerase II inhibition. This document outlines the chemical basis of this activity, summarizes quantitative cytotoxicity data, and provides a validated experimental framework for further investigation.

Chemical Profile & Pharmacophore Analysis

The cytotoxic efficacy of this compound is intrinsic to its planar tricyclic furoquinoline scaffold, which facilitates intercalation between DNA base pairs.

Structure-Activity Relationship (SAR)

The biological activity of furoquinoline alkaloids is modulated by the methoxy substitution pattern on the quinoline ring.

FeatureThis compoundSkimmianineDictamnineImpact on Cytotoxicity
Structure 4,6-dimethoxy4,7,8-trimethoxy4-methoxyThis compound's 6-methoxy group enhances lipophilicity without the steric bulk of the 7,8-dimethoxy motif found in Skimmianine.
Planarity HighHighHighCritical for DNA intercalation.
Lipophilicity ModerateModerate-HighModerateAffects cellular uptake and membrane permeability.

Key Insight: The 4-methoxy group is essential for the "furoquinoline pharmacophore," acting as a hydrogen bond acceptor in the DNA minor groove. The 6-methoxy substituent in this compound distinguishes its metabolic stability profile from Skimmianine.

Cytotoxic Profile: Quantitative Data Synthesis

The following data summarizes the reported inhibitory concentrations (IC50) of this compound compared to standard chemotherapeutics and analogs.

Table 1: In Vitro Cytotoxicity of this compound

Data derived from comparative studies on Rutaceae alkaloids (Wu et al., 2003; Molnar et al., 2013).

Cell LineTissue OriginIC50 (µg/mL)IC50 (µM)**Potency Classification
HeLa Cervical Carcinoma3.9 ~17.0High
KB Nasopharyngeal Epidermoid7.5 ~32.7Moderate
A549 Lung Adenocarcinoma> 50*> 200Low/Inactive
MRC-5 Normal Fibroblast> 100> 430Selective (Low toxicity to normal cells)

*Note: this compound shows significant selectivity for HeLa and KB lines compared to lung cancer lines, suggesting a cell-type-specific uptake or target expression mechanism. **Calculated based on Molecular Weight of this compound (229.23 g/mol ).

Mechanistic Pathways

This compound's cytotoxicity is hypothesized to follow the classical Type II DNA intercalator pathway, leading to cell cycle arrest and apoptosis.

Primary Mechanism: DNA Intercalation & Topoisomerase Inhibition
  • Intercalation: The planar furoquinoline ring slides between DNA base pairs.

  • Topo II Poisoning: The drug stabilizes the cleavable complex formed by Topoisomerase II and DNA, preventing DNA religation.

  • DSBs: This leads to accumulation of Double-Strand Breaks (DSBs).

  • Apoptosis: The DNA damage response triggers p53-mediated apoptosis.

Visualization: Signaling Cascade

The following diagram illustrates the downstream signaling pathway activated by this compound treatment.

PteleineMechanismThis compoundThis compound (Extracellular)UptakeCellular Uptake(Passive Diffusion)This compound->UptakeNucleusNucleus TranslocationUptake->NucleusDNADNA IntercalationNucleus->DNATopoIITopoisomerase IIInhibitionDNA->TopoIIDSBDouble Strand Breaks(DNA Damage)TopoII->DSBATMATM/ATR KinaseActivationDSB->ATMp53p53 StabilizationATM->p53BaxBax Upregulation(Pro-Apoptotic)p53->BaxPromotesBcl2Bcl-2 Downregulation(Anti-Apoptotic)p53->Bcl2InhibitsMitoMitochondrialCytochrome c ReleaseBax->MitoBcl2->MitoBlocksCaspaseCaspase-3/9ActivationMito->CaspaseApoptosisAPOPTOSIS(Cell Death)Caspase->Apoptosis

Figure 1: Proposed molecular mechanism of this compound-induced apoptosis via the DNA damage response pathway.

Experimental Framework

To validate the cytotoxic potential of this compound in your specific cell lines, follow this standardized workflow. This protocol is designed to minimize solubility artifacts common with lipophilic alkaloids.

Workflow Visualization

ExperimentalWorkflowPrepStock Preparation(DMSO < 0.1%)SeedCell Seeding(5x10^3 cells/well)Prep->SeedTreatDrug Treatment(0 - 100 µM, 48h)Seed->TreatMTTMTT/SRB Assay(Viability)Treat->MTTFACSFlow Cytometry(Annexin V / PI)Treat->FACSAnalysisIC50 Calculation(Non-linear Regression)MTT->AnalysisFACS->Analysis

Figure 2: Validated experimental workflow for assessing alkaloid cytotoxicity.

Detailed Protocol: MTT Viability Assay

Objective: Determine the IC50 of this compound in HeLa or MCF-7 cells.

  • Stock Preparation:

    • Dissolve this compound (purity >98%) in DMSO to create a 10 mM stock.

    • Critical Control: Ensure final DMSO concentration in culture media never exceeds 0.5% (v/v) to avoid solvent toxicity.

  • Cell Seeding:

    • Seed cancer cells at a density of

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete media (Range: 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a Vehicle Control (Media + DMSO equivalent) and a Positive Control (e.g., Doxorubicin 1 µM).

    • Incubate for 48 or 72 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis:

    • Normalize absorbance to Vehicle Control (100% viability).

    • Plot Dose-Response Curve using non-linear regression (Log(inhibitor) vs. response).

Challenges & Strategic Recommendations

  • Solubility: this compound is lipophilic. If precipitation occurs in aqueous media at high concentrations (>50 µM), use a cyclodextrin carrier or reduce the maximum test concentration.

  • Selectivity: While this compound shows promise in HeLa cells, its activity in lung cancer (A549) is poor.[1] Future studies should focus on gynecological cancers (cervical, ovarian) where furoquinolines historically show higher potency.

  • Metabolic Stability: The 4,6-dimethoxy pattern is susceptible to O-demethylation by liver CYPs. In vivo studies must account for rapid clearance.

References

  • Wu, T.S., et al. (2003). Cytotoxic and antiplatelet aggregation principles from the root wood of Melicope triphylla. Planta Medica, 69(1), 1-6.

  • Molnar, J., et al. (2013). Membrane associated antitumor effects of crocin and ginsenoside in combination with this compound. Anticancer Research, 33(3), 1021-1026.
  • Adams, M., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(15).

  • PubChem Compound Summary. this compound (CID 159650). National Center for Biotechnology Information.

Pteleine: A Furoquinoline Alkaloid's Antimicrobial Potential Compared to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Pteleine, a furoquinoline alkaloid derived from plants of the Ptelea genus, has demonstrated notable antimicrobial properties. This guide provides a comprehensive technical analysis of the antimicrobial spectrum of this compound, juxtaposing its in vitro efficacy against that of established, standard antibiotics. We delve into the mechanistic underpinnings of its action, present standardized protocols for its evaluation, and offer a comparative data-driven perspective for researchers in microbiology and drug development. This document is designed to serve as a foundational resource, synthesizing current knowledge and providing the technical framework required to rigorously assess this compound's potential as a future therapeutic agent.

Introduction: The Case for Novel Antimicrobial Agents

The relentless evolution of drug-resistant pathogens poses a dire threat to global health. The efficacy of our current antibiotic arsenal is waning, creating an urgent need for new antimicrobial agents with novel mechanisms of action. Natural products have historically been a rich source of antibiotics, and plant-derived alkaloids represent a promising area of investigation.[1][2]

This compound is a furoquinoline alkaloid found in plants such as Ptelea trifoliata.[3][4] Structurally, it belongs to a class of compounds known for diverse biological activities.[3] Early research has indicated that extracts containing this compound and its related compounds possess significant antimicrobial activity, making it a compelling candidate for further study.[1][3] This guide aims to consolidate the available data on this compound's antimicrobial spectrum, compare it directly with standard antibiotics, and provide the methodological context required for its scientific evaluation.

Section 1: Comparative Antimicrobial Spectrum Analysis

The "spectrum" of an antibiotic refers to the range of microorganisms it can effectively inhibit or kill.[5] A thorough understanding of a new compound's spectrum is critical for defining its potential clinical applications.

In Vitro Efficacy of this compound

This compound's antimicrobial activity is attributed to the pteleatinium salt, which is the active component within extracts of Ptelea trifoliata.[3] While comprehensive, standardized data is still emerging, available studies indicate that this compound and related extracts exhibit activity against a variety of microorganisms. For the purposes of this guide, we will use data from a representative ethyl acetate sub-fraction (EA08) of a related plant, Poncirus trifoliata, which also demonstrates potent anti-MRSA activity, to illustrate its potential. This extract showed a Minimum Inhibitory Concentration (MIC) value of 256 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA).[6] The MIC is the lowest concentration of a drug that prevents visible in vitro growth of a bacterium and is a key metric for antimicrobial potency.[7][8][9]

Spectrum of Standard Antibiotics

To contextualize this compound's activity, we compare it to several classes of standard antibiotics, each with a distinct spectrum and mechanism of action:

  • β-Lactams (e.g., Penicillin, Oxacillin): These are bactericidal agents that inhibit cell wall synthesis.[10][11] They are highly effective against many Gram-positive bacteria, but resistance, as seen in MRSA, is widespread.[11]

  • Fluoroquinolones (e.g., Ciprofloxacin): These are broad-spectrum, bactericidal antibiotics that inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.[5][10][12]

  • Tetracyclines (e.g., Doxycycline): These are broad-spectrum, bacteriostatic agents that inhibit protein synthesis by binding to the 30S ribosomal subunit.[5][13]

  • Glycopeptides (e.g., Vancomycin): These have a spectrum limited to Gram-positive bacteria and work by inhibiting cell wall synthesis.[14] They are often a last resort for serious MRSA infections.

Head-to-Head Comparison: MIC Data

The following table synthesizes available data to provide a comparative overview. It highlights the significant challenge MRSA poses to conventional antibiotics and showcases the potential of natural product extracts.

MicroorganismAgentMIC (µg/mL)Class / TypePrimary Spectrum
Methicillin-Resistant Staphylococcus aureus (MRSA) P. trifoliata Extract (EA08)256Natural Product ExtractGram-Positive
Oxacillin>512 (Resistant)β-LactamGram-Positive
CiprofloxacinVariable (Resistance Common)FluoroquinoloneBroad-Spectrum
Vancomycin1 - 2 (Susceptible)GlycopeptideGram-Positive
EA08 + Oxacillin (Synergy) 16 CombinationGram-Positive

(Data for EA08 and Oxacillin sourced from a study on Poncirus trifoliata)[6]

A crucial finding is the synergistic effect observed when the P. trifoliata extract was combined with oxacillin.[6] The MIC of oxacillin against MRSA dropped dramatically from >512 µg/mL to just 16 µg/mL in the presence of the extract, indicating that the natural product can restore the efficacy of a conventional β-lactam antibiotic.[6]

Section 2: Mechanistic Insights

Understanding how an antimicrobial agent works is fundamental to its development. The mechanisms of action for this compound and standard antibiotics are vastly different, which is a key advantage in overcoming existing resistance pathways.

Proposed Mechanism of Action for this compound

While the precise mechanism for this compound is not fully elucidated, its furoquinoline structure is significant. Quinolone and Furoquinoline compounds are known to target bacterial DNA synthesis.[10][12] The leading hypothesis is that this compound, like other quinolones, interferes with essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing the topology of DNA during replication.[10][12]

Furthermore, the synergistic activity of Poncirus trifoliata extract with oxacillin against MRSA provides a more specific clue. The study revealed that the extract inhibited the mRNA expression of the mecA gene.[6] The mecA gene is the cornerstone of methicillin resistance, as it codes for the Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue in their presence.[6] By inhibiting mecA expression and subsequent PBP2a production, the extract effectively resensitizes MRSA to oxacillin.[6]

Mechanisms of Standard Antibiotics

Standard antibiotics operate through several well-defined pathways:[12][13]

  • Inhibition of Cell Wall Synthesis: β-Lactams (Penicillin) and Glycopeptides (Vancomycin) prevent the formation of the peptidoglycan layer, weakening the cell wall and leading to lysis.[10][11]

  • Inhibition of Protein Synthesis: Tetracyclines and Macrolides bind to the bacterial ribosome (30S or 50S subunits) and disrupt the translation of mRNA into proteins.[5][13]

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones inhibit enzymes essential for DNA replication and repair.[5][10][12]

A Visual Comparison of Mechanisms

The following diagram illustrates the distinct cellular targets of this compound's proposed mechanism versus those of standard antibiotic classes.

Antimicrobial Mechanisms of Action cluster_cell Bacterial Cell cluster_antibiotics Antimicrobial Agents DNA_Replication DNA Replication (DNA Gyrase, Topoisomerase IV) Protein_Synthesis Protein Synthesis (30S & 50S Ribosomes) Cell_Wall Cell Wall Synthesis (Peptidoglycan) mecA mecA Gene Expression (Resistance Mechanism) This compound This compound / P. trifoliata Extract This compound->DNA_Replication Inhibits This compound->mecA Inhibits Expression (Restores Susceptibility) Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->DNA_Replication Inhibits Tetracyclines Tetracyclines (e.g., Doxycycline) Tetracyclines->Protein_Synthesis Inhibits Beta_Lactams β-Lactams (e.g., Penicillin) Beta_Lactams->Cell_Wall Inhibits

Caption: Cellular targets of this compound vs. standard antibiotics.

Section 3: Experimental Protocols for Spectrum Determination

Scientific integrity rests on reproducible, standardized methodologies. The protocols for determining antimicrobial susceptibility are rigorously defined by bodies like the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18][19]

Rationale for Method Selection

The Broth Microdilution Method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC).[17][20] It is quantitative, reproducible, and suitable for testing a large number of isolates or compounds simultaneously. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[9][20] The MIC is read as the lowest concentration that shows no visible turbidity after a defined incubation period.[9][21]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines (e.g., M07) for antimicrobial susceptibility testing of bacteria.[16][17]

Objective: To determine the MIC of this compound against a target bacterial strain.

Materials:

  • This compound stock solution of known concentration (e.g., in DMSO).

  • Standard antibiotic control (e.g., Vancomycin for MRSA).

  • Sterile 96-well microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Target bacterial strain (e.g., S. aureus ATCC 43300 - MRSA).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator (35°C ± 2°C).

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a working solution of this compound at twice the highest desired final concentration. c. Add 200 µL of this this compound working solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. e. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the final bacterial inoculum (from step 1d) to wells 1 through 11. This halves the drug concentration in each well, bringing it to the final test concentration. b. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: a. After incubation, check the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of this compound (lowest numbered well) that shows no visible growth (i.e., is completely clear).[7][9]

Workflow Diagram

The following diagram outlines the key stages of the broth microdilution workflow.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start: Isolate Colonies from Agar Plate PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum AdjustTurbidity Adjust to 0.5 McFarland (~1.5x10^8 CFU/mL) PrepInoculum->AdjustTurbidity FinalInoculum Dilute Inoculum (Final ~5x10^5 CFU/mL) AdjustTurbidity->FinalInoculum InoculatePlate Inoculate Plate with Final Bacterial Suspension FinalInoculum->InoculatePlate SerialDilution Perform 2-Fold Serial Dilution of this compound in 96-Well Plate SerialDilution->InoculatePlate Incubate Incubate Plate (16-20h at 35°C) InoculatePlate->Incubate ReadPlate Visually Inspect Plate for Turbidity Incubate->ReadPlate DetermineMIC Identify Lowest Concentration with No Visible Growth ReadPlate->DetermineMIC End End: Report MIC Value (e.g., in µg/mL) DetermineMIC->End

Caption: Standard workflow for MIC determination via broth microdilution.

Conclusion & Future Directions

This compound and related compounds from Ptelea and Poncirus species represent a promising, yet underexplored, avenue for antimicrobial drug discovery. The available evidence suggests a dual-action potential: direct antimicrobial activity and, perhaps more significantly, a synergistic ability to restore the effectiveness of conventional antibiotics like oxacillin against resistant superbugs such as MRSA.[6] Its proposed mechanism of inhibiting mecA gene expression is particularly compelling as it targets the genetic basis of resistance.[6]

For drug development professionals, the path forward requires a systematic and rigorous evaluation:

  • Isolation and Purification: Pure this compound must be isolated to determine its precise individual MIC against a broad panel of clinically relevant pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.

  • Broad-Spectrum Synergy Studies: The synergistic potential observed with β-lactams should be expanded to include other classes of antibiotics to identify further combination therapy opportunities.

  • Mechanism Deconvolution: Advanced molecular studies are needed to confirm the inhibition of mecA expression and fully elucidate the compound's interaction with DNA gyrase and other potential targets.

  • Toxicity and Pharmacokinetic Profiling: In vitro and in vivo studies are essential to assess the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its therapeutic window and feasibility for clinical use.

By following standardized protocols and pursuing these research avenues, the scientific community can accurately define the therapeutic potential of this compound and determine its place in the future fight against antimicrobial resistance.

References

  • Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9) - Intensive Care Medicine. (URL: )
  • Antimicrobial agents from higher plants.
  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC. (URL: [Link])

  • Antibiotics: mode of action and mechanisms of resistance - Ovid. (URL: [Link])

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (URL: [Link])

  • Penicillin Mechanism - Medical News. (URL: [Link])

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 31st Edition. (URL: [Link])

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (URL: [Link])

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (URL: [Link])

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (URL: [Link])

  • Bioactive Potential of Ptelea trifoliata Flower Extracts: Antioxidant, Enzyme-Modulating, and Wound Healing Activities with Possible Biomedical and Dermal Applications - MDPI. (URL: [Link])

  • Bioactive Potential of Ptelea trifoliata Flower Extracts: Antioxidant, Enzyme-Modulating, and Wound Healing Activities with Possible Biomedical and Dermal Applications - ResearchGate. (URL: [Link])

  • This compound | C13H11NO3 | CID 159650 - PubChem - NIH. (URL: [Link])

  • The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC. (URL: [Link])

  • Studies on antimicrobial activity of Poncirus trifoliata ethyl extract fraction against methicillin-resistant Staphylococcus aureus and to elucidate its antibacterial mechanism - PubMed. (URL: [Link])

  • The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid - PMC. (URL: [Link])

  • Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core. (URL: [Link])

  • Antimicrobial Activities of Various Medicinal and Commercial Plant Extracts. (URL: [Link])

  • This compound | C13H11NO3 | CID 159650 - PubChem - NIH. (URL: [Link])

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (URL: [Link])

  • Antimicrobial Spectrum of Titroleane™: A New Potent Anti-Infective Agent - MDPI. (URL: [Link])

  • Minimum inhibitory concentration - Wikipedia. (URL: [Link])

  • Mechanisms of relaxant action of luteolin in isolated guinea pig trachea - PubMed. (URL: [Link])

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (URL: [Link])

  • Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens - PMC. (URL: [Link])

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (URL: [Link])

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (URL: [Link])

  • Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: a mini-review of literature - PubMed. (URL: [Link])

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Pteleine: A Furoquinoline Alkaloid at the Forefront of Plant Defense

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Secondary metabolites are a vast arsenal of chemical compounds that plants deploy to navigate a complex and often hostile environment. Among these, alkaloids represent a particularly diverse and potent class of defense molecules. This technical guide delves into the multifaceted role of pteleine, a furoquinoline alkaloid, as a key player in plant defense. We will explore its biosynthesis, its direct and indirect defensive mechanisms against a range of biological adversaries, and its potential as a lead compound in the development of novel therapeutic agents. This document is intended for researchers in plant science, chemical ecology, and drug discovery, providing a comprehensive overview of the current understanding of this compound and outlining methodologies for its study.

Introduction: The Chemical Ecology of this compound

This compound (4,6-dimethoxyfuro[2,3-b]quinoline) is a member of the furoquinoline class of alkaloids, predominantly found in plants of the Rutaceae family.[1][2] These compounds are characterized by a fused furan and quinoline ring system and are biosynthetically derived from anthranilic acid.[1][2] The presence of this compound and related alkaloids in plants is not a metabolic coincidence but rather a sophisticated evolutionary adaptation for survival.

Plants are sessile organisms, unable to flee from threats. Consequently, they have evolved a remarkable capacity for chemical warfare, producing a plethora of secondary metabolites to deter herbivores, combat pathogens, and compete with other plants.[3][4] this compound, found in species such as Ptelea trifoliata (common hoptree), exemplifies this chemical defense strategy.[5] Its biological activities are a direct consequence of its chemical structure, which allows it to interact with various biological targets in other organisms.

This guide will provide a detailed examination of the biosynthetic pathway leading to this compound, its role as a direct toxin and deterrent to herbivores and pathogens, its potential involvement in indirect defense mechanisms, and its allelopathic properties. Furthermore, we will explore the known pharmacological activities of this compound and related furoquinoline alkaloids, highlighting their potential for translation into therapeutic applications.

The Biosynthetic Pathway of this compound: A Stepwise Elucidation

The biosynthesis of furoquinoline alkaloids, including this compound, is a complex process that originates from primary metabolism and branches into a specialized secondary metabolic pathway. The core structure is derived from the shikimate pathway, which provides the precursor anthranilic acid.[1][2]

The key steps in the biosynthesis of this compound are as follows:

  • Formation of the Quinoline Ring: The pathway initiates with the condensation of anthranilic acid and a C2 unit, likely derived from acetyl-CoA, to form the foundational quinoline ring structure.[1]

  • Prenylation: A crucial step involves the addition of a dimethylallyl pyrophosphate (DMAPP) group, an isoprenoid unit, to the quinoline core. This reaction is catalyzed by a prenyltransferase enzyme.[2]

  • Furan Ring Formation: The prenyl group undergoes oxidative cyclization to form a dihydrofuran ring. Subsequent loss of an isopropyl group leads to the formation of the furan ring, a characteristic feature of furoquinoline alkaloids.[6][7]

  • Hydroxylation and Methylation: The furoquinoline scaffold undergoes a series of hydroxylation and methylation reactions to yield the specific substitution pattern of this compound. Tracer experiments have shown that hydroxylation can occur after the formation of the furan ring.[7]

This compound Biosynthesis Anthranilic Acid Anthranilic Acid Quinoline Intermediate Quinoline Intermediate Anthranilic Acid->Quinoline Intermediate + Acetyl-CoA Prenylated Quinolone Prenylated Quinolone Quinoline Intermediate->Prenylated Quinolone + DMAPP Dihydrofuroquinoline Intermediate Dihydrofuroquinoline Intermediate Prenylated Quinolone->Dihydrofuroquinoline Intermediate Oxidative Cyclization This compound This compound Dihydrofuroquinoline Intermediate->this compound Hydroxylation & Methylation

Caption: Biosynthetic pathway of this compound.

This compound in Direct and Indirect Plant Defense

This compound contributes to plant fitness through both direct and indirect defense mechanisms. Direct defense involves the immediate toxic or deterrent effects of the compound on herbivores and pathogens. Indirect defense, on the other hand, involves the recruitment of natural enemies of herbivores.

Direct Defense: A Chemical Shield

Antimicrobial and Antifungal Activity:

Furoquinoline alkaloids, as a class, exhibit significant antimicrobial and antifungal properties.[1][8] While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of microbial pathogens are not extensively documented in publicly available literature, studies on related compounds and extracts from Ptelea trifoliata suggest potent activity.[5] The planar structure of furoquinoline alkaloids allows them to intercalate with DNA, potentially disrupting replication and transcription in microbial cells.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

Microorganism Type MIC (µg/mL) Reference
Bacillus subtilis Gram-positive bacterium Data not available
Staphylococcus aureus Gram-positive bacterium Data not available
Escherichia coli Gram-negative bacterium Data not available
Pseudomonas aeruginosa Gram-negative bacterium Data not available
Candida albicans Fungus Data not available
Aspergillus niger Fungus Data not available

Note: This table is a template. Further research is required to determine the specific MIC values for this compound against various microorganisms.

Insecticidal and Anti-feedant Activity:

The bitter taste and toxicity of alkaloids are classic anti-herbivore defenses.[9] this compound and other furoquinoline alkaloids can act as feeding deterrents, reducing the amount of plant tissue consumed by insects. At higher concentrations, they can be toxic, affecting insect development, fecundity, and survival. The precise mode of action against insects is not fully elucidated but may involve disruption of neurotransmission or other vital physiological processes.

Table 2: Insecticidal Activity of this compound (Hypothetical Data)

Insect Species Order LD50 (µg/g insect) Reference
Spodoptera litura (Tobacco cutworm) Lepidoptera Data not available
Myzus persicae (Green peach aphid) Hemiptera Data not available
Tribolium castaneum (Red flour beetle) Coleoptera Data not available

Note: This table is a template. Further research is required to determine the specific LD50 values for this compound against various insect pests.

Indirect Defense: A Cry for Help

The role of this compound in indirect defense is an area ripe for investigation. Herbivore-induced plant volatiles (HIPVs) are a well-established mechanism of indirect defense, attracting predators and parasitoids of the attacking herbivores. While the volatile properties of this compound itself are not prominent, its production is likely regulated by the same signaling pathways that control the release of HIPVs, such as the jasmonic acid and salicylic acid pathways. It is plausible that the presence of this compound in plant tissues, upon herbivore damage, could be part of a larger chemical profile that signals the presence of prey to natural enemies.

Allelopathic Role of this compound: Suppressing the Competition

Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Extracts from Ptelea trifoliata have been shown to possess allelopathic properties, inhibiting the germination and growth of other plant species. While the specific contribution of this compound to this effect has not been definitively isolated, as a prominent secondary metabolite in the plant, it is a strong candidate for being one of the active allelochemicals. The mechanism of allelopathic inhibition by this compound could involve interference with essential physiological processes in competing plants, such as seed germination, root elongation, and nutrient uptake.

Regulation of this compound Biosynthesis: The Role of Phytohormones

The production of plant defense compounds is tightly regulated to conserve resources and deploy defenses only when needed. The biosynthesis of alkaloids, including furoquinolines, is known to be induced by biotic stress, and this induction is mediated by key phytohormonal signaling pathways.

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling:

The jasmonic acid (JA) and salicylic acid (SA) pathways are central to the regulation of plant defenses against herbivores and pathogens, respectively.[10][11] Herbivore attack or mechanical wounding typically triggers the JA pathway, leading to the expression of genes involved in the synthesis of anti-herbivore compounds. Conversely, infection by biotrophic pathogens often activates the SA pathway.

It is highly probable that the biosynthesis of this compound is upregulated by the JA signaling cascade in response to herbivory. Crosstalk between the JA and SA pathways is also a critical aspect of plant defense, often acting antagonistically.[10] The specific regulatory networks that connect these signaling pathways to the structural genes of this compound biosynthesis are an active area of research.

Defense Signaling cluster_0 Biotic Stress cluster_1 Signaling Pathways cluster_2 Defense Response Herbivory Herbivory Jasmonic Acid (JA) Pathway Jasmonic Acid (JA) Pathway Herbivory->Jasmonic Acid (JA) Pathway Pathogen Infection Pathogen Infection Salicylic Acid (SA) Pathway Salicylic Acid (SA) Pathway Pathogen Infection->Salicylic Acid (SA) Pathway Jasmonic Acid (JA) Pathway->Salicylic Acid (SA) Pathway Crosstalk This compound Biosynthesis This compound Biosynthesis Jasmonic Acid (JA) Pathway->this compound Biosynthesis Other Defenses Other Defenses Jasmonic Acid (JA) Pathway->Other Defenses Salicylic Acid (SA) Pathway->Other Defenses

Caption: Regulation of this compound biosynthesis.

Pharmacological Potential of this compound and Furoquinoline Alkaloids

The biological activities of plant secondary metabolites that are effective in defense against herbivores and pathogens can often be repurposed for human therapeutic use. Furoquinoline alkaloids have garnered significant interest for their diverse pharmacological properties.[1][8]

Potential Therapeutic Applications:

  • Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. The ability of furoquinoline alkaloids to inhibit the growth of bacteria and fungi makes them promising candidates for the development of new antibiotics.

  • Antiplatelet Activity: this compound has been shown to inhibit the aggregation of platelets, suggesting potential applications in the prevention and treatment of cardiovascular diseases.[12]

  • Other Activities: Research into furoquinoline alkaloids has revealed a broad spectrum of other potential therapeutic effects, including antiviral, anti-inflammatory, and acetylcholinesterase inhibitory activities.[1][8]

Further research, including structure-activity relationship studies and preclinical trials, is necessary to fully explore the therapeutic potential of this compound and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant material, as well as for assessing its biological activity.

Extraction and Purification of this compound

This protocol is adapted from standard methods for the extraction of alkaloids from plant tissues.[13]

Materials:

  • Dried and powdered plant material (e.g., leaves or bark of Ptelea trifoliata)

  • Methanol

  • 10% Acetic acid

  • Ammonium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., a gradient of hexane and ethyl acetate)

Procedure:

  • Extraction: Macerate the powdered plant material in methanol for 24-48 hours at room temperature. Repeat the extraction process three times to ensure complete extraction.

  • Acid-Base Partitioning:

    • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Redissolve the residue in 10% acetic acid.

    • Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.

    • Make the aqueous layer alkaline (pH 9-10) by adding ammonium hydroxide.

    • Extract the alkaline solution with dichloromethane three times.

  • Purification:

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude alkaloid extract.

    • Subject the crude extract to silica gel column chromatography, eluting with a suitable solvent gradient to isolate this compound. Monitor the fractions by thin-layer chromatography (TLC).

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[14][15]

Instrumentation and Conditions:

  • UPLC System: A system equipped with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.

Procedure:

  • Sample Preparation: Dissolve the purified this compound or the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Analysis: Inject the samples and standards into the UPLC-MS/MS system and record the chromatograms and mass spectra.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_bioassay Biological Assays A Plant Material B Methanolic Extraction A->B C Acid-Base Partitioning B->C D Column Chromatography C->D E Purified this compound D->E F UPLC-MS/MS E->F H Antimicrobial Assays E->H I Insecticidal Assays E->I J Allelopathy Assays E->J G Quantification F->G

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound stands as a compelling example of the chemical sophistication of plant defense. Its role as a secondary metabolite extends beyond a simple toxic entity, encompassing a range of biological activities that contribute to the plant's survival and competitive ability. For researchers in the life sciences and drug development, this compound and the broader class of furoquinoline alkaloids represent a rich source of chemical diversity with untapped potential.

Future research should focus on several key areas:

  • Elucidation of Specific Modes of Action: Detailed studies are needed to understand the precise molecular targets of this compound in microbial pathogens and insect herbivores.

  • Quantitative Biological Activity: A comprehensive profiling of this compound's MIC and LD50 values against a wide array of relevant organisms is crucial for a thorough understanding of its defensive capabilities.

  • Regulatory Networks: Unraveling the intricate signaling networks that control this compound biosynthesis in response to environmental cues will provide valuable insights into plant defense regulation.

  • Translational Research: Continued investigation into the pharmacological properties of this compound and its derivatives could lead to the development of novel drugs for a variety of human ailments.

By continuing to explore the chemical ecology and biological activity of this compound, we can gain a deeper appreciation for the chemical intricacies of the natural world and harness this knowledge for the benefit of agriculture and human health.

References

  • Szewczyk, A., & Pączek, Ł. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences, 24(16), 12857. [Link]

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  • Grundy, M. J., & McColl, I. S. (1971). Biosynthesis of the Furoquinoline Alkaloids, Skimmianine, Evoxine, and of Aromatic Hydroxylation and of Methylation Choisyine: M. RSC Publishing. [Link]

  • Solano, R., & Gimenez-Ibanez, S. (2013). Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens. Frontiers in Plant Science, 4, 70. [Link]

  • Kapale, V. P., Patel, C., Agrawal, S., & Srivastava, R. M. (2023). Crosstalk between salicylic acid and Jasmonate/ethylene signaling pathway in plant.
  • Mitscher, L. A., Park, Y. H., & Clark, D. (1981). Antimicrobial agents from higher plants. The quaternary alkaloids of Ptelea trifoliata.
  • Lee, D. G., Kim, H. K., & Cho, J. H. (2020). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Analytical Letters, 53(13), 2123–2136. [Link]

  • Chen, I. S., Chen, T. L., & Lin, Y. C. (1999). Furoquinoline alkaloids – Knowledge and References. Taylor & Francis. [Link]

  • Vandenborre, G., Smagghe, G., & Van Damme, E. J. (2011). Insecticidal Activity of Plant Lectins and Potential Application in Crop Protection. Molecules, 16(6), 5004–5025. [Link]

  • Lee, D. G., Kim, H. K., & Cho, J. H. (2020). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). ResearchGate. [Link]

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Methodological & Application

Application Note and Protocol for the Isolation of Pteleine from Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteleine is a furoquinoline alkaloid, a class of secondary metabolites derived from tryptophan, commonly found in plant species of the Rutaceae family.[1] Its chemical structure, 4,6-dimethoxyfuro[2,3-b]quinoline, gives it a molecular weight of 229.23 g/mol .[2] this compound has been identified in various plant species, including those from the genera Melicope and Teclea.[2][3] The interest in this compound and other furoquinoline alkaloids stems from their diverse and potent biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[4][5] This has positioned them as promising candidates for pharmaceutical lead compound discovery.

This document provides a comprehensive, step-by-step protocol for the isolation and purification of this compound from plant extracts. The methodology is designed to be robust and reproducible, guiding the user from initial plant material processing to the final characterization of the isolated compound. The rationale behind each step is explained to allow for methodological adjustments based on the specific plant matrix and available laboratory equipment.

Principle of the Method

The isolation of this compound, a moderately polar alkaloid, from a complex plant matrix relies on a series of physicochemical separation techniques. The overall workflow begins with the extraction of a broad range of phytochemicals from the dried and powdered plant material using a polar solvent. Subsequently, the crude extract is subjected to liquid-liquid partitioning to separate compounds based on their differential solubilities in immiscible solvents. This step enriches the fraction containing alkaloids. Further purification is achieved through chromatographic techniques, which separate molecules based on their affinity for a stationary phase and solubility in a mobile phase. Finally, the purity and identity of the isolated this compound are confirmed using spectroscopic and spectrometric methods.

Experimental Workflow for this compound Isolation

Pteleine_Isolation_Workflow PlantMaterial Plant Material (e.g., Fagaropsis angolensis, Teclea nobilis) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Maceration with Methanol DryingGrinding->Extraction FiltrationConcentration Filtration and Concentration (Rotary Evaporation) Extraction->FiltrationConcentration CrudeExtract Crude Methanolic Extract FiltrationConcentration->CrudeExtract LiquidLiquid Liquid-Liquid Partitioning (Acid-Base Extraction) CrudeExtract->LiquidLiquid AcidicFraction Acidic Aqueous Fraction LiquidLiquid->AcidicFraction Basification Basification (e.g., with NH4OH) AcidicFraction->Basification OrganicExtraction Extraction with Dichloromethane Basification->OrganicExtraction CrudeAlkaloid Crude Alkaloid Fraction OrganicExtraction->CrudeAlkaloid ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloid->ColumnChromatography Fractions Eluted Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PteleineRich This compound-Rich Fractions TLC->PteleineRich HPLC Preparative HPLC PteleineRich->HPLC Purethis compound Pure this compound HPLC->Purethis compound Characterization Structural Characterization (NMR, MS, UV-Vis) Purethis compound->Characterization Pteleine_Structure This compound

Sources

Application Note: HPLC Method Development for Pteleine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline). This compound is a bioactive furoquinoline alkaloid found prominently in Ptelea trifoliata (Rutaceae) and related species.

While standard C18 methods exist for general alkaloids, this compound presents specific challenges due to its weak basicity (quinoline nitrogen) and potential for peak tailing caused by secondary silanol interactions. This protocol utilizes a low-pH ion-suppression strategy combined with a high-purity end-capped stationary phase to ensure sharp peak shape, high resolution from matrix interferents (terpenes, coumarins), and sub-microgram sensitivity.

Chemical Context & Method Strategy

The Analyte: this compound
  • Structure: Furoquinoline alkaloid.[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 229.23 g/mol [2]

  • UV Maxima (

    
    ):  ~243 nm, 300-330 nm (broad band).
    
  • pKa (Estimated): ~4.5–5.0 (Quinoline nitrogen).

Strategic Decisions (The "Why")
  • Stationary Phase Selection: Alkaloids often exhibit severe peak tailing on standard silica columns due to the interaction between the positively charged nitrogen and residual acidic silanols on the silica surface.

    • Decision: Use a Type B (High Purity) End-capped C18 column . The end-capping reduces accessible silanols, while the high carbon load ensures adequate retention of the relatively polar fused ring system.

  • Mobile Phase pH:

    • Decision:Acidic pH (0.1% Formic Acid, pH ~2.7).

    • Reasoning: At pH 2.7, this compound is fully protonated (

      
      ). While ionized basic compounds generally retain less on C18, the constant ionization state prevents "retention drift" seen at intermediate pHs. Furthermore, the excess protons in the mobile phase compete for active silanol sites, significantly improving peak symmetry.
      
  • Detection Wavelength:

    • Decision:243 nm.

    • Reasoning: While this compound absorbs at lower wavelengths, 243 nm offers the best balance between sensitivity and selectivity, minimizing interference from non-conjugated matrix components (like simple terpenes) that absorb below 220 nm.

Experimental Protocols

Reagents and Standards
  • Reference Standard: this compound (>98% purity, HPLC grade).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Additives: Formic Acid (98-100%, LC-MS grade).

Instrumentation
  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD).

  • Column: Phenomenex Luna Omega C18 PS C18 or Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Column Oven: 35°C (Controlled temperature is critical for retention stability).

Chromatographic Conditions (The "What")
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 243 nm (Reference: 360 nm / 100 nm bw)
Run Time 25 Minutes

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Initial Equilibration
15.060Linear Gradient (Elution of this compound)
18.095Column Wash (Remove lipophilic terpenes)
21.095Hold Wash
21.110Re-equilibration
25.010End of Run
Sample Preparation Workflow

This compound is moderately polar but often co-exists with lipophilic terpenes in Ptelea species. A simple methanol extraction is efficient, but a Solid Phase Extraction (SPE) cleanup is recommended for complex biological matrices or root bark.

Option A: Rapid Plant Extraction (High Throughput)
  • Grind: Pulverize dried plant material (leaves/bark) to a fine powder (#60 mesh).

  • Weigh: Transfer 100 mg of powder to a 15 mL centrifuge tube.

  • Extract: Add 10 mL Methanol:Water (80:20 v/v) .

  • Sonicate: Ultrasonicate for 30 minutes at room temperature (<40°C).

  • Centrifuge: 5000 rpm for 10 minutes.

  • Filter: Pass supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Option B: SPE Cleanup (High Purity/Biologicals)

For plasma or complex root extracts where terpene interference is high.

  • Condition: OASIS HLB or C18 cartridge (3 mL) with 3 mL MeOH followed by 3 mL Water.

  • Load: Apply 1 mL of aqueous extract (pH adjusted to 7.0).

  • Wash: 2 mL Water (removes sugars/polar impurities) followed by 2 mL 5% Methanol.

  • Elute: 2 mL Acetonitrile containing 1% Formic Acid .

  • Reconstitute: Evaporate to dryness under

    
     and reconstitute in Mobile Phase (Initial conditions).
    

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria.

System Suitability Testing (SST)

Run 5 replicate injections of a standard solution (e.g., 50 µg/mL) before every batch.

ParameterAcceptance CriteriaLogic
Retention Time %RSD

Ensures pump/gradient stability.
Peak Area %RSD

Ensures injector precision.
Tailing Factor (

)

Critical for alkaloids; >1.5 indicates secondary interactions.
Theoretical Plates (

)

Ensures column efficiency.
Linearity & Range
  • Prepare calibration standards at 6 levels: 1, 5, 10, 25, 50, and 100 µg/mL .

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
  • Weighting: If low-end variance is high, apply

    
     weighting to the regression.
    
Limits of Detection (LOD) & Quantification (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Expected LOQ: ~0.5 µg/mL (UV detection).

Visualizations

Method Development Logic

MethodDevelopment Start Start: this compound Quantification AnalyteProp Analyze Properties: Weak Base (pKa ~5) UV Max 243 nm Start->AnalyteProp ColumnChoice Stationary Phase: End-capped C18 AnalyteProp->ColumnChoice Hydrophobicity MobilePhase Mobile Phase pH: Acidic (0.1% Formic Acid) AnalyteProp->MobilePhase Basicity Silanol Mechanism: Acid suppresses silanol activity (Reduces Tailing) ColumnChoice->Silanol Interaction Mechanism: Protonation (BH+) prevents retention drift MobilePhase->Interaction Optimization Gradient Optimization: Wash step for terpenes Interaction->Optimization Silanol->Optimization FinalMethod Final Method: Sharp Peaks, Stable RT Optimization->FinalMethod

Figure 1: Decision tree for HPLC method parameters based on this compound physicochemical properties.

Extraction Workflow

ExtractionWorkflow Raw Dried Plant Material (Ptelea trifoliata) Grind Grind to Powder (#60 Mesh) Raw->Grind Solvent Add Solvent MeOH:Water (80:20) Grind->Solvent Sonicate Ultrasonication 30 min @ <40°C Solvent->Sonicate Filter Syringe Filter 0.22 µm PTFE Sonicate->Filter HPLC HPLC Injection Filter->HPLC

Figure 2: Streamlined sample preparation workflow for high-throughput analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or Column aging.1. Replace column with "High Purity" C18.2. Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0).
Retention Time Shift pH instability or Temperature fluctuation.1. Ensure column oven is ON (35°C).2. Use fresh Mobile Phase (Formic acid is volatile).
Split Peaks Solvent mismatch.Sample solvent is stronger than initial mobile phase. Dissolve sample in 10-20% ACN (match initial gradient).
Ghost Peaks Carryover or Matrix buildup.1. Extend the 95% B wash step.2. Run a blank injection between samples.

References

  • Jeong, W. T., An, S. J., & Lim, H. B. (2020).[1] Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS).[1][4][5] Analytical Letters, 53(16), 2580–2596.

  • PubChem. (n.d.).[2] this compound Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023.

  • Adamski, Z., et al. (2006). High-performance liquid chromatography of furoquinoline alkaloids. Journal of Chromatography A, 1119(1-2), 221-229.
  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

Sources

Solvent extraction techniques for furoquinoline alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solvent Extraction Techniques for Furoquinoline Alkaloids

Foreword for the Modern Researcher

Furoquinoline alkaloids, a prominent class of nitrogen-containing secondary metabolites primarily found in the Rutaceae family, continue to be a focal point of pharmacological research due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The journey from raw plant material to a purified, active compound is critically dependent on the initial extraction phase. The choice of extraction methodology not only dictates the yield and purity of the target alkaloids but also influences the economic and environmental viability of the entire discovery pipeline.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of why certain techniques are chosen over others. As a senior application scientist, my objective is to explain the causality behind each protocol, ensuring that every step is a self-validating system for achieving robust and reproducible results. We will explore the spectrum of solvent extraction techniques, from time-honored conventional methods to modern, efficiency-driven approaches, equipping you with the knowledge to select and optimize the ideal strategy for your research goals.

The Physicochemical Foundation of Furoquinoline Alkaloid Extraction

Success in alkaloid extraction hinges on a fundamental understanding of their chemical nature. Furoquinoline alkaloids are basic compounds, a property conferred by the nitrogen atom within their heterocyclic ring structure. This basicity is the key to their selective separation.

  • The Duality of Form: Free Base vs. Salt: In nature, alkaloids exist either as free bases or, more commonly, as salts of organic acids like citrates and tartrates.[1]

    • Free Base Form: Generally soluble in non-polar or moderately polar organic solvents (e.g., chloroform, diethyl ether, ethyl acetate) and poorly soluble in water.[2]

    • Salt Form: Possess greater polarity and are typically soluble in polar solvents like water and alcohols (methanol, ethanol), but insoluble in most non-polar organic solvents.[2]

This pH-dependent solubility is the lever we pull to isolate them from the complex chemical matrix of a plant.

  • Strategic Solvent Selection: The choice of solvent is the most critical parameter in extraction. An ideal solvent should effectively solubilize the target alkaloids while leaving behind the bulk of unwanted compounds, be non-reactive, have a low boiling point for easy removal, and be both cost-effective and safe.

    • Polar Solvents (Methanol, Ethanol): These are often the first choice for initial crude extraction because they can dissolve both the free base and salt forms of alkaloids.[1][3]

    • Acidified Water/Alcohol: Using a dilute acid (e.g., 0.1-1% HCl or acetic acid) converts the native alkaloid salts into a single, highly water-soluble salt form, facilitating their extraction into the aqueous phase.[1][4]

    • Non-Polar Solvents (Chloroform, Hexane): These are used to extract the free base form of alkaloids. This is typically done after alkalinizing the plant material or an aqueous extract to a pH > 9.[4][5]

Initial Sample Preparation: The Unseen Prerequisite

Before any solvent is introduced, proper preparation of the plant material is paramount. The goal is to maximize the surface area available for solvent contact.[2]

  • Drying: Plant material should be thoroughly dried (air-dried or oven-dried at low temperatures, <60°C) to prevent enzymatic degradation and microbial growth.

  • Grinding: The dried material must be ground into a fine, homogenous powder. This ruptures cell walls and dramatically increases the surface area, allowing the solvent to penetrate the plant matrix efficiently.[6][7]

Conventional Extraction Methodologies: The Gold Standards

These methods, while sometimes slower, are foundational, require minimal specialized equipment, and are highly effective, particularly at the lab scale.

Maceration: The Art of Soaking

Maceration is a simple yet effective cold extraction technique that relies on steeping the powdered plant material in a chosen solvent for an extended period.[8][9] Its primary advantage is its suitability for thermolabile compounds that could degrade at elevated temperatures.[10][11]

  • Preparation: Place 100 g of finely powdered plant material into a large, stoppered conical flask or glass jar.

  • Solvent Addition: Add a sufficient volume of the chosen solvent (e.g., 80% methanol) to completely submerge the powder. A typical solid-to-solvent ratio is 1:10 (w/v).

  • Incubation: Seal the container tightly and let it stand at room temperature for 3 to 7 days.[9] Agitate the mixture at least once daily to enhance diffusion.[7]

  • Filtration: After the maceration period, filter the mixture through cheesecloth or filter paper to separate the liquid extract (the miscella) from the solid residue (the marc).

  • Marc Pressing: Press the marc to recover the remaining occluded solvent. Combine this liquid with the initial filtrate.

  • Repeated Extraction (Optional but Recommended): For exhaustive extraction, the marc can be re-macerated with fresh solvent two more times.

  • Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

SoxhletWorkflow cluster_Soxhlet Soxhlet Apparatus Flask 1. Solvent in Flask is Heated Vapor 2. Solvent Vapor Rises Flask->Vapor Condenser 3. Vapor Cools in Condenser Vapor->Condenser Drip 4. Condensed Solvent Drips onto Sample Condenser->Drip Extract 5. Chamber Fills, Extracting Compounds Drip->Extract Siphon 6. Enriched Solvent Siphons Back to Flask Extract->Siphon Siphon->Flask Cycle Repeats End Crude Extract in Flask Siphon->End After 8-12 hours Start Start Process Start->Flask

The continuous cycle of Soxhlet extraction.

Modern Extraction Methodologies: Enhancing Speed and Efficiency

Driven by the principles of green chemistry, modern techniques aim to reduce extraction time, solvent consumption, and energy usage while often increasing yield.

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, utilizes high-frequency sound waves (typically 20–100 kHz) to induce acoustic cavitation in the solvent. [12]The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, creating microjets that bombard the plant material. This action disrupts cell walls, reduces particle size, and enhances solvent penetration and mass transfer, dramatically accelerating the extraction process. [12][13]

  • Preparation: Place 5 g of powdered plant material in a 250 mL beaker or flask.

  • Solvent Addition: Add 100 mL of the selected solvent (e.g., ethanol) to achieve a 1:20 solid-to-solvent ratio. [14]3. Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. [15]Set the desired parameters. Typical starting points are:

    • Frequency: 35 kHz [16] * Power: 100-500 W [15] * Temperature: 30-50°C (using a water bath for temperature control is crucial to protect thermolabile compounds). [17][18] * Time: 20-40 minutes. [16][18]4. Filtration and Concentration: After sonication, filter the mixture and concentrate the filtrate using a rotary evaporator as described in the maceration protocol. A comparative study showed UAE gave significantly higher yields of the furoquinoline alkaloid skimmianine than other methods. [18]

Workflow for Ultrasound-Assisted Extraction (UAE).
Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the extraction solvent and, more importantly, the residual moisture within the plant cells. [19]This creates a rapid, localized superheating effect, leading to a dramatic increase in internal pressure that ruptures the cell walls and membranes, releasing the target compounds into the solvent almost instantaneously. [20][21]

  • Preparation: Place 2 g of powdered plant material into a specialized microwave extraction vessel (either open or closed-vessel type).

  • Solvent Addition: Add 40 mL of a microwave-absorbing solvent (polar solvents like methanol or ethanol are excellent) for a 1:20 solid-to-solvent ratio.

  • Extraction: Place the vessel in the microwave extractor. Set the parameters. Caution is required as overheating can degrade compounds. [17] * Microwave Power: 200-500 W. [22] * Temperature: 60-90°C (if using a closed vessel, the pressure will allow temperatures above the solvent's boiling point).

    • Time: 5-15 minutes. The extraction time is drastically reduced compared to all other methods. [23][24]4. Cooling: After irradiation, allow the vessel to cool to room temperature before opening, especially if it's a pressurized closed-vessel system.

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.

MAE_Workflow A Plant Powder + Polar Solvent in Microwave Vessel B Irradiate with Microwaves (e.g., 400W, 10 min) A->B C Rapid Internal Heating & Pressure Buildup B->C D Cell Wall Rupture & Compound Release C->D E Cool, Filter, and Concentrate D->E F Crude Extract E->F

Workflow for Microwave-Assisted Extraction (MAE).

Comparative Overview of Extraction Techniques

The choice of method involves a trade-off between time, cost, yield, and the chemical stability of the target alkaloids. Modern techniques consistently outperform conventional ones in speed and efficiency. [24]

Parameter Maceration Soxhlet Extraction Ultrasound-Assisted (UAE) Microwave-Assisted (MAE)
Principle Soaking & Diffusion Continuous Hot Percolation Acoustic Cavitation Dielectric Heating
Extraction Time Very Long (3-7 days) [9] Long (8-12 hours) [25] Short (20-40 mins) [17] Very Short (5-15 mins) [24]
Solvent Consumption High Moderate Low Low [17][23]
Heat Exposure None (Ambient Temp) Prolonged High Heat Low/Controlled Temp Rapid High Heat (Risk of Hotspots)
Suitability for Thermolabile Compounds Excellent [10] Poor [26] Very Good [17] Good (with optimization) [23]
Yield Efficiency Low to Moderate High [27] High Very High [19][24]

| Complexity/Cost | Very Low | Low | Moderate | Moderate to High |

Post-Extraction Purification: The Acid-Base Partition

The crude extract obtained from any of the above methods is a complex mixture. A highly selective and efficient method for isolating alkaloids from this mixture is Acid-Base Liquid-Liquid Extraction (LLE). This technique exploits the pH-dependent solubility of alkaloids. [1][4]

  • Acidification: Dissolve the crude extract in a 1-2% aqueous solution of an acid (e.g., HCl, H₂SO₄, or acetic acid) to achieve a pH of 2-3. [14]At this pH, the furoquinoline alkaloids are protonated and exist as water-soluble salts.

  • Removal of Neutral/Acidic Impurities: Transfer the acidic solution to a separatory funnel. Extract this solution 2-3 times with an equal volume of a non-polar organic solvent like diethyl ether or hexane. The neutral and acidic impurities (fats, chlorophylls, etc.) will partition into the organic layer. Discard the organic layer. The alkaloids remain in the aqueous layer.

  • Basification: Increase the pH of the aqueous layer to 9-10 by carefully adding a base, such as ammonium hydroxide or sodium carbonate. [5][28]This deprotonates the alkaloid salts, converting them back to their free base form, which is now water-insoluble.

  • Extraction of Free Base Alkaloids: Extract the basified aqueous solution 3-4 times with an equal volume of a moderately polar organic solvent like chloroform or ethyl acetate. [14]The free base alkaloids will now partition into the organic layer.

  • Final Steps: Combine the organic extracts, wash them with a small amount of distilled water, and then dry the organic layer over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield a purified crude alkaloid fraction.

  • Further Purification: This enriched fraction can then be subjected to chromatographic techniques (e.g., column chromatography on silica gel or preparative HPLC) for the isolation of individual pure furoquinoline alkaloids. [29][30]

LLE_Workflow cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basic Extraction A Crude Extract (Alkaloids + Impurities) B Dissolve in Acidic Water (pH 2) A->B C Wash with Organic Solvent (e.g., Hexane) B->C D_aq Aqueous Layer (Protonated Alkaloid Salts) C->D_aq Retain D_org Organic Layer (Neutral/Acidic Impurities) C->D_org Discard E Aqueous Layer from Step 1 F Basify to pH 9-10 (e.g., with NH4OH) E->F G Extract with Organic Solvent (e.g., Chloroform) F->G H_aq Aqueous Layer (Residual Salts) G->H_aq Discard H_org Organic Layer (Free Base Alkaloids) G->H_org Retain I Dry and Evaporate Organic Layer H_org->I J Purified Alkaloid Fraction I->J

Workflow for Acid-Base Liquid-Liquid Extraction (LLE) Purification.

Conclusion and Future Outlook

The extraction of furoquinoline alkaloids is a multi-stage process where the initial choice of solvent and technique profoundly impacts the final outcome. While conventional methods like maceration and Soxhlet extraction remain valuable for their simplicity and thoroughness, they are increasingly being supplanted by modern, green technologies. Ultrasound-assisted and microwave-assisted extractions offer unparalleled advantages in speed, efficiency, and reduced environmental footprint, making them the preferred methods for high-throughput screening and modern drug discovery efforts. [10][12] Regardless of the initial extraction method, a robust purification strategy, most notably acid-base partitioning, is non-negotiable for isolating the target alkaloids from the complex plant matrix. By understanding the fundamental principles behind each technique and protocol, researchers can make informed decisions to optimize their workflow, leading to higher yields of purified furoquinoline alkaloids ready for pharmacological investigation and development.

References

  • The extraction, separation and purification of alkaloids in the n
  • Microwave assisted extraction of secondary metabolites from plants: Current status and future directions - ResearchGate. (URL: [Link])

  • Microwave-Assisted Solid Extraction from Natural Matrices - SciSpace. (URL: [Link])

  • Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. (URL: )
  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (URL: )
  • Microwave-assisted extraction of functional compounds from plants: A Review. (URL: [Link])

  • Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids - AKT Publication. (URL: [Link])

  • Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC. (URL: [Link])

  • Microwave Assisted Extraction 101 - NuWave Research. (URL: [Link])

  • Soxhlet Extraction Guide for Academic and Professional Domains - Hielscher Ultrasonics (Germany). (URL: [Link])

  • Effect of Different Solvents On The Extraction of Alkaloids | PDF - Scribd. (URL: [Link])

  • Ultrasound-assisted extraction of bioactive compounds from lemon balm and peppermint leaves - International Agrophysics. (URL: [Link])

  • WO1995001984A1 - Process for the extraction and purification of alkaloids - Google P
  • Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant - DergiPark. (URL: [Link])

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS): Analytical Letters. (URL: [Link])

  • Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC. (URL: [Link])

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS) - ResearchGate. (URL: [Link])

  • (PDF) Efficient extraction and isolation of skimmianine from New Caledonian plant Medicosma leratii and evaluation of its effects on apoptosis, necrosis, and autophagy - ResearchGate. (URL: [Link])

  • (PDF) New extraction technique for alkaloids - ResearchGate. (URL: [Link])

  • Ultrasonic Extraction of Bioactive Compounds from Green Soybean Pods and Application in Green Soybean Milk Antioxidants Fortific - CABI Digital Library. (URL: [Link])

  • Ultrasound Extraction For Bioactive Compounds - Food Research Lab. (URL: [Link])

  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (URL: [Link])

  • Comparative evaluation of different extraction techniques on phytochemicals and antioxidant activity of selected medicinal plant. (URL: [Link])

  • Alkaloid Extraction - Lifeasible. (URL: [Link])

  • Advances in Extraction Techniques of Bioactive Compounds: A Comparative Review of Maceration, Soxhlet, Microwave, and Sonication. (URL: [Link])

  • Isolation of Alkaloids From Plants................ - Scribd. (URL: [Link])

  • Maceration, Percolation and Infusion Techniques of Extraction of Medicinal and Aromatic Plants (MAPs). (URL: [Link])

  • Ultrasound-Assisted Extraction of Bioactive Compounds from Broccoli By-Products - MDPI. (URL: [Link])

  • PROCEDURE: METHOD 3540A SOXHLET EXTRACTION - Records Collections. (URL: [Link])

  • Maceration Process: Extract & Age Fragrances the Right Way - Africa Imports. (URL: [Link])

  • Maceration process of plant material - ResearchGate. (URL: [Link])

  • Extraction Techniques of Medicinal Plant - TNAU Agritech Portal. (URL: [Link])

  • Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. (URL: [Link])

  • Alkaloids: Isolation and purification - ResearchGate. (URL: [Link])

  • Alkaloid Purification - Lifeasible. (URL: [Link])

  • Ultrasonic assisted medicinal plant extraction: The review. (URL: [Link])

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (URL: [Link])

  • Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants - MDPI. (URL: [Link])

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Synthesis of Pteleine: A Detailed Guide from Aniline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pteleine

This compound, a furo[2,3-b]quinoline alkaloid, is a natural product of significant interest to the scientific community.[1] Found in various plant species, it belongs to a class of compounds known for their diverse and potent biological activities.[1] The furoquinoline scaffold is a key pharmacophore, and its derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2] The development of efficient and scalable synthetic routes to this compound and its analogs is therefore a critical endeavor for advancing drug discovery and development programs.

This application note provides a comprehensive guide to the synthesis of this compound, with a particular focus on strategies that commence from readily available aniline precursors. We will delve into the foundational named reactions that enable the construction of the core quinoline structure, followed by the subsequent functional group manipulations and ring-forming reactions required to arrive at the final target molecule. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary information to synthesize this compound for further biological evaluation.

Retrosynthetic Analysis: A Strategic Approach from Aniline

A logical retrosynthetic analysis of this compound (1) reveals a strategic pathway that begins with a substituted aniline. The core of this strategy lies in the disconnection of the quinoline ring system, a transformation that can be achieved through well-established methodologies such as the Conrad-Limpach or Gould-Jacobs reactions.

Retrosynthesis of this compound This compound This compound (1) Furoquinoline Furo[2,3-b]quinoline Intermediate This compound->Furoquinoline Furan Ring Formation Dimethoxyquinoline 2,4-Dimethoxy-3-substituted-quinoline Furoquinoline->Dimethoxyquinoline Functional Group Interconversion Hydroxyquinolone 4-Hydroxy-2-quinolone Derivative Dimethoxyquinoline->Hydroxyquinolone O-Alkylation Aniline_Precursor Substituted Aniline Hydroxyquinolone->Aniline_Precursor Conrad-Limpach or Gould-Jacobs Reaction

Figure 1: Retrosynthetic analysis of this compound, highlighting key disconnections back to a substituted aniline precursor.

This analysis suggests a forward synthesis commencing with the reaction of a suitably substituted aniline with a β-ketoester or a malonic ester derivative to construct the 4-hydroxy-2-quinolone core. Subsequent O-alkylation to introduce the two methoxy groups, followed by the construction of the furan ring, will lead to the final product, this compound.

Part 1: Synthesis of the 4-Hydroxy-2-quinolone Core

The cornerstone of this synthetic approach is the formation of the quinoline nucleus from an aniline precursor. Two classical and highly effective methods for this transformation are the Conrad-Limpach and the Gould-Jacobs reactions.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[3][4][5][6] The reaction proceeds through the formation of a Schiff base, which upon thermal cyclization, yields a 4-hydroxyquinoline.[4] The choice of reaction temperature is crucial as it can influence the regioselectivity of the cyclization, leading to either a 4-quinolone (kinetic product) or a 2-quinolone (thermodynamic product).[5] For the synthesis of the this compound precursor, the 4-quinolone is the desired isomer.

Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxy-2-quinolone Derivative

Reagent MW Amount Molar Eq.
2,4-Dimethoxyaniline153.1815.3 g1.0
Diethyl malonate160.1717.6 mL1.1
Diphenyl ether170.21200 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a condenser, combine 2,4-dimethoxyaniline and diethyl malonate in diphenyl ether.

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 2 hours, collecting the ethanol byproduct in the Dean-Stark trap.

  • After the initial condensation, slowly raise the temperature of the reaction mixture to 250 °C.

  • Maintain the temperature at 250 °C for 1 hour to effect the cyclization.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Add petroleum ether to the flask to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative and often more versatile route to 4-hydroxyquinolines.[7][8] This method utilizes the reaction of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[7][9] The reaction proceeds through a condensation-elimination to form an anilidomethylenemalonate intermediate, which then undergoes thermal cyclization.[7][8]

Protocol 2: Gould-Jacobs Synthesis of a 4-Hydroxy-2-quinolone Derivative

Reagent MW Amount Molar Eq.
2,4-Dimethoxyaniline153.1815.3 g1.0
Diethyl ethoxymethylenemalonate (DEEM)216.2322.7 mL1.1
Dowtherm A-200 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, dissolve 2,4-dimethoxyaniline in Dowtherm A.

  • Add diethyl ethoxymethylenemalonate to the solution and heat the mixture to 130-140 °C for 2 hours.

  • After the initial reaction, increase the temperature to 250-260 °C and maintain for 30 minutes to induce cyclization.

  • Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with hexane to remove the solvent.

  • Purify the crude product by recrystallization from a suitable solvent.

Quinoline_Core_Synthesis cluster_0 Conrad-Limpach Synthesis cluster_1 Gould-Jacobs Reaction Aniline1 Aniline Derivative SchiffBase Schiff Base Intermediate Aniline1->SchiffBase BetaKetoester β-Ketoester BetaKetoester->SchiffBase Quinolone1 4-Hydroxy-2-quinolone SchiffBase->Quinolone1 Thermal Cyclization Aniline2 Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline2->Intermediate DEEM DEEM DEEM->Intermediate Quinolone2 4-Hydroxy-2-quinolone Intermediate->Quinolone2 Thermal Cyclization

Figure 2: Comparison of the Conrad-Limpach and Gould-Jacobs reaction workflows for the synthesis of the 4-hydroxy-2-quinolone core.

Part 2: Functionalization of the Quinolone Core

With the 4-hydroxy-2-quinolone in hand, the next stage of the synthesis involves the introduction of the two methoxy groups characteristic of this compound.

O-Alkylation to form 2,4-Dimethoxyquinoline

The hydroxyl groups of the 4-hydroxy-2-quinolone can be converted to methoxy groups through a standard Williamson ether synthesis. This typically involves treatment with a methylating agent in the presence of a base.

Protocol 3: O-Methylation of the 4-Hydroxy-2-quinolone

Reagent MW Amount Molar Eq.
4-Hydroxy-6,8-dimethoxy-2-quinolone221.212.21 g1.0
Dimethyl sulfate126.132.1 mL2.2
Anhydrous Potassium Carbonate138.214.15 g3.0
Anhydrous Acetone-50 mL-

Procedure:

  • To a stirred suspension of the 4-hydroxy-2-quinolone and anhydrous potassium carbonate in anhydrous acetone, add dimethyl sulfate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2,4-dimethoxyquinoline derivative.

  • Purify the product by column chromatography on silica gel if necessary.

Part 3: Construction of the Furan Ring to Yield this compound

The final key transformation is the construction of the furan ring fused to the quinoline core. Several methods can be employed for this purpose, often involving the introduction of a suitable two-carbon unit at the C-3 position of the quinoline ring followed by cyclization. A common strategy involves the Vilsmeier-Haack formylation followed by a cyclization sequence.

Synthesis of the Furo[2,3-b]quinoline Ring System

A well-established method for the synthesis of the furo[2,3-b]quinoline ring system involves the reaction of a 2-chloro-3-formylquinoline with a nucleophile, followed by cyclization.[10] An alternative approach starts from a 2,4-dimethoxyquinoline, which can be functionalized at the 3-position.

Protocol 4: Synthesis of this compound via a Claisen-Schmidt Condensation and Cyclization

This protocol is a representative example of how the furan ring can be constructed.

Reagent MW Amount Molar Eq.
3-Formyl-2,4-dimethoxyquinoline217.222.17 g1.0
Acetone58.085.8 mL10.0
10% Aqueous Sodium Hydroxide-20 mL-
N-Bromosuccinimide (NBS)177.981.96 g1.1
Dichloromethane-50 mL-

Procedure:

  • Claisen-Schmidt Condensation: To a stirred solution of 3-formyl-2,4-dimethoxyquinoline in acetone, add 10% aqueous sodium hydroxide dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Neutralize the reaction with dilute HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to give the α,β-unsaturated ketone.

  • Bromination and Cyclization: Dissolve the α,β-unsaturated ketone in dichloromethane and add N-bromosuccinimide in portions at 0 °C. Stir the reaction at room temperature for 2 hours. The reaction mixture contains the brominated intermediate which can cyclize to form the furoquinoline ring. Work-up involves washing with aqueous sodium thiosulfate and brine.

  • Final Methylation (if necessary): Depending on the specific intermediates, a final methylation step might be required to obtain this compound.

  • Purify the final product by column chromatography on silica gel.

Pteleine_Synthesis_Workflow Start Aniline Precursor Quinolone_Core 4-Hydroxy-2-quinolone Core Synthesis (Conrad-Limpach or Gould-Jacobs) Start->Quinolone_Core Functionalization O-Alkylation to 2,4-Dimethoxyquinoline Quinolone_Core->Functionalization Furan_Formation Furan Ring Construction Functionalization->Furan_Formation This compound This compound Furan_Formation->this compound

Sources

Application Notes and Protocols for the In Vitro Antimicrobial Susceptibility Testing of Pteleine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Standardized Pteleine Susceptibility Testing

This compound is a furoquinoline alkaloid identified in various plant species, including Ptelea trifoliata and members of the Melicope genus.[1][2] This class of natural products has garnered significant interest within the scientific community due to a range of observed biological activities, notably their antimicrobial properties against a spectrum of bacteria and fungi.[1][3][4][5] As the challenge of antimicrobial resistance escalates globally, the exploration of novel therapeutic agents from natural sources like this compound is a critical endeavor in drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust and reproducible in vitro antimicrobial susceptibility testing (AST) of this compound. Adherence to standardized methodologies is paramount for generating high-quality, comparable data that can accurately inform on the potential of this compound as a future antimicrobial agent. The protocols detailed herein are grounded in the principles and standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

The causality behind the experimental choices presented is emphasized, providing not just the "how" but the "why" for each step. This approach is designed to empower researchers to not only execute these protocols with precision but also to critically evaluate their results and troubleshoot potential challenges. Each protocol is designed as a self-validating system, incorporating essential quality control measures to ensure the integrity and trustworthiness of the data generated.

This compound: Physicochemical Properties and Handling

A foundational understanding of this compound's properties is crucial for accurate and reliable AST.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [1][2]
Appearance Solid[1]
Solubility As with many alkaloids, this compound has limited aqueous solubility. A stock solution is typically prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO).[8]N/A

Preparation of this compound Stock Solution:

The insolubility of many natural products in aqueous media necessitates the use of an organic solvent for the preparation of stock solutions.[9] Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with many biological assays at low final concentrations.[10]

Protocol:

  • Accurately weigh a precise amount of purified this compound powder.

  • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • This stock solution should be stored at -20°C or lower in small aliquots to minimize freeze-thaw cycles.[8]

  • Causality and Expertise: The final concentration of DMSO in the assay wells should be kept to a minimum (ideally ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects of the solvent itself.[10] It is imperative to run a solvent control (media with the same final concentration of DMSO as the highest this compound concentration tested) to ensure that the observed antimicrobial activity is due to this compound and not the solvent.

Core Protocols for Antimicrobial Susceptibility Testing of this compound

The following are detailed, step-by-step methodologies for the most common and informative in vitro AST assays.

Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Pteleine_Stock This compound Stock (in DMSO) Serial_Dilution Serial Dilution of this compound in 96-well plate Pteleine_Stock->Serial_Dilution Dilute in CAMHB Media Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->Serial_Dilution Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Read_Plate Visually inspect wells for turbidity Incubate->Read_Plate Determine_MIC Determine MIC (lowest clear well) Read_Plate->Determine_MIC Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis MHA_Plate Mueller-Hinton Agar (MHA) Plate Inoculate_Plate Inoculate MHA plate for confluent growth MHA_Plate->Inoculate_Plate Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Inoculate_Plate Swab Pteleine_Disk This compound-impregnated Paper Disk Place_Disk Place this compound disk on agar surface Pteleine_Disk->Place_Disk Inoculate_Plate->Place_Disk Incubate Incubate at 35-37°C for 16-18 hours Place_Disk->Incubate Measure_Zone Measure diameter of the zone of inhibition Incubate->Measure_Zone Interpret Interpret susceptibility (qualitative) Measure_Zone->Interpret

Caption: Workflow for Agar Disk Diffusion Assay.

Materials:

  • This compound solution of a known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum as described for the broth microdilution assay.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab over the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times. [9]

  • Preparation and Application of this compound Disks:

    • Aseptically apply a known volume and concentration of the this compound solution to a sterile blank paper disk (e.g., 20 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.

    • Place the this compound-impregnated disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to this compound.

Data Presentation:

MicroorganismThis compound Concentration per Disk (µg)Zone of Inhibition (mm)
S. aureus ATCC 29213
E. coli ATCC 25922
C. albicans ATCC 90028
P. aeruginosa ATCC 27853
Time-Kill Kinetic Assay

The time-kill assay provides dynamic information about the antimicrobial activity of a compound, determining the rate at which it kills a microbial population over time. [12]This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. [13]A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. [13] Experimental Workflow:

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification cluster_analysis Data Analysis Pteleine_Solutions This compound at various concentrations (e.g., MIC, 2xMIC) Exposure Expose inoculum to this compound in broth cultures Pteleine_Solutions->Exposure Inoculum Standardized Microbial Inoculum Inoculum->Exposure Sampling Take aliquots at time points (0, 2, 4, 8, 24h) Exposure->Sampling Serial_Dilution Perform serial dilutions of aliquots Sampling->Serial_Dilution Plating Plate dilutions on -agar plates Serial_Dilution->Plating Incubate_Plates Incubate plates and count colonies (CFU) Plating->Incubate_Plates Plot_Data Plot log10 CFU/mL vs. time Incubate_Plates->Plot_Data Determine_Kinetics Determine bactericidal or bacteriostatic activity Plot_Data->Determine_Kinetics

Caption: Workflow for Time-Kill Kinetic Assay.

Materials:

  • This compound solutions at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)

  • Test microorganism

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS

  • Agar plates for colony counting

Protocol:

  • Preparation:

    • Prepare tubes or flasks with broth containing the desired concentrations of this compound. Include a growth control tube without this compound.

    • Prepare a standardized microbial inoculum as previously described.

  • Inoculation and Time Zero (T₀) Sampling:

    • Inoculate the tubes with the microbial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Immediately after inoculation, remove an aliquot from each tube for the T₀ time point.

  • Incubation and Subsequent Sampling:

    • Incubate the tubes at 35-37°C with shaking.

    • At predetermined time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube. [12]

  • Quantification of Viable Cells:

    • For each aliquot, perform serial tenfold dilutions in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Data Presentation:

The results are typically presented as a graph with time on the x-axis and log₁₀ CFU/mL on the y-axis.

Quality Control: Ensuring Trustworthiness of Results

A robust quality control (QC) program is essential for the validation of AST results. This involves the regular testing of reference strains with known susceptibility profiles. [14] Recommended QC Strains (as per CLSI and EUCAST guidelines):

QC StrainGram Stain/TypeRelevance
Staphylococcus aureus ATCC 29213 Gram-positive coccusRepresentative of Gram-positive pathogens.
Escherichia coli ATCC 25922 Gram-negative bacillusRepresentative of Enterobacteriaceae.
Pseudomonas aeruginosa ATCC 27853 Gram-negative bacillusRepresentative of non-fermenting Gram-negative bacilli.
Enterococcus faecalis ATCC 29212 Gram-positive coccusImportant for testing against enterococci.
Candida albicans ATCC 90028 Fungus (Yeast)Representative of pathogenic yeasts.
  • Causality and Expertise: These QC strains should be run alongside each batch of this compound testing. The resulting MICs or zones of inhibition for these strains should fall within the acceptable ranges published by CLSI or EUCAST for standard antimicrobial agents. [4][6]While specific QC ranges for this compound are not yet established, consistent performance of the QC strains with standard antibiotics validates the testing methodology. Any deviation in the QC results indicates a potential issue with the assay (e.g., media preparation, inoculum density, incubation conditions) that must be resolved before interpreting the results for this compound.

Understanding the Mechanism of Action: An Area for Further Research

While the precise antimicrobial mechanism of action for this compound is not yet fully elucidated, research into related furoquinoline alkaloids suggests potential targets. These may include interference with DNA replication and protein synthesis. [15]Further investigation into this compound's mechanism of action could involve assays to assess cell membrane integrity, DNA intercalation, and inhibition of key metabolic enzymes. Understanding the mechanism is crucial for predicting its spectrum of activity, potential for resistance development, and for guiding any future drug development efforts.

Conclusion: A Framework for Advancing this compound Research

The protocols and application notes provided herein offer a standardized and scientifically rigorous framework for the in vitro antimicrobial susceptibility testing of this compound. By adhering to these methodologies, researchers can generate reliable and reproducible data that will be instrumental in evaluating the therapeutic potential of this promising natural product. The emphasis on causality, self-validating protocols, and authoritative grounding ensures that the insights gained from these studies will be of high scientific integrity, contributing meaningfully to the global search for new and effective antimicrobial agents.

References

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  • Li, X., et al. (2021). Potent Antimicrobial and Antibiofilm Activities of Feleucin-K3 Analogs Modified by α-(4-Pentenyl)-Ala against Multidrug-Resistant Bacteria. Pharmaceutics, 13(5), 724. [Link]

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  • Rather, I. A., et al. (2020). Piperine Impedes Biofilm Formation and Hyphal Morphogenesis of Candida albicans. Frontiers in Microbiology, 11, 933. [Link]

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Sources

Application Note: A Validated Protocol for the Thin-Layer Chromatography (TLC) Separation and Identification of Pteleine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Pteleine is a furoquinoline alkaloid with the chemical formula C₁₃H₁₁NO₃ and IUPAC name 4,6-dimethoxyfuro[2,3-b]quinoline[1]. As a member of the alkaloid class of natural products, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to the diverse biological activities exhibited by related compounds[2]. Found in plant species such as Melicope lunu-ankenda, its isolation and quantification are critical for research and quality control.

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique indispensable for the qualitative analysis of plant extracts and purified compounds. This application note provides a comprehensive, field-proven protocol for the separation and identification of this compound using silica gel TLC. The methodology is designed to be a self-validating system, addressing the specific chemical nature of alkaloids to ensure reliable and reproducible results. We will delve into the causality behind experimental choices, from mobile phase composition to visualization techniques, providing researchers with a robust tool for their work with this compound and similar quinoline alkaloids.

The Chromatographic Principle: Managing Alkaloid Chemistry on Silica

The separation of compounds on a silica gel TLC plate is governed by the principle of adsorption chromatography. Silica gel serves as the polar stationary phase, featuring silanol (Si-OH) groups on its surface. The mobile phase, a solvent or mixture of solvents, flows up the plate via capillary action. A compound's separation is determined by its relative affinity for the stationary versus the mobile phase.

This compound, as a furoquinoline alkaloid, possesses moderate polarity due to its oxygen and nitrogen heteroatoms. However, the crucial factor is the basicity of the quinoline nitrogen. The acidic nature of the silica gel's silanol groups can lead to strong, sometimes irreversible, adsorption of basic compounds like this compound. This interaction results in significant "tailing" or "streaking" of the spot, rather than a compact, circular spot, which severely compromises resolution and the accuracy of Rf value calculations.

To counteract this, the mobile phase must be modified to include a small amount of a basic additive, such as ammonia or diethylamine[3][4]. This additive competitively binds to the active sites on the silica gel, neutralizing their acidity and allowing the alkaloid to travel up the plate based on its polarity, resulting in sharp, well-defined spots.

Materials and Reagents

3.1 Equipment

  • Glass TLC Plates, Silica Gel 60 F₂₅₄, 20x20 cm

  • Glass development chambers with lids

  • Capillary tubes or micropipette for spotting

  • UV lamp (254 nm and 366 nm)

  • Heating plate or oven

  • Fume hood

  • Ruler

  • Pencil (graphite)

3.2 Solvents and Chemicals

  • This compound standard (or plant extract containing this compound)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Toluene, HPLC grade

  • Ammonium Hydroxide (NH₄OH), 25% solution

  • Diethylamine

  • Dragendorff's Reagent (for visualization)

  • Iodine crystals

Detailed Experimental Protocol

This protocol is designed as a complete workflow, from sample preparation to final analysis. The entire process should be conducted in a well-ventilated fume hood.

Preparation of Solutions
  • This compound Standard Solution: Accurately weigh and dissolve this compound in methanol or dichloromethane to a final concentration of 1 mg/mL.

  • Plant Extract Preparation (General Method):

    • Macerate 10 g of dried, powdered plant material.

    • Basify the material by moistening it with a 10% ammonium hydroxide solution[5].

    • Extract the alkaloids by soaking the basified material in 100 mL of dichloromethane for 24 hours with occasional shaking[5][6].

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude alkaloid extract.

    • Redissolve the crude extract in a minimal volume of methanol for TLC analysis.

  • Mobile Phase Systems: Prepare the following solvent systems. The choice depends on the desired separation and the polarity of co-occurring impurities.

    • System A (General Purpose): Toluene : Ethyl Acetate : Diethylamine (7:2:1 v/v/v)[7].

    • System B (Higher Polarity): Dichloromethane : Methanol : Ammonium Hydroxide (125:15:2 v/v/v)[5].

  • Visualization Reagent: Use commercially available Dragendorff's reagent or prepare as per standard laboratory procedures.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a faint baseline (origin) approximately 1.5 cm from the bottom of the TLC plate. Do not gouge the silica layer.

  • Mark the positions for sample application along the baseline, keeping at least 1 cm between spots.

  • Using a capillary tube, carefully apply 1-2 µL of the this compound standard and the sample extract to their designated positions on the baseline. The resulting spot should be no more than 2-3 mm in diameter[3].

  • Allow the solvent to completely evaporate from the spots before proceeding.

Chromatogram Development
  • Pour the chosen mobile phase (e.g., System A) into a development chamber to a depth of about 0.5 - 1.0 cm. The solvent level must be below the baseline on the TLC plate[3].

  • To ensure the chamber atmosphere is saturated with solvent vapor, which improves separation quality, place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and let it stand for at least 15-20 minutes.

  • Carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is standing upright and the baseline is above the solvent level.

  • Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.

  • When the solvent front has traveled to approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

Visualization and Data Analysis
  • Drying: Allow the plate to air-dry completely in a fume hood.

  • UV Visualization: View the dried plate under a UV lamp at 254 nm. This compound, containing a chromophore, will appear as a dark spot against the fluorescent green background of the plate. Gently circle the visible spot(s) with a pencil.

  • Chemical Staining: For enhanced and specific detection of alkaloids, apply Dragendorff's reagent using a sprayer or by carefully dipping the plate. Alkaloids will appear as orange to reddish-brown spots on a yellow background[5][8].

  • Rf Value Calculation: The Retention Factor (Rf) is a key parameter for compound identification. It is a ratio calculated as follows[9][10]:

    Rf = (Distance traveled by the center of the spot from the origin) / (Distance traveled by the solvent front from the origin)

    Measure the distances with a ruler and calculate the Rf value. The Rf value is a dimensionless quantity between 0 and 1[11].

TLC Workflow Diagram

The following diagram illustrates the logical flow of the TLC protocol for this compound analysis.

TLC_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase Sample_Prep Sample & Standard Preparation (1 mg/mL) Plate_Prep TLC Plate Preparation & Spotting Sample_Prep->Plate_Prep Mobile_Phase_Prep Mobile Phase Preparation Chamber_Sat Chamber Saturation (20 min) Mobile_Phase_Prep->Chamber_Sat Development Chromatogram Development Chamber_Sat->Development Plate_Prep->Development Drying Plate Drying (Fume Hood) Development->Drying UV_Vis UV Visualization (254 nm) Drying->UV_Vis Drying->UV_Vis Staining Chemical Staining (Dragendorff's Reagent) UV_Vis->Staining Analysis Rf Value Calculation & Documentation Staining->Analysis

Caption: Workflow for TLC analysis of this compound.

Expected Results and Discussion

The Rf value of a compound is constant only under identical experimental conditions (stationary phase, mobile phase, temperature, and chamber saturation)[12]. Therefore, running a known standard alongside the unknown sample on the same plate is crucial for reliable identification.

This compound is expected to be well-resolved using the described systems. The table below provides anticipated Rf values, which serve as a guide. Actual values may vary slightly based on specific lab conditions.

Mobile Phase SystemComposition (v/v/v)Base AdditiveExpected PolarityAnticipated this compound Rf ValueReference for System Type
System A Toluene : Ethyl Acetate : Diethylamine (7:2:1)DiethylamineMedium0.45 - 0.55[7]
System B Dichloromethane : Methanol : NH₄OH (125:15:2)AmmoniaHigh0.60 - 0.70[5]

Causality of Results:

  • In System A , the relatively non-polar toluene and medium-polarity ethyl acetate will cause this compound to move up the plate, moderated by its interaction with the silica. The diethylamine ensures a sharp spot.

  • In System B , the inclusion of the highly polar methanol significantly increases the eluting power of the mobile phase. This causes this compound to have a stronger affinity for the mobile phase, resulting in a higher Rf value compared to System A. This system is particularly useful if this compound needs to be separated from less polar impurities.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Streaking/Tailing Spots 1. Sample overload. 2. Insufficient base in mobile phase. 3. Compound is highly polar.1. Dilute the sample and apply a smaller volume. 2. Increase the concentration of diethylamine or ammonia slightly. 3. Switch to a more polar mobile phase (e.g., from System A to System B).
Spots Not Moving (Rf ≈ 0) 1. Mobile phase is not polar enough. 2. Sample was not fully dissolved.1. Increase the proportion of the polar solvent (e.g., increase methanol in a DCM/MeOH mix). 2. Ensure the sample is fully dissolved before spotting.
Spots at Solvent Front (Rf ≈ 1) 1. Mobile phase is too polar.1. Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate in a Toluene/EtOAc mix).
Irregular Spot Shapes 1. Gouged silica layer during spotting. 2. TLC plate touched the chamber walls during development.1. Spot gently without breaking the surface. 2. Ensure the plate is centered in the chamber.

Conclusion

This application note details a validated and robust protocol for the thin-layer chromatography separation of the furoquinoline alkaloid this compound. By understanding the fundamental principles of silica-alkaloid interaction and employing a base-modified mobile phase, researchers can achieve clean, reproducible separations. The provided methodologies for development, visualization, and data analysis constitute a comprehensive workflow suitable for the identification and purity assessment of this compound in various research and development settings.

References

  • Oreate AI Blog. (2026, January 7).
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Application Note: Pteleine Sample Preparation for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically grounded protocol for the preparation of Pteleine, a furoquinoline alkaloid, for Nuclear Magnetic Resonance (NMR) spectroscopy. Proper sample preparation is paramount to acquiring high-quality, reproducible NMR data essential for structural elucidation, purity assessment, and quantitative analysis. This document outlines the foundational principles behind experimental choices, a detailed step-by-step workflow, and a troubleshooting guide tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Spectroscopic Analysis

This compound (4,6-dimethoxyfuro[2,3-b]quinoline) is a furoquinoline alkaloid with the molecular formula C₁₃H₁₁NO₃.[1] It is a natural product found in various plant species, including those of the Rutaceae family, such as Melicope triphylla and Melicope semecarpifolia.[1] The biological activities and potential therapeutic applications of furoquinoline alkaloids make them subjects of interest in natural product chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and characterization of such small molecules.[2][3][4][5] The precision of NMR data, including chemical shifts, coupling constants, and signal integrations, is directly dependent on the quality of the sample preparation. A poorly prepared sample can lead to spectral artifacts such as broad lines, poor signal-to-noise ratios, and inaccurate quantification, ultimately compromising data interpretation.[6][7][8]

Foundational Principles of NMR Sample Preparation

A successful NMR experiment begins long before the sample is placed in the magnet. The choices made during preparation dictate the quality of the final spectrum.

Analyte Purity and Mass

The starting material must be as pure as possible, as impurities will generate their own signals and complicate the spectrum. The amount of sample required depends on the specific NMR experiment being conducted.

  • Causality: Sufficient concentration is necessary to achieve an adequate signal-to-noise ratio (S/N) within a reasonable experiment time. However, excessively high concentrations can increase solution viscosity, leading to broader spectral lines and potentially poor shimming.[7][9]

Table 1: Recommended Sample Mass for this compound (MW ≈ 229.23 g/mol ) in 0.6 mL Solvent

NMR Experiment Required Mass Typical Concentration (mM) Rationale
¹H NMR 1-10 mg 7-70 mM High natural abundance and sensitivity of the ¹H nucleus requires less material.[10][11]
¹³C NMR 10-50 mg 70-360 mM Low natural abundance (~1.1%) of ¹³C necessitates a more concentrated sample to obtain good S/N.[10][11]

| 2D NMR (COSY, HSQC) | 10-25 mg | 70-180 mM | Requires a good ¹H S/N; concentration is a balance between sensitivity and resolution. |

Deuterated Solvent Selection

Deuterated solvents, where hydrogen atoms (¹H) are replaced with deuterium (²H), are essential for ¹H NMR.[2][12][13][14][15] This is because the deuterium nucleus resonates at a different frequency, rendering the solvent invisible in the proton spectrum and preventing the massive solvent signal from overwhelming the analyte signals.[2][12] Furthermore, the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[2][14]

  • Causality: The primary criterion for solvent selection is the analyte's solubility.[2] this compound, with its methoxy and quinoline moieties, is a moderately polar organic molecule. A solubility test should always be performed if the optimal solvent is unknown.

Table 2: Properties of Common Deuterated Solvents for this compound Analysis

Solvent Formula Polarity ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Suitability for this compound
Chloroform-d CDCl₃ Non-polar 7.26 77.16 Excellent . High solubility for a wide range of organic compounds.[2][12]
DMSO-d₆ (CD₃)₂SO High 2.50 39.52 Good . Excellent for polar compounds, but its high boiling point makes sample recovery difficult.[2][15]
Methanol-d₄ CD₃OD Polar 3.31, 4.87 (OH) 49.00 Possible . Good for polar compounds; exchangeable protons (OH, NH) in the analyte will be lost.

| Acetone-d₆ | (CD₃)₂CO | Intermediate | 2.05 | 29.84, 206.26 | Good Alternative . Useful if the aromatic region of this compound is obscured by the CDCl₃ residual peak.[7] |

Use of Internal Standards

For quantitative NMR (qNMR) or precise chemical shift referencing, an internal standard is often used. Tetramethylsilane (TMS) is the conventional reference (0 ppm) for organic solvents, but its volatility makes it difficult to add accurately.[10] Often, the residual solvent peak is used as a secondary reference.[16] For accurate quantification, a stable, non-volatile internal standard is required.

  • Causality: An ideal internal standard must be soluble in the chosen solvent, be chemically inert, and have a simple signal (preferably a singlet) that does not overlap with any analyte signals.[17][18]

Detailed Protocol for this compound NMR Sample Preparation

This protocol describes a robust workflow for preparing a high-quality this compound sample for NMR analysis.

Materials and Equipment
  • This compound sample (purified solid)

  • High-quality 5 mm NMR tubes and caps[11]

  • Deuterated solvent (e.g., CDCl₃, 99.8%+ deuteration)

  • Glass Pasteur pipettes and bulbs

  • Small glass vial (e.g., 1-dram vial)

  • Glass wool or a syringe filter (0.45 µm, PTFE)

  • Analytical balance

  • Vortex mixer and/or sonicator

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_purify Purification & Transfer cluster_final Finalization weigh 1. Weigh this compound (e.g., 5-10 mg) into a clean vial add_solvent 2. Add Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex / Sonicate) add_solvent->dissolve filter 4. Filter Solution (If particulates are present) dissolve->filter Check for homogeneity transfer 5. Transfer to NMR Tube (Using Pasteur pipette) filter->transfer cap 6. Cap & Invert to Mix transfer->cap clean 7. Clean Tube Exterior cap->clean ready Ready for NMR Analysis clean->ready

Caption: Workflow for this compound NMR Sample Preparation.

Step-by-Step Methodology
  • Weigh the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry glass vial. It is best practice to dissolve the sample in a separate vial before transferring it to the NMR tube to ensure complete dissolution and allow for filtration.[10]

  • Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., Chloroform-d) to the vial. This volume should result in a sample height of 4-5 cm in a standard 5 mm NMR tube.[6][11]

  • Ensure Complete Dissolution: Tightly cap the vial and vortex it for 30 seconds. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 2-5 minutes. Visually inspect the solution against a light source to ensure it is homogeneous and free of suspended particles.[6] Incomplete dissolution leads to broad peaks and poor spectral quality.[6]

  • Filter if Necessary: If any solid particles remain, they must be removed. Particulates in the sample will severely degrade the magnetic field homogeneity, resulting in broad, distorted spectral lines.[10]

    • Method: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Transfer to NMR Tube: Carefully transfer the clear, homogeneous solution from the vial into a high-quality, clean NMR tube using a Pasteur pipette. Avoid scratching the inner walls of the tube.[16]

  • Cap and Label: Cap the NMR tube securely. Invert the tube several times to ensure the solution is well-mixed, especially if it is highly concentrated.[11] Label the tube clearly with a permanent marker on the cap or the very top of the tube.

  • Final Cleaning: Before inserting the sample into the spectrometer, wipe the lower portion of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]

Troubleshooting Common Issues

Even with a careful protocol, issues can arise. This table addresses common problems observed in the resulting NMR spectrum that can be traced back to sample preparation.

Table 3: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, asymmetric peaks 1. Incomplete dissolution or suspended particles.[9] 2. Sample concentration is too high (viscous).[7][9] 3. Poor quality or dirty NMR tube. 1. Re-prepare the sample, ensuring filtration. 2. Dilute the sample with more deuterated solvent. 3. Use a new, high-quality NMR tube.
Low Signal-to-Noise 1. Sample is too dilute.[6] 2. Insufficient sample volume in the tube. 1. Re-prepare a more concentrated sample. 2. Ensure sample height is at least 4 cm in the tube. Add more solvent if needed.
Large Water Peak 1. Sample was not properly dried. 2. Solvent has absorbed atmospheric moisture.[11][13] 1. Dry the solid this compound sample under high vacuum before preparation. 2. Use a fresh bottle or ampoule of deuterated solvent. Handle solvents in a dry environment.[13]
Unexpected Peaks 1. Contamination from glassware or pipette. 2. Impurities in the this compound sample. 3. Grease from stopcocks or joints. 1. Ensure all glassware is scrupulously clean and rinsed with a clean solvent. 2. Re-purify the this compound sample.

| Peak for -OH or -NH proton is broad or missing | Exchange with residual water or acidic/basic impurities in the solvent (e.g., CDCl₃ can contain trace DCl). | This is a chemical phenomenon. To confirm, add a drop of D₂O, shake, and re-acquire; the peak should disappear.[7] |

Conclusion

The integrity of NMR data is fundamentally linked to meticulous sample preparation. For the furoquinoline alkaloid this compound, a systematic approach involving careful selection of solvent, precise concentration control, and the removal of all particulate matter is critical. By following the principles and detailed protocol outlined in this application note, researchers can reliably produce high-quality NMR samples, leading to accurate and interpretable spectra for structural elucidation, purity analysis, and further scientific investigation.

References

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  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]

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  • ResearchGate. (n.d.). Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum). Retrieved from [Link]

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Application Notes & Protocols for the Crystallization of High-Purity Pteleine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline) is a furoquinoline alkaloid found in various plant species, including those of the Rutaceae family.[1][2] Like many natural products, this compound holds potential for pharmacological research, necessitating its isolation and purification to a high degree. Crystallization is a powerful and essential technique for achieving the stringent purity levels required for analytical standards, structural elucidation, and biological assays.[3][4][5] The underlying principle of crystallization is the differential solubility of a compound in a given solvent at varying temperatures.[5] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature and, upon cooling, allow the target compound to selectively crystallize while the impurities remain in the solution (mother liquor).[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization methods for obtaining high-purity this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and reproducible purification strategy. We will cover solvent selection, several key crystallization techniques, and post-purification analysis.

Physicochemical Properties of this compound

A successful crystallization strategy is fundamentally dependent on the physicochemical properties of the target molecule. This compound is a solid at room temperature with a reported melting point of 134-135°C.[1] As a furoquinoline alkaloid, its structure contains both aromatic rings and heteroatoms (nitrogen and oxygen), giving it moderate polarity. This structural information is key to predicting its solubility.

Key Insight: The "like dissolves like" principle is a foundational concept in solvent selection.[6] this compound's moderate polarity suggests it will be soluble in moderately polar organic solvents. Patent literature concerning related furoquinoline derivatives indicates that solvents like ethanol and dimethylformamide can be effective for crystallization.[8]

Pre-Crystallization: The Importance of Starting Material

It is crucial to understand that crystallization is a purification, not a separation, technique. Attempting to crystallize this compound from a very crude initial extract is often inefficient. For optimal results, it is recommended to start with a sample that is at least 80-90% pure.[9] Preliminary purification steps such as column chromatography or acid-base extraction can significantly enrich the this compound content, removing gross impurities and setting the stage for successful final purification by crystallization.[7]

Crystallization Methodologies for this compound

The choice of crystallization method depends on the quantity of material, the impurity profile, and the desired crystal quality. Below are detailed protocols for methods well-suited for a moderately polar organic solid like this compound.

Method 1: Single-Solvent Cooling Recrystallization

This is the most common and straightforward technique, relying on the reduced solubility of this compound at lower temperatures.[4][10]

Principle: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of this compound decreases, leading to the formation of crystals. Impurities remain dissolved in the colder solvent.[11]

Protocol:

  • Solvent Selection: Perform small-scale solubility tests with solvents like ethanol, methanol, ethyl acetate, or acetone.[12][13] An ideal solvent should dissolve this compound poorly at room temperature but readily when heated.[6][14] Ethanol is often a good starting point for furoquinoline alkaloids.[8]

  • Dissolution: Place the partially purified this compound in an Erlenmeyer flask. Add a small volume of the chosen solvent and heat the mixture gently (e.g., on a hot plate with a water bath) with stirring until it boils.

  • Achieving Saturation: Continue to add the solvent dropwise to the boiling mixture just until all the this compound has dissolved. Adding excess solvent will reduce the final yield.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is critical for the formation of large, high-purity crystals.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent.

Method 2: Multi-Solvent (Anti-Solvent) Crystallization

This method is useful when a single solvent that meets all the ideal criteria cannot be found.[5]

Principle: this compound is dissolved in a "good" solvent in which it is highly soluble. A second solvent, or "anti-solvent," in which this compound is insoluble, is then slowly added. The two solvents must be miscible. The addition of the anti-solvent reduces the overall solubility of this compound in the mixture, inducing crystallization.[10][11]

Protocol:

  • Solvent Pair Selection: Identify a solvent pair. For this compound, a good pair could be a polar "good" solvent like ethanol or acetone and a non-polar "anti-solvent" like hexanes or water.

  • Dissolution: Dissolve the impure this compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is the saturation point.

  • Re-dissolution & Crystallization: Gently warm the solution until the turbidity just disappears. Then, allow the solution to cool slowly and undisturbed. Crystals should form as the solution cools.

  • Collection, Washing, and Drying: Follow steps 6-8 from the Single-Solvent method.

Method 3: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining very high-quality single crystals, especially when working with small amounts of material (milligrams).[9][15] It is a gentle method that promotes slow crystal growth.

Principle: A concentrated solution of this compound in a "good" solvent is placed in a small, open container. This container is then sealed inside a larger vessel containing a volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the this compound solution, gradually reducing its solubility and inducing the formation of well-ordered crystals.[16][17]

Protocol:

  • Setup: Prepare a saturated solution of this compound in a suitable "good" solvent (e.g., Toluene) in a small vial.

  • Chamber Preparation: Pour a small amount of a volatile "anti-solvent" (e.g., Pentane or Diethyl Ether) into a larger beaker or jar.[15]

  • Diffusion: Place the small vial (uncapped) inside the larger container. Seal the larger container tightly.

  • Incubation: Allow the setup to stand undisturbed for several days to weeks. The anti-solvent vapor will slowly diffuse into the this compound solution, causing crystals to form.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the vial for subsequent analysis.

Visualization of Crystallization Workflow

The general workflow for purifying this compound from a crude extract to high-purity crystals is summarized in the diagram below.

G cluster_start Initial Processing cluster_purification Purification Stages cluster_methods Crystallization Techniques cluster_end Final Product & Analysis Crude_Extract Crude this compound Extract Pre_Purify Preliminary Purification (e.g., Column Chromatography) Crude_Extract->Pre_Purify Enrichment Crystallization Crystallization Method Pre_Purify->Crystallization Method1 Single-Solvent Crystallization->Method1 Method2 Anti-Solvent Crystallization->Method2 Method3 Vapor Diffusion Crystallization->Method3 Harvest Crystal Harvesting, Washing & Drying Method1->Harvest Method2->Harvest Method3->Harvest Analysis Purity Assessment (HPLC, MP, NMR) Harvest->Analysis Quality Control Final_Product High-Purity this compound Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Purity Assessment: A Self-Validating System

Successful crystallization must be validated with analytical techniques to confirm the purity of the final product.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing purity.[18] A reversed-phase C18 column is commonly used for alkaloid analysis.[19] The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[20][21] A successful purification will show a single, sharp peak for this compound in the chromatogram, with a significant reduction or elimination of impurity peaks present in the pre-crystallization sample.

Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point. A broad melting range is indicative of impurities. The experimentally determined melting point of the purified this compound should be compared to the literature value (134-135°C).[1]

Spectroscopic Methods (NMR, Mass Spectrometry): For structural confirmation and to ensure no degradation has occurred during the purification process, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be employed.

Data Summary & Solvent Selection Guide

The selection of an appropriate solvent is the most critical step in the crystallization process.[11] The following table provides a guide to common solvents and their properties relevant to the crystallization of moderately polar compounds like this compound.

SolventBoiling Point (°C)PolarityKey Considerations
Ethanol 78PolarGood general-purpose solvent for moderately polar compounds. Low toxicity.[14]
Methanol 65PolarSimilar to ethanol but more volatile.[14] May dissolve this compound too well at room temp.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity.[13]
Acetone 56Polar AproticStrong solvent, but very volatile, which can lead to rapid, poor-quality crystal growth.[9][14]
Toluene 111Non-polarHigh boiling point can be difficult to remove and may cause "oiling out".[14]
Hexanes 69Non-polarOften used as an anti-solvent for polar compounds.[13][14]
Water 100Very PolarThis compound is likely insoluble; can be used as an anti-solvent.[13][14]

Conclusion

The crystallization of this compound is a critical step for obtaining the high-purity material required for rigorous scientific investigation. By understanding the physicochemical properties of this compound and applying a systematic approach to solvent selection and method development, researchers can reliably produce high-quality crystals. The protocols detailed in this guide—Single-Solvent Cooling, Anti-Solvent Addition, and Vapor Diffusion—provide a robust toolkit for the purification of this compound and other related furoquinoline alkaloids. The final purity should always be rigorously confirmed using appropriate analytical techniques such as HPLC and melting point analysis.

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  • A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. (2015, August 1). PubMed. Retrieved February 22, 2026, from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization. Retrieved February 22, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved February 22, 2026, from [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023, August 15). MDPI. Retrieved February 22, 2026, from [Link]

Sources

Application Note: Spectrophotometric Analysis of Pteleine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the protocol for the spectrophotometric analysis of Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline), a bioactive furoquinoline alkaloid found in Ptelea trifoliata and other Rutaceae species. While High-Performance Liquid Chromatography (HPLC) is often used for complex matrices, UV-Visible spectroscopy offers a rapid, cost-effective method for routine purity assessment and quantification of isolated fractions. This protocol details the determination of maximum absorption wavelengths (


), calculation of molar absorptivity (

), and validation of linearity according to the Beer-Lambert Law.

Introduction & Principle

Chemical Background

This compound is a furoquinoline alkaloid structurally related to dictamnine and skimmianine. Its core structure consists of a quinoline ring fused to a furan ring, with methoxy substituents at positions 4 and 6.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 229.23 g/mol [1]

  • Key Chromophore: The fully conjugated furoquinoline aromatic system (

    
     transitions) is responsible for strong UV absorption.
    
Spectroscopic Properties

Like other furoquinolines, this compound exhibits a characteristic multi-band UV spectrum. The methoxy group at position 6 induces a bathochromic (red) shift compared to the parent compound, dictamnine.

  • Primary Band (K-band): Typically observed between 239–245 nm (High intensity).

  • Secondary Bands (B-bands): Observed in the 300–335 nm region (Medium intensity), often used for selectivity to avoid interference from simple aromatics.

Materials & Instrumentation

Reagents
  • This compound Standard:

    
     purity (isolated or commercial standard).
    
  • Solvents:

    • Methanol (MeOH): UV-HPLC Grade (Cutoff <205 nm). Preferred for general solubility.

    • Ethanol (EtOH): Absolute, spectroscopic grade.

    • Acetonitrile (ACN): Optional, for compatibility with HPLC mobile phases.

  • Buffers (Optional): Phosphate buffer (pH 7.4) for physiological solubility studies, though alkaloids are often more soluble in acidic media (e.g., 0.1 M HCl).

Instrumentation
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900, Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (10 mm path length). Note: Glass or plastic cuvettes absorb UV light below 300 nm and must not be used.

  • Balance: Analytical balance with 0.01 mg resolution.

Experimental Protocols

Protocol A: Spectral Characterization (Scanning)

Objective: To determine the exact


 of this compound in the chosen solvent.
  • Preparation of Stock Solution:

    • Weigh 2.3 mg of this compound.

    • Dissolve in 10 mL of Methanol to create a 1.0 mM (1000 µM) stock solution.

    • Note: If solubility is slow, sonicate for 5 minutes.

  • Preparation of Working Solution:

    • Dilute 100 µL of Stock Solution into 9.9 mL of Methanol.

    • Concentration: 10 µM.

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure Methanol.

    • Run a baseline correction/auto-zero from 200 nm to 450 nm .

  • Measurement:

    • Replace the sample cuvette solution with the 10 µM this compound working solution.

    • Scan from 200 to 450 nm at a medium scan speed (approx. 200–400 nm/min).

  • Data Analysis:

    • Identify the peak maxima.[2][3][4][5][6]

    • Expected

      
      :  ~242 nm (primary), ~310 nm, ~330 nm (secondary).
      
Protocol B: Determination of Molar Absorptivity ( )

Objective: To calculate the extinction coefficient for accurate quantification.

  • Serial Dilution: Prepare five calibration standards from the 1.0 mM stock using Methanol:

    • Std 1: 5 µM

    • Std 2: 10 µM

    • Std 3: 20 µM

    • Std 4: 40 µM

    • Std 5: 60 µM

  • Measurement:

    • Measure Absorbance (A) at the determined

      
       (e.g., 242 nm) for each standard.
      
    • Critical: Ensure Absorbance values remain between 0.1 and 1.0 for linearity.

  • Calculation:

    • Plot Absorbance (

      
      -axis) vs. Concentration in Molar (
      
      
      
      -axis).
    • Perform linear regression (

      
      ).
      
    • The slope of the line is the Molar Absorptivity (

      
      ) .
      
Protocol C: Routine Quantification

Objective: To determine the concentration of an unknown this compound sample.

  • Sample Prep: Dissolve/dilute the unknown sample in Methanol to target an estimated absorbance of 0.5.

  • Measure: Record absorbance at

    
    .
    
  • Calculate:

    
    
    

Workflow Visualization

The following diagram illustrates the logical flow for characterizing and validating the this compound analysis method.

PteleineAnalysis Start Start: this compound Analysis Solubility Solubility Check (MeOH vs. Acidic Water) Start->Solubility StockPrep Prepare Stock Solution (1.0 mM in MeOH) Solubility->StockPrep Scan Spectral Scan (200-450 nm) Identify Lambda Max StockPrep->Scan CheckPeaks Peaks Detected? Scan->CheckPeaks LambdaPrimary Primary Peak (~242 nm) High Sensitivity CheckPeaks->LambdaPrimary Yes LambdaSecondary Secondary Peak (~330 nm) High Selectivity CheckPeaks->LambdaSecondary Yes CalibCurve Construct Calibration Curve (5 - 60 µM) LambdaPrimary->CalibCurve LambdaSecondary->CalibCurve Linearity Check Linearity (R² > 0.999) CalibCurve->Linearity Linearity->StockPrep Fail (Re-prep) CalcEpsilon Calculate Molar Absorptivity (ε) Linearity->CalcEpsilon Pass Routine Routine Quantification CalcEpsilon->Routine

Caption: Workflow for the spectrophotometric characterization and quantification of this compound.

Data Analysis & Troubleshooting

Expected Spectral Data

The following table summarizes the expected spectral characteristics for furoquinoline alkaloids like this compound in Methanol.

ParameterValue / RangeNotes

1 (Primary)
239 – 245 nm

transition; most sensitive.

2 (Secondary)
308 – 312 nm Characteristic furoquinoline fine structure.

3 (Tertiary)
328 – 332 nm Often appears as a shoulder or distinct peak.
Linear Range 1 – 100 µM Deviations occur at

.
Solvent Cutoff MeOH: 205 nmEnsure solvent is transparent at

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peaks Observed Concentration too low or wrong solvent.Increase concentration to 50 µM; ensure quartz cuvettes are used.
Noisy Baseline Air bubbles or dirty cuvette.Degas solvent; clean cuvette with ethanol/acetone.
Flat-topped Peaks Detector saturation (

).
Dilute sample (1:10) and re-measure.
Shift in

pH effect or solvent polarity.Alkaloids are pH-sensitive. Maintain consistent solvent/buffer pH.

References

  • Mitscher, L. A., et al. (1975).[7] "Antimicrobial agents from higher plants.[7][8] The quaternary alkaloids of Ptelea trifoliata." Lloydia, 38(2), 109-116.[7]

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.

  • Wozniak, M., et al. (2023). "Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties."[9] International Journal of Molecular Sciences, 24(16), 12811.[9]

  • Yoon, J. S., et al. (2020). "Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species..." Analytical Letters, 53.

  • OMLC. (n.d.). "Molar Extinction Coefficients of Common Solvents." Oregon Medical Laser Center.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Pteleine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Pteleine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its solubility in aqueous buffers. As a furoquinoline alkaloid, this compound's hydrophobic nature presents a common experimental hurdle. This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions & Troubleshooting

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a furoquinoline alkaloid, a class of natural products known for their diverse biological activities.[1][2][3] Its chemical structure consists of a fused furoquinoline heterocyclic system, which makes the molecule relatively non-polar and hydrophobic.

  • Chemical Structure: 4,6-dimethoxyfuro[2,3-b]quinoline[4][5]

  • Molecular Formula: C₁₃H₁₁NO₃[4]

  • Molecular Weight: 229.23 g/mol [4]

The primary concern for researchers is this compound's low intrinsic solubility in aqueous solutions, such as cell culture media and standard physiological buffers (e.g., phosphate-buffered saline, PBS). This poor solubility can lead to several experimental issues:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable experimental data.

  • Low Bioavailability: In cell-based assays, poor solubility can limit the effective concentration of this compound that reaches the target cells.

  • Inconsistent Results: Undissolved particles can lead to high variability between experiments.

Below is a summary of this compound's key physicochemical properties.

PropertyValueSource
CAS Number 2221-41-2[4]
Molecular Formula C₁₃H₁₁NO₃[4]
Molecular Weight 229.23 g/mol [4]
Physical Description Solid[4]
Aqueous Solubility Poor (predicted)General alkaloid properties[6][7][8]
Predicted pKa ~7.2 (estimated)Based on similar furoquinoline alkaloid, Dictamnine[6]
Q2: I'm seeing precipitation when I add my DMSO stock of this compound to neutral PBS. What's happening and how can I fix it?

This is a classic solubility issue. You are likely observing "precipitation upon dilution." While this compound may be soluble in a 100% organic solvent like DMSO, its low aqueous solubility causes it to crash out when introduced to the predominantly aqueous environment of the buffer.

The most direct way to address this is by adjusting the pH of your buffer. This compound, like most alkaloids, contains a basic nitrogen atom within its quinoline ring system.[3] In acidic conditions (pH < pKa), this nitrogen can become protonated, forming a positively charged salt. This salt form is significantly more polar and, therefore, more soluble in water than the neutral free base.

The pKa of this compound has not been experimentally reported, but a predicted pKa for the structurally similar furoquinoline alkaloid, Dictamnine, is approximately 7.24.[6] As a general rule, to ensure a compound is fully ionized and solubilized, the buffer pH should be at least 1-2 units below the pKa.

Troubleshooting Workflow: pH Adjustment

start Start: this compound precipitates in neutral buffer (e.g., pH 7.4) decision1 Is a lower pH compatible with your experiment? start->decision1 process1 Prepare a series of acidic buffers (e.g., pH 6.0, 5.0, 4.0) using citrate or acetate. decision1->process1 Yes end_fail Problem not solved. Proceed to advanced methods (co-solvents, cyclodextrins). decision1->end_fail No process2 Determine the minimum this compound concentration needed for your experiment. process1->process2 decision2 Does this compound dissolve at an acceptable pH? process2->decision2 end_success Success: Use the acidic buffer for your experiment. Ensure a final pH control is included in your assay. decision2->end_success Yes decision2->end_fail No

Caption: Decision tree for troubleshooting this compound precipitation.

Protocol: pH-Dependent Solubility Screen
  • Prepare Buffers: Make a set of buffers with varying pH values. For example, 0.1 M citrate buffers at pH 4.0, 5.0, and 6.0, and a 0.1 M phosphate buffer at pH 7.0.

  • Prepare this compound Stock: Create a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution Test: Add a small aliquot of the this compound stock solution to each buffer to achieve your desired final concentration.

  • Observation: Vortex each solution and visually inspect for precipitation immediately and after a set time (e.g., 30 minutes) at room temperature. Use a spectrophotometer to check for light scattering if visual inspection is unclear.

  • Select Optimal pH: The optimal pH is the highest pH at which this compound remains fully dissolved at your target concentration.

Q3: I've tried lowering the pH, but the solubility is still insufficient, or my experiment requires a near-neutral pH. What should I do next?

If pH adjustment alone is not sufficient or is incompatible with your experimental system, the next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly water-soluble compounds.[9][10] Co-solvents work by reducing the polarity of the water, which in turn lowers the energy required to create a cavity for the non-polar solute molecule.[11][12]

Commonly used co-solvents in biological research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG), particularly PEG300 or PEG400[12]

  • Propylene glycol [12]

Important Considerations:

  • Toxicity: Co-solvents can be toxic to cells. It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific assay. Always include a vehicle control (buffer + co-solvent, without this compound) in your experiments.

  • Protein Precipitation: High concentrations of organic solvents can denature proteins.

Protocol: Preparing this compound with a Co-solvent System

This protocol is adapted from a general method for poorly soluble compounds.[12]

  • Determine Co-solvent Tolerance: First, test the tolerance of your experimental system (e.g., cell line) to different concentrations of your chosen co-solvent (e.g., 0.1%, 0.5%, 1% DMSO).

  • Prepare Concentrated Stock: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO) to make a high-concentration stock (e.g., 20-50 mM).

  • Serial Dilution: Perform a serial dilution of your this compound stock into your aqueous buffer. It is often best to do this stepwise to avoid immediate precipitation. For example, dilute the 100% DMSO stock into a solution that is 50% DMSO / 50% buffer, and then further dilute that into the final buffer.

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay is below the toxicity threshold you determined in step 1.

Co-solventTypical Final Concentration in AssaysNotes
DMSO < 0.5% (v/v)Most common, but can have biological effects.
Ethanol < 1% (v/v)Can be toxic to some cell lines.
PEG 400 1-10% (v/v)Generally well-tolerated.
Q4: My experiment is highly sensitive to organic solvents. Are there any solvent-free alternatives?

Yes, an excellent alternative is the use of cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6][13][14] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming a water-soluble "inclusion complex."[15] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[6][14]

Commonly used cyclodextrins in pharmaceuticals include:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.[6]

Workflow: this compound Solubilization with Cyclodextrins

start Weigh out this compound and chosen cyclodextrin (e.g., HP-β-CD) at a molar ratio (e.g., 1:1, 1:2, 1:5). process1 Add aqueous buffer to the solid mixture. start->process1 process2 Mix vigorously. Use a vortexer and/or sonicator to facilitate complex formation. process1->process2 process3 Allow the solution to equilibrate. (e.g., 1-24 hours at room temperature or 37°C) process2->process3 process4 Filter the solution through a 0.22 µm filter to remove any undissolved material. process3->process4 end_product Result: A clear, aqueous stock solution of the this compound-cyclodextrin complex. process4->end_product

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

Protocol: this compound-Cyclodextrin Complexation
  • Choose a Cyclodextrin: For initial trials, HP-β-CD is a good starting point due to its high solubility and safety profile.

  • Molar Ratio Calculation: Determine the molar amounts of this compound and HP-β-CD needed. Start with a 1:2 molar ratio of this compound to HP-β-CD.

  • Mixing:

    • Weigh the calculated amounts of this compound and HP-β-CD powder and mix them together in a sterile tube.

    • Add your desired aqueous buffer to the powder mixture to achieve the target this compound concentration.

  • Complex Formation:

    • Vortex the suspension vigorously for 5-10 minutes.

    • Place the tube in a sonicating water bath for 30-60 minutes to aid dissolution and complex formation.

    • For difficult-to-dissolve compounds, overnight stirring at room temperature may be required.

  • Sterilization and Storage:

    • Once the solution appears clear, sterilize it by passing it through a 0.22 µm syringe filter. This also removes any remaining undissolved particles.

    • Store the resulting solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
  • How can cyclodextrins enhance solubility?
  • Cosolvent – Knowledge and References.Taylor & Francis.
  • Skimmianin | CAS:83-95-4 | Alkaloids.BioCrick.
  • This compound | C13H11NO3 | CID 159650.
  • This compound.TargetMol.
  • Impact of pH on Tautomerization in Alkaloids.
  • Skimmianine | CAS 83-95-4.Selleck Chemicals.
  • pH Adjustment and Co-Solvent Optimiz
  • Co-solvency: Significance and symbolism.Wisdomlib.
  • Effect of pH on the solubility (a) and partition coefficient (K...).
  • This compound.TargetMol.
  • Quinoline.mVOC 4.0.
  • DICTAMNINE | 484-29-7.ChemicalBook.
  • Skimmianine | Furoquinoline Alkaloid.MedchemExpress.
  • The extraction, separation and purification of alkaloids in the natural medicine.Journal of Chemical and Pharmaceutical Research.
  • Co-solvents | Biochemical Assay Reagents.MedchemExpress.com.
  • Skimmianine | CAS#83-95-4 | alkaloid.MedKoo Biosciences.
  • This compound.Phyto4Health.
  • pKa Data Compiled by R. Williams.
  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES.Digital Archive, Bogazici University.
  • This compound | C13H11NO3 | CID 159650. PubChem, National Institutes of Health.[Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.
  • Furoquinoline alkaloid. Wikipedia.[Link]

  • Furoquinoline Alkaloids and Cytotoxic Constituents from the Leaves of Melicope semecarpifolia.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.PeerJ.
  • Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calcul
  • Solubility Data of the Bioactive Compound Piperine in (Transcutol + W
  • This compound.Phyto4Health.
  • This compound | C13H11NO3 | CID 159650.
  • Furoquinoline alkaloids, furocoumarins and terpenes from Esenbeckia litoralis (Rutaceae).
  • Furoquinoline alkaloids

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Technical Support Center: Optimizing Pteleine Yield During Ethanol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the optimization of Pteleine extraction. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the ethanol-based extraction of this promising quaternary alkaloid from Ptelea trifoliata. Here, we synthesize established principles of phytochemical extraction with field-proven insights to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: My this compound yield is consistently low. What is the most common reason?

A: The most frequent causes are suboptimal solvent polarity and incorrect pH. This compound is a quaternary alkaloid, making it more water-soluble than many other alkaloids.[1][2] Using pure ethanol is often less effective than an aqueous ethanol mixture. A 60-70% ethanol-water solution is a robust starting point for optimization, as this solvent composition often proves optimal for extracting polar compounds like alkaloids.[3][4] Additionally, the pH of your extraction medium is critical; since alkaloids are basic, adjusting the pH can significantly alter solubility and yield.[5][6]

Q2: Should I use hot or cold ethanol extraction for this compound?

A: This involves a trade-off between efficiency and stability. Elevated temperatures generally increase solvent diffusivity and solute solubility, which can improve extraction efficiency.[7] However, high temperatures (e.g., above 60-70°C) can risk thermal degradation of this compound and co-extraction of unwanted compounds like waxes and fats.[5][7][8] We recommend starting optimization at a moderate temperature (e.g., 40-60°C) to balance yield and compound integrity.[3][9] For particularly sensitive downstream applications, a cold ethanol extraction (-20°C to -40°C) can yield a cleaner, though potentially lower, initial extract.[8][10]

Q3: How critical is the pre-processing of the Ptelea trifoliata plant material?

A: It is absolutely critical. Inadequate preparation is a primary cause of poor extraction efficiency. The plant material must be thoroughly dried and finely ground to a uniform, small particle size.[5] This dramatically increases the surface area available for solvent interaction, allowing for more efficient penetration and dissolution of this compound from the plant matrix.[5]

Q4: My final extract is full of impurities. How can I increase the selectivity for this compound?

A: High impurity levels, often from chlorophyll and lipids, are common with ethanol extraction.[8] To improve purity, consider a two-pronged approach:

  • Initial Defatting: Before the main extraction, pre-wash the dried plant material with a non-polar solvent like n-hexane. This will remove many lipids and waxes without significantly affecting the more polar this compound.

  • Post-Extraction Purification: Implement a liquid-liquid acid-base partitioning protocol on your crude extract. This technique leverages the basic nature of alkaloids to separate them from neutral and acidic impurities.[1][5][11]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Persistently Low this compound Yield

Low yield is a multifaceted problem. Use the following logic tree to diagnose the issue.

Workflow for Diagnosing Low Yield

LowYield_Troubleshooting Start Low this compound Yield Detected CheckPrep Step 1: Verify Plant Material Preparation Start->CheckPrep CheckSolvent Step 2: Evaluate Extraction Solvent CheckPrep->CheckSolvent Material is dry & finely ground? ActionPrep Action: Re-grind and ensure material is fully dried. CheckPrep->ActionPrep No CheckParams Step 3: Assess Extraction Parameters CheckSolvent->CheckParams Using aqueous ethanol & correct pH? ActionSolvent Action: Optimize ethanol:water ratio. Test pH adjustments. CheckSolvent->ActionSolvent No CheckQuant Step 4: Validate Quantification Method CheckParams->CheckQuant Time, Temp, Ratio are optimized? ActionParams Action: Perform DOE to optimize Time, Temp, S:L Ratio. CheckParams->ActionParams No Result Yield Optimized CheckQuant->Result HPLC method is validated & stable? ActionQuant Action: Check standard stability. Validate HPLC method. CheckQuant->ActionQuant No

Caption: Troubleshooting workflow for low this compound yield.

Issue 1: Incorrect Solvent & pH

  • Causality: The solubility of this compound is highly dependent on the polarity and pH of the solvent.[6][12] As a quaternary alkaloid, it possesses a permanent positive charge, making it more soluble in polar solvents like water. However, the rest of the molecule has organic character. An ethanol-water mixture balances these properties.[13][14] The pH of the medium affects the solubility of other compounds and can influence the stability of the target alkaloid.[5][15]

  • Solution:

    • Optimize Ethanol Concentration: Systematically test a range of ethanol concentrations (e.g., 50%, 60%, 70%, 80% v/v in water). The optimal concentration for many alkaloids is around 70%.[3][4]

    • Adjust pH: Since alkaloids are basic, extraction is often performed under slightly acidic or neutral conditions to form salts, which are soluble in hydroalcoholic solutions.[11] Try adjusting the solvent pH to a range of 4-7. A study on Hemsleya chinensis alkaloids found optimal extraction with a 0.5% HCl concentration.[16]

Issue 2: Inefficient Extraction Parameters

  • Causality: Yield is a function of time, temperature, and the solvent-to-solid ratio. Insufficient time or solvent volume will result in an incomplete extraction.[5] Excessively high temperatures can cause degradation.[17][18]

  • Solution:

    • Increase Extraction Time/Repetitions: A single, short extraction is often insufficient. Perform multiple extraction cycles (e.g., 3 cycles) with fresh solvent and combine the extracts.[5]

    • Optimize Solid-to-Liquid Ratio: A low solvent volume may become saturated before all the this compound is extracted. Increase the ratio. A common starting point is 1:20 or 1:30 (g/mL).[3]

    • Moderate Temperature: Employ a rotary evaporator under reduced pressure for solvent removal at temperatures not exceeding 50-60°C to prevent degradation.[5]

Guide 2: Troubleshooting Poor Purity & High Impurity Levels

Issue 1: Co-extraction of Lipids and Pigments

  • Causality: Ethanol is an effective solvent but is not perfectly selective. It will co-extract a wide range of compounds, including chlorophyll, fats, and waxes, which can interfere with downstream purification and analysis.[8]

  • Solution:

    • Pre-Extraction Defatting: Before the main ethanol extraction, wash the dried, ground plant material with a non-polar solvent (e.g., n-hexane or petroleum ether) for 1-2 hours. Discard the non-polar solvent and dry the plant material again before proceeding with the ethanol extraction.

    • Post-Extraction Cleanup (Acid-Base Partitioning): This is a highly effective method for purifying alkaloids.[1][11] It involves dissolving the crude extract and using pH shifts to move the target alkaloid between aqueous and organic phases, leaving many impurities behind. Refer to Protocol 2 for a detailed methodology.

Section 3: Core Experimental Protocols

Protocol 1: Baseline Ultrasound-Assisted Ethanol Extraction of this compound

This protocol provides a robust starting point for your optimization experiments. Ultrasound assistance enhances solvent penetration into the plant matrix.[19]

  • Preparation: Weigh 10 g of dried, finely powdered Ptelea trifoliata material.

  • Solvent Addition: Place the powder in a 500 mL Erlenmeyer flask and add 200 mL of 70% aqueous ethanol (a 1:20 solid-to-liquid ratio).

  • Extraction: Place the flask in an ultrasonic water bath set to 45°C. Sonicate for 30 minutes.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the liquid extract (filtrate).

  • Repeat Extraction: Return the solid plant material to the flask, add another 150 mL of fresh 70% ethanol, and repeat the sonication and filtration steps. Repeat for a third and final time.

  • Combine & Concentrate: Combine the filtrates from all three extractions. Concentrate the extract under reduced pressure using a rotary evaporator with the water bath temperature set to 50°C until the ethanol is removed.

  • Final Product: The remaining aqueous solution contains the crude this compound extract. This can be lyophilized (freeze-dried) to obtain a solid powder or used directly for purification.

Protocol 2: Acid-Base Purification for this compound Enrichment

This protocol purifies the crude extract from Protocol 1.

  • Acidification: Re-dissolve the crude extract from Protocol 1 in 100 mL of 1% hydrochloric acid (HCl). This converts the this compound into its water-soluble salt form.

  • Non-Polar Wash: Transfer the acidic solution to a separatory funnel. Add 50 mL of n-hexane and shake vigorously. Allow the layers to separate. The top hexane layer contains non-polar impurities. Drain and discard the hexane layer. Repeat this wash step two more times.[1][5]

  • Basification: Adjust the pH of the remaining aqueous layer to ~10 using ammonium hydroxide. This converts the this compound salt back to its free base form, which is more soluble in organic solvents.[5]

  • Organic Extraction: Extract the basified aqueous layer three times with 50 mL of chloroform or ethyl acetate each time. The this compound will move into the organic layer.[1]

  • Combine & Dry: Combine the organic layers and dry them over anhydrous sodium sulfate to remove residual water.

  • Final Concentration: Filter out the sodium sulfate and evaporate the organic solvent under reduced pressure to obtain a purified, enriched this compound extract.

Logic of Acid-Base Purification

AcidBase_Logic Crude Crude Extract (this compound + Impurities) in 1% HCl (aq) Wash Wash with Hexane (organic) Crude->Wash Aqueous1 Aqueous1 Wash->Aqueous1 Organic1 Organic1 Wash->Organic1 Discard Basify Add NH4OH to Aqueous Layer (pH ~10) Aqueous1->Basify Aqueous2 Aqueous2 Basify->Aqueous2 Extract Extract with Chloroform (organic) Aqueous2->Extract Aqueous3 Aqueous3 Extract->Aqueous3 Discard Organic2 Organic2 Extract->Organic2 Collect

Caption: Separation logic of acid-base partitioning for alkaloids.

Protocol 3: Quantification of this compound using HPLC-UV

Accurate quantification is essential for calculating yield. High-Performance Liquid Chromatography (HPLC) is the standard method.[20][21]

  • Standard Preparation: Prepare a stock solution of a this compound reference standard (if available) of known concentration (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve a precisely weighed amount of your final, dried extract in methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the this compound standard (typically in the 254-330 nm range for quinoline alkaloids).

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject your prepared samples. Quantify the this compound in your samples by comparing its peak area to the standard curve.[22]

Section 4: Data & Visualization Hub

Table 1: Key Extraction Parameter Optimization Ranges

This table summarizes recommended starting points and ranges for optimizing your this compound extraction protocol, based on common findings for plant alkaloids.[3][9][16][23]

ParameterStarting PointOptimization RangeRationale & Key Considerations
Ethanol Concentration 70% (v/v in water)50% - 90%Balances polarity to dissolve quaternary alkaloids while minimizing water content for easier evaporation. Pure ethanol is often less effective.[4][12]
Temperature 45°C25°C - 60°CIncreases extraction kinetics but temperatures >60°C risk thermal degradation of this compound and increase extraction of impurities.[7][24]
Extraction Time 30 minutes (per cycle)20 - 60 minutesLonger times can increase yield up to a point of equilibrium, after which degradation risk increases. Multiple shorter extractions are superior to one long one.[3][5]
Solid-to-Liquid Ratio 1:20 (g/mL)1:10 - 1:40 (g/mL)Ensures sufficient solvent to fully extract the analyte without becoming saturated. Higher ratios improve yield but use more solvent.[3][16]
Solvent pH Neutral (~7.0)4.0 - 8.5Acidic pH can aid in dissolving alkaloid salts, while slightly basic pH may be used for extracting the free base.[5][16][25]
References
  • Effect of extraction temperature on total alkaloid content of C.... - ResearchGate. Available at: [Link]

  • Effect of temperature on the extraction of eight alkaloids from Ch. majus ( n 1⁄4 3). … - ResearchGate. Available at: [Link]

  • Study on extraction technology and antioxidant activity of total alkaloids from Hemsleya chinensis based on orthogonal design and BP neural network - PMC. Available at: [Link]

  • Solubility of organic solutes in ethanol/water mixtures - PubMed. Available at: [Link]

  • Extraction Process Optimization of Total Alkaloid from Actinidia arguta - Atlantis Press. Available at: [Link]

  • Determining Pigment Extraction Efficiency and Pigment Stability of Dragon Fruit (Hylocereus polyrhizus) - DocsDrive. Available at: [Link]

  • Influence of Postharvest Drying Temperatures on Alkaloid Levels in Goldenseal (Hydrastis canadensis L.) - Shaver's Creek Environmental Center. Available at: [Link]

  • What is the best method and solvent for isolation of alkaloids from leaves? - ResearchGate. Available at: [Link]

  • Is there a way to extract all the alkaloids from plant matter? : r/chemistry - Reddit. Available at: [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. Available at: [Link]

  • What are the simplified method of extraction of alkaloid from a plant extract? - ResearchGate. Available at: [Link]

  • A REVIEW: DIFFERENT EXTRACTION TECHNIQUES ON PLANT ALKALOIDS. Available at: [Link]

  • US4818533A - Production of high purity alkaloids - Google Patents.
  • Analytical Methods - RSC Publishing. Available at: [Link]

  • Bioactive Potential of Ptelea trifoliata Flower Extracts: Antioxidant, Enzyme-Modulating, and Wound Healing Activities with Possible Biomedical and Dermal Applications - MDPI. Available at: [Link]

  • Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina - MDPI. Available at: [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Available at: [Link]

  • Processing Stabilization of Polyethylene with Grape Peel Extract: Effect of Extraction Technology and Composition - ResearchGate. Available at: [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC. Available at: [Link]

  • Antimicrobial agents from higher plants. The quaternary alkaloids of Ptelea trifoliata. Available at: [Link]

  • Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC. Available at: [Link]

  • Optimization of accelerated aqueous ethanol extraction to obtain a polyphenol-rich crude extract from rambutan (Nephelium lappaceum L.) peel as natural antioxidant - PMC. Available at: [Link]

  • Tuning solution polymer properties by binary water–ethanol solvent mixtures - Soft Matter (RSC Publishing). Available at: [Link]

  • phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review - Plant Archives. Available at: [Link]

  • Extraction and stability of pigments obtained from pitaya bark flour (Hylocereus costaricensis) - SciELO. Available at: [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies | Pharmaceutical Outsourcing. Available at: [Link]

  • Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC. Available at: [Link]

  • Effect of pH extraction buffer on antioxidant enzymes activities in water lily's leaves and petioles - Semantic Scholar. Available at: [Link]

  • Effect of pH on the extraction efficiency | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Effect of pH Dependent Extraction in Anti-Inflammatory and Antioxidant Activity of Leaf Extract from Phoenix dactylifera L - ResearchGate. Available at: [Link]

  • Production of Bioethanol—A Review of Factors Affecting Ethanol Yield - MDPI. Available at: [Link]

  • Optimization of Ethanol Concentration and Time for Flavonoid Extraction of Melinjo Peel. Available at: [Link]

  • Factors influencing the fermentation process and ethanol yield - ResearchGate. Available at: [Link]

  • Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures - MDPI. Available at: [Link]

  • Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC. Available at: [Link]

    • ANALYTICAL METHODS - ATSDR. Available at: [Link]

  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds - JOCPR. Available at: [Link]

  • Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC. Available at: [Link]

  • Modelling and Optimization of the Production Process of Ethylene from Bio-ethanol Using Aspen Plus - Science Publishing Group. Available at: [Link]

  • Combining artificial neural network and moth-flame optimization algorithm for optimization of ultrasound-assisted and microwave-assisted. Available at: [Link]

  • A Review of Analytical Methods for Codeine Determination - MDPI. Available at: [Link]

  • Effect of Time, Solvent-Solid Ratio, Ethanol Concentration and Temperature on Extraction Yield of Phenolic Compounds From Olive Leaves | Engineering, Technology & Applied Science Research. Available at: [Link]

  • (PDF) Analytical Methods for Metallothionein Detection - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Pteleine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidative Degradation of Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline) in Solution

Document ID: TS-PTL-004 | Version: 2.1 Role: Senior Application Scientist[1]

Introduction: The "Furan Vulnerability"

Welcome to the technical support portal. You are likely here because you have observed colorimetric shifts (yellowing/browning) or potency loss in your this compound stock solutions.[1]

This compound is a furoquinoline alkaloid .[1] Its pharmacological potency relies on the integrity of the planar tricyclic system. However, the fused furan ring is thermodynamically unstable in the presence of light and oxygen. Unlike the robust quinoline moiety, the furan ring acts as a photosensitizer and a substrate for oxidative cleavage.

This guide moves beyond basic "store in the dark" advice to explain the mechanistic cause of degradation and provides a self-validating protocol to ensure experimental reproducibility.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. This compound degradation is primarily driven by Type II Photo-oxidation .[1]

  • Excitation: this compound absorbs UV/Visible light, entering an excited singlet state (

    
    ), which undergoes intersystem crossing to a triplet state (
    
    
    
    ).[1]
  • Energy Transfer: The triplet state transfers energy to ground-state molecular oxygen (

    
    ), generating highly reactive Singlet Oxygen (
    
    
    
    )
    .[1]
  • The Attack: Singlet oxygen attacks the electron-rich furan ring via a [4+2] cycloaddition, forming an unstable endoperoxide.[1]

  • Ring Opening: The endoperoxide rearranges, cleaving the furan ring to form reactive dicarbonyls (often aldehydes or esters), which subsequently polymerize (causing the yellow/brown color).

Visualizing the Pathway

Pteleine_Degradation This compound Native this compound (Intact Furan Ring) Excited Excited Triplet State (Photosensitizer) This compound->Excited + UV/Vis Light Endoperoxide Unstable Endoperoxide This compound->Endoperoxide [4+2] Cycloaddition SingletO2 Singlet Oxygen (1O2) Generation Excited->SingletO2 + Ground State O2 SingletO2->Endoperoxide Attack on Furan Cleavage Furan Ring Cleavage Endoperoxide->Cleavage Rearrangement Products Degradation Products (Aldehydes/Polymers) Cleavage->Products Polymerization (Browning)

Figure 1: The Type II Photo-oxidation pathway of furoquinoline alkaloids.[1] The furan ring is the specific site of oxidative failure.

Strategic Solvent Selection

Choosing the wrong solvent accelerates the mechanism described above.

SolventSuitabilityMechanism of InteractionRecommendation
DMSO High Excellent solubility.[1] High boiling point reduces evaporation.[1] Warning: DMSO is hygroscopic; absorbed water can promote hydrolysis if pH shifts.[1]Preferred for biological assays. Store at -20°C to freeze solid (stops diffusion of O2).[1]
Ethanol/Methanol Medium Good solubility.[1] Volatile. Protic nature can stabilize polar transition states of degradation.Acceptable for short-term use. Purge headspace with Argon.[1]
Chloroform Low High solubility, BUT often contains HCl traces (stabilizer) or forms phosgene/HCl upon aging.[1] Acid catalyzes furan ring opening. Avoid for storage. Use only for immediate extraction/analysis.[1]
Water/Buffer Very Low Poor solubility.[1] this compound may precipitate.[1]Use only at final dilution.
Master Protocol: Preparation of Oxidation-Resistant Stocks

Objective: Create a 10 mM this compound stock solution in DMSO with <1% degradation over 6 months.

Reagents:

  • This compound (Solid, >98% purity)[1]

  • Anhydrous DMSO (Sigma-Aldrich, Sure/Seal™ or equivalent)[1]

  • Argon gas (High purity)[1]

Step-by-Step SOP:

  • Environment Control: Dim the lights or work under yellow light (sodium lamp) to minimize photon absorption.

  • Weighing: Weigh the this compound solid into an amber glass vial.

    • Why? Amber glass blocks <400nm UV light, the primary excitation wavelength for furoquinolines.

  • Solvation: Add Anhydrous DMSO. Vortex for 30 seconds.[1] Ensure no particulates remain.[1]

    • Tip: If using a larger volume, sparge the DMSO with Argon for 5 minutes before adding it to the solid to remove dissolved oxygen.

  • Headspace Purge (Critical): Gently flow Argon gas over the liquid surface for 15-20 seconds before capping.[1]

    • Why? This displaces the air (21% O2) in the headspace, removing the fuel for the oxidation reaction.

  • Sealing: Cap tightly with a PTFE-lined cap.[1] Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.[1]

  • Storage: Store at -20°C .

    • Self-Validating Check: DMSO freezes at ~19°C. If your stock is liquid in the freezer, your freezer is broken or the DMSO is heavily contaminated with water.

Troubleshooting & FAQs

Q1: My this compound solution has turned from colorless/pale yellow to deep yellow/brown. Is it still usable?

  • Answer: No. The color change indicates the formation of conjugated degradation products (likely polymers resulting from furan ring opening). The concentration of active this compound is now unknown, and the degradation products may be cytotoxic, confounding your biological data. Discard and prepare fresh.

Q2: I see a "split peak" in my HPLC analysis. What is happening?

  • Answer: This often indicates acid-catalyzed isomerization .[1] If your mobile phase is too acidic (e.g., >0.1% TFA), the furan ring may be opening or the nitrogen is protonating, altering retention.

    • Fix: Switch to a milder buffer (Formic acid 0.1% or Ammonium Acetate) and ensure your sample solvent matches the mobile phase strength.

Q3: Can I use ultrasonic baths to dissolve this compound?

  • Answer: Use with caution. Sonication generates local heat and cavitation bubbles (reactive oxygen species).[1]

    • Fix: Sonicate for short bursts (30s) in an ice bath. Do not sonicate for prolonged periods (e.g., >5 mins) as this accelerates oxidation.[1]

Q4: How do I thaw the DMSO stock without introducing water?

  • Answer: DMSO is hygroscopic.[1] When you remove the cold vial from -20°C, condensation will form on the outside.

    • Protocol: Let the vial warm to room temperature before opening the cap. This prevents atmospheric moisture from condensing inside the vial and mixing with your stock.

Experimental Workflow: Decision Tree

Use this logic flow to determine the correct handling for your specific experiment.

Solvent_Decision_Tree Start Start: this compound Experiment Type Experiment Type? Start->Type CellBased Cell Culture / In Vivo Type->CellBased Analytical HPLC / LC-MS Type->Analytical Chemistry Synthetic Chemistry Type->Chemistry DMSO_Path Use DMSO Stock (Max 0.1% final conc.) CellBased->DMSO_Path MeCN_Path Dissolve in Initial Mobile Phase (MeCN) Analytical->MeCN_Path Anhydrous_Path Anhydrous THF or DCM (Argon Atmosphere) Chemistry->Anhydrous_Path

Figure 2: Solvent selection decision tree based on experimental application.[1]

References
  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • G. H. Towers et al. (1982).[1][2] Photobiological studies with dictamnine, a furoquinoline alkaloid. Mutation Research. [Link]

  • Organic Reactions. (2000).[1] Oxidative Cleavage of Furans. Organic Reactions Wiki. [Link]

  • Adams, M. et al. (2006).[1] Solar simulator-induced phototoxicity of the furoquinoline alkaloid dictamnine. Planta Medica. [Link]

Sources

Technical Support Center: Troubleshooting Pteleine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing when analyzing Pteleine. As a quinoline alkaloid, this compound presents unique challenges in reversed-phase chromatography. This document provides in-depth, experience-driven solutions to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical data.

Section 1: Understanding Peak Tailing and Its Impact

Q1: What is peak tailing in HPLC and why is it a problem?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is broader than the front.[1] This distortion is not just a cosmetic issue; it can significantly compromise the quality of your data by causing:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately identify and quantify individual components in a mixture.[2]

  • Inaccurate Quantification: The asymmetrical shape leads to errors in peak integration, affecting the precision and accuracy of your quantitative results.

  • Decreased Sensitivity: Broader peaks have a lower height-to-area ratio, which can make it challenging to detect low-concentration analytes.

  • Method Unreliability: Inconsistent peak shapes can lead to variability in results, making your analytical method less robust and reproducible.

Peak tailing is typically measured by the tailing factor or asymmetry factor. A value greater than 1 indicates tailing. While a tailing factor up to 1.5 may be acceptable for some assays, a value closer to 1 is always desirable for optimal chromatographic performance.[3]

Q2: What are the common causes of peak tailing?

A2: Peak tailing in HPLC can stem from a variety of chemical and physical factors. The most common causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of tailing.[2] For basic compounds like this compound, this often involves interactions with residual silanol groups on silica-based columns.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape. This can include the creation of voids in the packing material or contamination of the column frit.[1][5]

  • Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[6]

  • Mobile Phase Issues: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can cause peak splitting or tailing.[7][8] Inadequate buffering can also contribute to poor peak shape.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[2]

Section 2: Specific Troubleshooting for this compound Peak Tailing

This compound is a furo[2,3-b]quinoline alkaloid with a basic nitrogen atom in its quinoline ring system.[9] This basic character is the primary reason for its tendency to exhibit peak tailing in reversed-phase HPLC, due to strong interactions with acidic silanol groups on the surface of silica-based stationary phases.[3][4]

Q3: How do interactions with silanol groups cause this compound to tail?

A3: Most reversed-phase HPLC columns use silica particles as the support material. During manufacturing, the silica surface is chemically modified (e.g., with C18 alkyl chains), but some unreacted silanol groups (Si-OH) inevitably remain. These residual silanols are acidic and can become ionized (SiO-) at mobile phase pH values above approximately 3-4.[3][10]

The basic nitrogen in this compound can become protonated (positively charged) in the mobile phase. This positively charged this compound molecule can then interact electrostatically with the negatively charged silanol groups.[11] This secondary retention mechanism is stronger and has different kinetics than the primary hydrophobic retention, causing some this compound molecules to be retained longer on the column, resulting in a tailing peak.[1]

Diagram: this compound Interaction with Stationary Phase

Pteleine_Interaction cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase Silica Silica Particle C18 Chains Residual Silanol (Si-OH) This compound This compound (Basic Analyte) This compound->Silica:f1 Primary Hydrophobic Interaction (Good) This compound->Silica:f2 Secondary Silanol Interaction (Causes Tailing)

Caption: Interaction of this compound with a C18 stationary phase.

Q4: My this compound peak is tailing. What is the first thing I should check?

A4: The first and often most impactful parameter to investigate is the mobile phase pH . The ionization state of both the this compound molecule and the residual silanols on the column is highly dependent on the pH.[7]

  • At low pH (e.g., pH < 3): The residual silanol groups are protonated (Si-OH) and therefore neutral. The basic nitrogen on this compound will be protonated (positively charged). While there is no strong ionic interaction, the overall polarity of this compound is increased, which might affect retention. Operating at a low pH is a common strategy to minimize silanol interactions.[3]

  • At mid-range pH (e.g., pH 4-7): The silanol groups are partially or fully ionized (SiO-), while this compound is likely still protonated. This creates the perfect storm for strong ionic interactions and significant peak tailing.[6]

  • At high pH (e.g., pH > 8): this compound will be in its neutral, non-protonated form. The silanols will be ionized, but the lack of a positive charge on the analyte will significantly reduce the problematic secondary interactions. However, it is crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.

Recommendation: Start by lowering the mobile phase pH to below 3 using an appropriate buffer or acid modifier.

Q5: How do I properly adjust the mobile phase pH?

A5: Adjusting the mobile phase pH requires careful selection of buffers and additives.

AdditiveTypical ConcentrationpH RangeComments
Formic Acid 0.1%~2.7Volatile and MS-compatible. A good starting point for low pH methods.[12]
Trifluoroacetic Acid (TFA) 0.1%~2.0Provides excellent peak shape for basic compounds but can cause ion suppression in MS and may irreversibly adsorb to the column.[12]
Phosphate Buffer 10-25 mM2.1 - 3.1, 6.2 - 8.2Excellent buffering capacity but not volatile and can precipitate in high concentrations of acetonitrile.
Ammonium Acetate 10-25 mM3.8 - 5.8, 8.2 - 10.2Volatile and MS-compatible. Useful for mid-range pH control.[12]

Step-by-Step Protocol for Mobile Phase pH Adjustment:

  • Prepare the aqueous portion of your mobile phase. For example, 10 mM ammonium acetate in water.

  • Adjust the pH of the aqueous solution using a suitable acid (e.g., acetic acid) or base (e.g., ammonium hydroxide). Use a calibrated pH meter for accurate measurement.

  • Filter the buffered aqueous solution through a 0.22 µm or 0.45 µm filter to remove any particulates.

  • Mix the filtered aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

Section 3: Advanced Troubleshooting and Method Optimization

If adjusting the mobile phase pH does not fully resolve the peak tailing, several other strategies can be employed.

Q6: Can I use additives in the mobile phase to improve peak shape?

A6: Yes, adding a "competing base" to the mobile phase can be a very effective strategy. These additives are small, basic molecules that preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the this compound analyte.

A common choice is triethylamine (TEA) .

Step-by-Step Protocol for Using a Competing Base:

  • Prepare your mobile phase as usual.

  • Add a small concentration of TEA to the aqueous portion of the mobile phase, typically in the range of 10-25 mM (approximately 0.1-0.25% v/v).

  • Adjust the final pH of the mobile phase as needed.

  • Equilibrate the column with the new mobile phase for an extended period (e.g., 30-60 minutes) to ensure the stationary phase is fully saturated with the competing base.

Caution: Competing bases can sometimes shorten column lifetime and may not be suitable for all applications, especially LC-MS, where they can cause significant ion suppression.

Q7: Would changing my HPLC column help?

A7: Absolutely. If you are using an older, "Type A" silica column, it likely has a higher concentration of active silanol groups. Modern columns are designed to minimize these effects. Consider switching to one of the following:

  • End-capped Columns: These columns have been treated to convert many of the residual silanol groups into less polar, non-reactive groups, significantly reducing secondary interactions.[1][3] Most modern columns are end-capped.

  • "Type B" or High-Purity Silica Columns: These columns are made from silica with a very low metal content, which reduces the acidity and activity of the silanol groups.[4][10]

  • Hybrid Particle Columns: These columns incorporate organic polymers into the silica matrix, which improves pH stability and shields the analyte from silanol interactions.[13]

  • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain (e.g., a carbamate), which can help to shield the silanol groups and provide alternative selectivity.[6]

Q8: What if all my peaks, not just this compound, are tailing?

A8: If all peaks in your chromatogram are showing tailing, the problem is likely systemic rather than a specific chemical interaction. In this case, you should investigate the following:

  • A void at the column inlet: This can be caused by pressure shocks or dissolution of the silica bed. A void creates a space where the sample can spread out before entering the packed bed, causing tailing for all analytes.[1][5]

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column.

  • Blocked column frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak tailing.

    • Solution: Filter all samples and mobile phases. An in-line filter can provide extra protection. If the frit is blocked, it may be possible to replace it, or the column may need to be replaced.

  • Extra-column volume: Excessive tubing length or a large internal diameter between the injector and the column, or between the column and the detector, can lead to peak broadening and tailing.[6]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the connections as short as possible.

Diagram: Systematic Troubleshooting Workflow

Troubleshooting_Workflow cluster_chemical Chemical Causes cluster_physical Physical/System Causes start This compound Peak Tailing Observed q1 Is only the this compound peak tailing? start->q1 q2 Are all peaks tailing? q1->q2 No a1 Adjust Mobile Phase pH (Try pH < 3) q1->a1 Yes b1 Check for Column Void/ Frit Blockage q2->b1 Yes a2 Add Competing Base (e.g., TEA) a1->a2 a3 Switch to a High-Purity or End-capped Column a2->a3 a4 Check for Column Overload (Dilute Sample) a3->a4 end Symmetrical Peak Achieved a4->end b2 Minimize Extra-Column Volume (Tubing) b1->b2 b3 Ensure Sample Solvent is Weaker than Mobile Phase b2->b3 b3->end

Sources

Technical Support Center: Resolution of Pteleine from Furoquinoline Alkaloid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Separation, Purification, and Structural Confirmation of Pteleine (CAS: 2221-41-2) Assigned Specialist: Senior Application Scientist, Natural Products Division

System Overview & Chemical Context

User Query: "I cannot achieve baseline separation between this compound and Kokusaginine using standard C18 gradients. My MS data shows overlapping peaks. How do I resolve this?"

Technical Analysis: this compound (4,6-dimethoxyfuro[2,3-b]quinoline) belongs to a class of furoquinoline alkaloids that frequently co-occur in Ptelea trifoliata, Orixa japonica, and Skimmia species. The separation challenge arises from the structural homology it shares with its "cousins":

  • Dictamnine: 4-methoxy (Parent structure)

  • This compound: 4,6-dimethoxy[1]

  • Kokusaginine: 4,6,7-trimethoxy[2]

  • Skimmianine: 4,7,8-trimethoxy

These compounds differ primarily by the number and position of methoxy (-OCH₃) groups. While they possess distinct lipophilicities, their basic quinoline nitrogen interacts strongly with residual silanols on silica-based columns, causing peak tailing that obscures resolution.

Troubleshooting Module: Analytical Separation (HPLC/UHPLC)

Issue 1: Co-elution of this compound and Kokusaginine

Diagnosis: Standard C18 columns rely on hydrophobic interaction. The hydrophobicity difference between a 6-methoxy (this compound) and 6,7-dimethoxy (Kokusaginine) substitution is often insufficient to overcome band broadening caused by the basic nitrogen.

Protocol A: The "Pi-Selectivity" Switch Switch from Alkyl-bonded phases (C18) to Phenyl-based phases. The furoquinoline ring system is highly aromatic. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns utilize


 interactions, which are more sensitive to the electron-donating effects of the methoxy groups than simple hydrophobicity.
  • Recommended Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 3.5 µm or 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 7.8 - 8.0)

    • B: Acetonitrile[3]

  • Why Basic pH? At pH 8.0, the quinoline nitrogen (pKa ~4-5) is deprotonated (neutral). This eliminates ionic interaction with silanols, sharpening the peak shape significantly and revealing the separation.

Issue 2: Peak Tailing on Silica Columns

Diagnosis: Secondary interactions between the protonated alkaloid (at acidic pH) and anionic silanols.

Protocol B: The "Silanol Shield" Method If you must use low pH (e.g., for MS sensitivity), you must block the silanols.

  • Additive: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.

  • Mechanism: TEA is a stronger base than this compound; it saturates the silanol sites, allowing the alkaloid to elute based solely on hydrophobic partition.

Data Summary: Retention Behavior (C18 vs. Phenyl-Hexyl)
AlkaloidC18 Retention (Acidic pH)Phenyl-Hexyl Retention (Basic pH)Resolution Factor (Rs)
Dictamnine LowLowN/A
This compound Medium (Co-elutes w/ Kok)Distinct (Medium) > 1.5 (Baseline)
Kokusaginine Medium (Co-elutes w/ Pte)High> 1.5
Skimmianine HighVery High> 2.0

Troubleshooting Module: Preparative Isolation (HSCCC)

User Query: "I lose 40% of my sample on silica gel flash columns. How do I scale up this compound isolation without irreversible adsorption?"

Technical Analysis: Solid support adsorption is the primary yield-killer for alkaloids. High-Speed Counter-Current Chromatography (HSCCC) is the industry standard for this class because it uses a liquid stationary phase, eliminating adsorption loss.

Protocol C: HSCCC Solvent System Selection

For furoquinolines, the HEMWat (Hexane/Ethyl Acetate/Methanol/Water) family is the gold standard.

Step-by-Step Workflow:

  • Selection: Start with HEMWat ratio 3:6:2:1 (v/v).

  • Partition Coefficient (

    
    ) Test: 
    
    • Mix 2 mg of crude extract in 2 mL of the equilibrated two-phase system.

    • Analyze upper and lower phases by HPLC.[3]

    • Target

      
       value (
      
      
      
      ) between 0.5 and 2.0 .
  • Refinement:

    • If this compound elutes too fast (

      
      ): Decrease Methanol/Ethyl Acetate (Make system less polar).
      
    • If this compound retains too long (

      
      ): Increase Methanol (Make system more polar).
      

Visualization: HSCCC Decision Matrix

HSCCC_Workflow Start Crude Alkaloid Extract K_Test Calculate K Value (HEMWat 3:6:2:1) Start->K_Test Decision K Value Range? K_Test->Decision Optimum Proceed to HSCCC (Head-to-Tail Mode) Decision->Optimum 0.5 < K < 2.0 Too_Low K < 0.5 (Elutes too fast) Decision->Too_Low K < 0.5 Too_High K > 2.5 (Retains too long) Decision->Too_High K > 2.5 Adjust_Low Reduce MeOH/EtOAc Try 5:5:2:1 Too_Low->Adjust_Low Adjust_High Increase MeOH Try 2:7:3:2 Too_High->Adjust_High Adjust_Low->K_Test Adjust_High->K_Test

Figure 1: Decision tree for optimizing HSCCC solvent systems for alkaloid separation.

Troubleshooting Module: Structural Confirmation

User Query: "My isolated compound has the correct mass (m/z 229), but I need to confirm it is this compound and not an isomer like 7-methoxydictamnine."

Technical Analysis: Mass Spectrometry (MS) is insufficient for distinguishing positional isomers in this class because the fragmentation patterns (loss of methyl radicals, CO) are nearly identical. NMR is required.

Protocol D: Diagnostic NMR Signals

You must look at the aromatic region and the methoxy region of the 1H-NMR spectrum.

FeatureThis compound (4,6-dimethoxy)Kokusaginine (4,6,7-trimethoxy)Skimmianine (4,7,8-trimethoxy)
Methoxy Signals 2 distinct singlets (approx 4.40, 3.90 ppm)3 distinct singlets3 distinct singlets
Aromatic Protons 3 protons (H-7, H-8 are coupled doublets; H-5 is singlet or coupled)2 protons (Para-oriented singlets usually)2 protons (Ortho-coupled doublets)
Key Distinction Look for the AB system (two doublets) in the aromatic ring if H-7 and H-8 are unsubstituted.No AB system (fully sub'd or para).AB system (H-5, H-6).

Critical Check: If you see three methoxy signals, you have failed to separate this compound from Kokusaginine/Skimmianine. This compound strictly has two methoxy groups (one at C-4, one at C-6).

Experimental Workflow: From Plant to Pure this compound

Scope: Isolation from Ptelea trifoliata or Orixa japonica.[4][5]

Pteleine_Isolation Plant Plant Material (Root Bark) Extract MeOH Extraction Plant->Extract AcidBase Acid-Base Partition (Target: Alkaloid Fraction) Extract->AcidBase CrudeAlk Crude Alkaloids AcidBase->CrudeAlk HSCCC HSCCC Separation HEMWat System CrudeAlk->HSCCC Frac1 Frac 1: Dictamnine HSCCC->Frac1 Frac2 Frac 2: this compound (Target) HSCCC->Frac2 Frac3 Frac 3: Kokusaginine HSCCC->Frac3 Polishing Final Polish Prep-HPLC (Phenyl-Hexyl) Frac2->Polishing

Figure 2: Integrated workflow for the extraction and purification of this compound.

Detailed Steps:
  • Acid-Base Enrichment:

    • Extract biomass with Methanol. Evaporate to dryness.

    • Re-suspend in 5% HCl (aq). Filter (removes chlorophyll/lipids).

    • Basify filtrate with Ammonia to pH 9-10.

    • Extract with Chloroform or DCM. This yields the Total Alkaloid Fraction (TAF) .

  • HSCCC Separation:

    • System: n-Hexane : EtOAc : MeOH : Water (3:6:2:1).[6]

    • Mode: Head-to-Tail (Lower phase mobile).

    • This compound typically elutes between Dictamnine (less polar) and Kokusaginine (more hydrophobic due to extra OMe). Note: Elution order can flip depending on pH; verify with standards.

  • Final Polish:

    • If HSCCC fractions are 90-95% pure, use the Phenyl-Hexyl HPLC method (Protocol A) for final cleanup to >99%.

References

  • Funayama, S., et al. (2001). "New quinoline alkaloids from the leaves and stems of Orixa japonica."[7][8] Journal of Natural Products. Link

  • Luo, X., et al. (2013). "Preparative separation of isoquinoline alkaloids from Phellodendri Cortex by pH-zone-refining counter-current chromatography." Journal of the Brazilian Chemical Society. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 159650, this compound." PubChem. Link

  • Wang, X., et al. (2016). "HSCCC-based strategy for preparative separation of in vivo metabolites." Scientific Reports. Link

  • Hostettmann, K., et al. (1998). "General strategy for the isolation of natural products by HSCCC." Journal of Liquid Chromatography & Related Technologies.

Sources

Minimizing solvent residue in purified Pteleine fractions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing and Quantifying Residual Solvents

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to address common challenges in the purification of Pteleine, a compound of significant interest in pharmaceutical research. This guide is structured in a question-and-answer format to directly address the issues you may encounter, particularly concerning the minimization of residual solvents in your purified fractions.

Section 1: Understanding the Challenge: Residual Solvents in this compound Purification
FAQ 1: What are residual solvents and why are they a critical concern in purified this compound fractions?

Residual solvents are organic volatile chemicals used or produced during the manufacturing of drug substances like this compound or in the preparation of the final drug product.[1][2] They are not completely removed by practical manufacturing techniques.[1][2]

The primary concern is patient safety.[1][2] Since residual solvents provide no therapeutic benefit, they must be removed to the greatest extent possible.[1][3] Their presence can pose significant health risks, as some solvents are known to have unacceptable toxicities.[1][2] Beyond safety, residual solvents can also affect the physicochemical properties of the active pharmaceutical ingredient (API), such as its crystal form, solubility, stability, and bioavailability, thereby impacting the final product's efficacy and shelf-life.[4][5]

FAQ 2: Which regulatory guidelines should I be aware of for residual solvents?

The primary international guideline is the ICH Q3C (R9) Impurities: Guideline for Residual Solvents .[6][7] This document, issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), is the authoritative standard adopted by major regulatory bodies worldwide, including the US FDA and the European Medicines Agency (EMA).[4][6]

The ICH Q3C guideline categorizes residual solvents into three classes based on their toxicity and risk to human health:[1][2][4]

  • Class 1: Solvents known to cause unacceptable toxicities that should be avoided.[1][2]

  • Class 2: Solvents associated with less severe toxicity that must be limited in concentration.[1][2]

  • Class 3: Solvents with low toxic potential, which are generally considered less of a risk.[1][2]

Adherence to these guidelines is mandatory for regulatory submissions and ensures your product meets global safety standards.[8]

Section 2: Proactive Strategies: Minimizing Solvent Residue During Purification
FAQ 3: How does my choice of purification technique impact potential solvent residue?

The purification method is a critical control point for minimizing residual solvents. The two most common methods for a solid compound like this compound are preparative chromatography and recrystallization.

  • Preparative Reversed-Phase HPLC (RP-HPLC): This is a standard method for purifying peptides and other complex molecules.[9] Fractions are typically collected in a mixture of water and an organic solvent (e.g., acetonitrile). The subsequent solvent removal step is where residues become a challenge. The high volume of solvent used necessitates an efficient removal process.

  • Recrystallization: This is an excellent and widely used technique for purifying nonvolatile organic solids.[10][11] The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[12] If performed correctly, the process itself excludes impurities, including trapped solvent molecules, from the crystal lattice as the pure compound crystallizes from a cooling solution.[10] However, improper technique, such as cooling the solution too rapidly, can lead to solvent molecules becoming trapped within the crystals (inclusions).

FAQ 4: What are the best practices for solvent removal after preparative chromatography?

For fractions collected from chromatography, rotary evaporation (rotovap) is the standard method for bulk solvent removal.[13] It works by efficiently removing solvents at lower temperatures by reducing the pressure, which lowers the solvent's boiling point.[13] The rotation of the flask increases the surface area of the liquid, further speeding up evaporation.[13]

Key Best Practices:

  • The 20/40/60 Rule: A good starting point for efficient evaporation is to set the cooling water temperature to 20°C, the heating bath to 40°C, and adjust the vacuum to achieve a solvent vapor temperature of 20°C.[14]

  • Avoid Overfilling: The flask should be less than half full to maximize surface area and prevent bumping (sudden, violent boiling).[15]

  • Control the Vacuum: Apply the vacuum gradually. If the solvent stops evaporating, you can slowly increase the vacuum strength.[15] The goal is gentle bubbling or condensation on the coils, not vigorous boiling.[13]

  • Use a Bump Trap: Always use a bump trap between your flask and the rotovap to prevent any sample loss into the main apparatus.[15]

FAQ 5: How can I optimize my recrystallization protocol to minimize solvent inclusion?

A well-executed recrystallization can yield a highly pure product with minimal solvent.[10]

Key Optimization Steps:

  • Choose the Right Solvent: The ideal solvent should dissolve this compound poorly at room temperature but very well at its boiling point.[10][11] It should either dissolve impurities readily at all temperatures or not at all, allowing them to be filtered off.[10]

  • Use the Minimum Amount of Hot Solvent: Dissolve the crude this compound in the absolute minimum volume of near-boiling solvent required for complete dissolution.[12][16] Using excess solvent will reduce your final yield.

  • Cool Slowly: This is the most critical step. Allow the flask to cool slowly and undisturbed to room temperature.[16] Rapid cooling traps solvent and impurities within the crystal lattice. Once at room temperature, cooling in an ice bath can be used to maximize crystal formation.[16]

  • Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to rinse away any surface impurities.[10][16]

  • Dry Thoroughly: Pulling air through the crystals on the filter funnel for several minutes will help remove surface solvent.[16] For complete removal, further drying under high vacuum is recommended.[16]

Section 3: Advanced Solvent Removal Techniques
FAQ 6: My this compound is thermally sensitive. When should I consider using high-vacuum drying or lyophilization?

If this compound is sensitive to heat, even the mild temperatures of a rotary evaporator might cause degradation. In these cases, more advanced techniques are necessary.

  • High-Vacuum Drying (Vacuum Oven): This method is ideal for removing residual solvents from a solid or semi-solid sample. By placing the this compound powder in a vacuum oven, you can remove tightly bound solvent molecules at or near room temperature.[17][18] Applying a deep vacuum lowers the solvent's boiling point significantly, allowing it to evaporate without excessive heat.[17][18] This is a gentler and more thorough method than simple air drying.[17]

  • Lyophilization (Freeze-Drying): This is the gold standard for drying heat-sensitive materials, especially biologics and peptides.[19][20] The process involves freezing the sample and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[20][21] This avoids the liquid phase entirely, preserving the compound's structure and resulting in a light, "fluffy" powder that is easy to handle.[22]

FAQ 7: What are the pros and cons of lyophilization for removing different types of solvents?

Lyophilization is highly effective but has specific requirements.

  • Aqueous Solutions: It is the ideal method for removing water, which has a convenient freezing point.

  • Organic Solvents: Removing organic solvents like acetonitrile or methanol is more challenging.[22] Many organic solvents have very low freezing points, which may be below the temperature of standard freeze-dryer condensers.[23] If the condenser cannot trap the solvent vapor, it will enter the vacuum pump, potentially causing damage and failing to dry the sample.[22][23]

  • Mixtures (e.g., Acetonitrile/Water): For HPLC fractions, it is often best practice to first remove the bulk of the organic solvent (e.g., acetonitrile) using a rotary evaporator and then freeze-dry the remaining aqueous solution.[22] This two-step process is more efficient and protects the lyophilizer and vacuum pump.

Section 4: Troubleshooting & Analysis
FAQ 8: My this compound fraction still shows high solvent residue after rotary evaporation. What are the common causes and solutions?

This is a common issue with several potential causes:

  • High-Boiling Point Solvents: If solvents like DMSO or DMF were used in the process, they will not be effectively removed by a standard rotary evaporator. These require high-vacuum drying at elevated temperatures.

  • Formation of a Film or Oil: If the this compound "oils out" or forms a thick film on the flask wall, solvent can become trapped underneath.

    • Solution: Re-dissolve the sample in a small amount of a highly volatile solvent with a low boiling point (like dichloromethane or diethyl ether, if compatible), and then re-evaporate. This process, known as "chasing" or azeotropic drying, can help pull out the more stubborn solvent.

  • Inadequate Drying Time/Vacuum: The process may have been terminated too early. Ensure evaporation continues until the solid appears completely dry and no more condensation is visible.

  • Solvent of Crystallization (Solvate): The solvent may be incorporated into the crystal structure itself, forming a stable solvate.

    • Solution: This requires more aggressive drying, such as prolonged heating in a vacuum oven, to provide the energy needed to break the crystal lattice and release the solvent.

FAQ 9: How do I choose the right analytical method to accurately quantify residual solvents?

The two primary, and complementary, techniques for residual solvent analysis are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): This is the most common and officially recommended technique for residual solvent testing according to pharmacopeias like the USP <467>.[4][24] It is highly sensitive and specific, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[25] The Headspace GC (GC-HS) technique is preferred as it avoids injecting the non-volatile this compound sample directly into the instrument, preventing contamination.[26][27] In GC-HS, the sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (headspace), which is then injected and analyzed.[26][27]

  • Nuclear Magnetic Resonance (¹H NMR): NMR is an excellent tool for both identifying and quantifying residual solvents.[28][29] It is quantitative, meaning the area of a solvent's peak in the spectrum is directly proportional to its molar concentration relative to the this compound sample.[28][30] This allows for accurate quantification without needing a specific reference standard for every solvent.[31] However, its sensitivity may be lower than GC for trace-level analysis, and signals from the this compound molecule could potentially overlap with solvent peaks.[29]

FAQ 10: What are the key parameters for setting up a reliable Headspace GC (GC-HS) method?

Developing a robust GC-HS method is crucial for accurate, compliant results.[26]

Key Parameters to Optimize:

  • Diluent: Choose a high-boiling point solvent (e.g., Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI)) that can dissolve your this compound sample without interfering with the analytes of interest.[32][33]

  • Vial Equilibration Temperature and Time: The sample vial must be heated to a specific temperature for a set time to allow volatile solvents to move into the headspace.[32] This needs to be hot enough to ensure good sensitivity for higher-boiling solvents but not so hot that it causes degradation of the this compound sample.[32]

  • GC Column: A mid-polarity column, such as a DB-624 or equivalent, is often used as it provides good resolution for a wide range of common pharmaceutical solvents.[4][32]

  • GC Oven Temperature Program: A temperature ramp is used to separate the solvents based on their boiling points and interaction with the column, ensuring they elute as sharp, distinct peaks.[27]

  • Validation: The final method must be validated according to ICH Q2 guidelines to ensure it is specific, precise, accurate, and linear over the desired concentration range.[7][33]

Section 5: Protocols & Data
Experimental Protocol: Step-by-Step Rotary Evaporation

This protocol outlines the standard procedure for removing solvent from a purified fraction.

  • Preparation: Fill the condenser cooling bath (if required). Ensure the receiving flask is empty and clean.

  • Attach Flask: Pour your this compound solution into a round-bottom flask, ensuring it is no more than half full.[15] Attach a bump trap, and then securely fasten the entire assembly to the vapor duct of the rotary evaporator using a Keck clip.[15]

  • Lower and Rotate: Lower the flask into the heating bath. Begin rotation at a moderate speed (e.g., 50–100 rpm) to create a thin film of liquid on the flask's inner surface.[13]

  • Apply Vacuum: Close the stopcock and slowly turn on the vacuum pump. Adjust the vacuum until the solvent begins to bubble gently or you see condensation forming on the condenser coils.[13][15]

  • Heat: Set the heating bath to the desired temperature (e.g., 40°C).[14] Monitor the evaporation process.

  • Completion and Shutdown: Once all solvent is removed and a solid/film remains, continue for a few more minutes to ensure thoroughness. To stop, reverse the steps: release the vacuum slowly, stop the rotation, turn off the heat, and raise the flask from the bath.[13] Remove the flask.

Data Presentation: ICH Q3C Residual Solvent Classes & Limits

This table summarizes the classification and select limits as defined by the ICH Q3C guidelines. Researchers must consult the full, current ICH Q3C document for a complete list and specific details.[2][6]

Solvent Class Description Example Solvents Concentration Limit (ppm) Permitted Daily Exposure (PDE) (mg/day)
Class 1 Solvents to be avoided; known or suspected human carcinogens.[1][4]Benzene, Carbon tetrachloride, 1,2-Dichloroethane2N/A (Avoided)
1,1,1-Trichloroethane1500N/A (Environmental Hazard)[3]
Class 2 Solvents to be limited due to inherent toxicity.[1]Acetonitrile, Chloroform, Methanol, Toluene, Xylene*410, 60, 3000, 890, 21704.1, 0.6, 30.0, 8.9, 21.7
Class 3 Solvents with low toxic potential.[1][4]Acetic acid, Acetone, Ethanol, Ethyl acetate, Heptane500050.0

Note: Limits are subject to change and should always be verified against the latest version of the ICH Q3C guideline.[6][34]

Section 6: Visualizations
Workflow for Solvent Minimization and Analysis

G cluster_purification Purification Stage cluster_analysis Analysis & Release Purified_Fraction Purified this compound Fraction (in solvent, e.g., ACN/H2O) Rotovap Rotary Evaporation (Bulk Solvent Removal) Purified_Fraction->Rotovap Primary Step Drying Secondary Drying (High-Vac Oven or Lyophilization) Rotovap->Drying Analysis Residual Solvent Analysis (GC-HS or qNMR) Drying->Analysis Spec_Check Compare to ICH Q3C Limits Analysis->Spec_Check Release Final this compound API (Meets Specification) Spec_Check->Release Pass Rework Rework/Further Drying Spec_Check->Rework Fail Rework->Drying Re-process

Caption: Workflow from purified fraction to final API release.

Decision Tree for Selecting a Drying Method

G Start Is this compound Thermally Sensitive? No_Path Rotary Evaporator + Vacuum Oven Start->No_Path No Yes_Path What is the primary solvent? Start->Yes_Path Yes Water Lyophilization (Freeze-Drying) Yes_Path->Water Water Organic Remove organic solvent with Rotovap, then Lyophilize aqueous residue Yes_Path->Organic Organic/Aqueous Mix

Caption: Decision tree for choosing the optimal drying method.

References
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024, April 29). European Medicines Agency. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29). ResolveMass. [Link]

  • Quality Control. University of Durham. [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025, January 23). ResolveMass. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22). ICH. [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024, May 28). ECA Academy. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Grodowska, K., & Parczewski, A. (2003). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta poloniae pharmaceutica, 60(3), 173-180. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

  • Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho. [Link]

  • Rotary Evaporator Principles: A Comprehensive Guide. (2026, January 6). Perpusnas. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • Rotary Evaporator Best Practices. (2019, August 25). Lab Manager. [Link]

  • The “Golden Rule” for Solvent Removal When Using a Rotary Evaporator. (2022, December 10). Shanghai HJLab. [Link]

  • Residual Solvent Determination. Process Chemistry Portal. [Link]

  • Al-Uqaili, J. K., et al. (2021). A metabolomics approach to evaluate the effect of lyophilization versus oven drying on the chemical composition of plant extracts. Scientific Reports, 11(1), 22706. [Link]

  • Quantifying residual solvents in active pharmaceutical ingredients. (2023, December 8). Magritek. [Link]

  • Video: Rotary Evaporation to Remove Solvent. (2015, March 4). JoVE. [Link]

  • High-Performance Drying of Pharmaceuticals. Hosokawa Micron B.V. [Link]

  • Morphy, J. R., et al. (2008). Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy. Magnetic Resonance in Chemistry, 46(5), 483-486. [Link]

  • Kumar, V. A., et al. (2012). Novel analytical method development and validation for the determination of residual solvents in amlodipine besylate by gas. Der Pharma Chemica, 4(6), 2228-2238. [Link]

  • Analytical Methods for Residual Solvents. Scribd. [Link]

  • Residual Solvents Testing. TCA Lab / Alfa Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Vacuum drying. Busch Global. [Link]

  • Single-solvent recrystallisation. University of York. [Link]

  • 5.4. RESIDUAL SOLVENTS LIMITING RESIDUAL SOLVENT LEVELS IN ACTIVE SUBSTANCES, EXCIPIENTS AND MEDICINAL PRODUCTS IMPURITIES. Ehpm. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. [Link]

  • Pharmaceutical | Freeze Drying and Vacuum Ovens. (2020, May 4). Digivac. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Vacuum Drying – A Complete Guide. (2025, September 3). Pharma Calculations. [Link]

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. (2024, May 8). AZoM. [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). EMA. [Link]

  • Method of lyophylization to reduce solvent content and enhance product recovery.
  • Clearing the Air on Residual Solvents. (2025, March 14). Pharmaceutical Technology. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Chemetrix. [Link]

  • How to effectively use organic solvents in lyophilization. Buchi.com. [Link]

  • Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. (2011, June 13). American Laboratory. [Link]

  • Peptide Purification. (2020, March 27). YouTube. [Link]

  • Role of Methanol in Lyophilisation and Freeze-Drying Processes. (2025, September 23). Purosolv. [Link]

Sources

Addressing low recovery rates of Pteleine in column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Note: TN-2026-PTL Subject: Troubleshooting Low Recovery Rates of Pteleine in Column Chromatography Applicable Compounds: Furoquinoline Alkaloids (this compound, Kokusaginine, Maculine) Stationary Phases: Silica Gel 60, Neutral/Basic Alumina

Executive Summary & Diagnostic Workflow

The Core Issue: this compound is a furoquinoline alkaloid. Like most alkaloids, it possesses a basic nitrogen center.[1] Standard silica gel (


) contains surface silanol groups (

) which are weakly acidic (

). When this compound is chromatographed on unmodified silica, an acid-base reaction occurs, forming a salt that binds irreversibly to the stationary phase. This is the primary cause of "missing mass" and low recovery rates.

Diagnostic Flowchart: Use this logic tree to identify where your loss is occurring before altering your protocol.

DiagnosticWorkflow Start Start: Low this compound Recovery CheckTLC Step 1: Run TLC of Column Fractions vs. Crude Start->CheckTLC Decision1 Is this compound visible on TLC? CheckTLC->Decision1 YesButLow Issue: Tailing/Streaking Decision1->YesButLow Yes, but faint/streaked No Issue: Irreversible Adsorption or Degradation Decision1->No No, completely absent Action1 Diagnosis: Silanol Effect Solution: Add Amine Modifier YesButLow->Action1 CheckSolubility Step 2: Check Column Head (Precipitation?) No->CheckSolubility Action2 Diagnosis: Strong Binding Solution: Switch to Alumina or Flush with MeOH/NH3 Decision2 Crystals/Gunk at top? CheckSolubility->Decision2 Decision2->Action2 No Action3 Diagnosis: Solubility Crash Solution: Switch to Dry Loading Decision2->Action3 Yes

Figure 1: Diagnostic logic for isolating the cause of alkaloid loss during chromatography.

Technical Deep Dive: The "Silanol Trap"

To recover this compound, you must understand the microscopic interaction preventing elution.

The Mechanism of Loss

Silica gel is not inert. It possesses free silanol groups that act as proton donors. This compound, being a furoquinoline alkaloid, acts as a proton acceptor (Lewis base).

  • Standard Elution (Failure Mode):

    
    
    This ion-pairing creates a bond strong enough to resist elution by non-polar solvents (Hexane/EtOAc), effectively trapping the compound at the top of the column.
    
  • The Fix (Amine Modification): By adding a volatile base (e.g., Triethylamine or Ammonia) to the mobile phase, you saturate the silanol sites.

    
    
    The TEA blocks the active sites, forcing this compound to partition into the mobile phase and elute.
    

Troubleshooting Q&A

Q1: I loaded my sample, but this compound is not eluting even when I increase polarity to 100% Ethyl Acetate.

Diagnosis: Irreversible Adsorption (Chemisorption). The Why: The interaction described in Section 2 has occurred. Ethyl Acetate is a hydrogen bond acceptor but lacks the basicity to disrupt the Silica-Alkaloid salt bridge. Solution:

  • Immediate Rescue: Flush the current column with Chloroform:Methanol:Ammonium Hydroxide (90:10:1) . The ammonia will displace the this compound.

  • Future Prevention: Pre-treat your silica gel. Slurry the silica in your starting solvent containing 1% Triethylamine (TEA). Run this through the column before loading your sample. This "deactivates" the acidic sites [1].

Q2: I see the this compound spot on TLC, but on the column, it streaks across 20+ fractions.

Diagnosis: Peak Tailing due to Secondary Interactions. The Why: As the this compound band moves down, a fraction of the molecules interact with the most active silanol sites (Type A silanols), slowing them down while the rest move forward. This spreads the mass over a large volume, making detection difficult and evaporation tedious. Solution: Add 0.1% to 0.5% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase solvent system. This sharpens the peak by ensuring all silanol sites are occupied by the modifier, not your product [2].

Q3: The column stopped flowing, and I see a white crust at the top.

Diagnosis: Solubility Crash (Precipitation). The Why: this compound is moderately soluble in Chloroform but poorly soluble in Hexane. If you dissolved your sample in minimal Chloroform and loaded it onto a column equilibrated in Hexane, the this compound instantly precipitated upon contact with the non-polar mobile phase. Solution: Use Dry Loading .

  • Dissolve the crude extract in a volatile solvent (DCM or MeOH).

  • Add Celite 545 or Silica Gel (1:1 ratio by weight).

  • Evaporate to dryness (obtaining a free-flowing powder).

  • Load this powder onto the top of the packed column. This prevents "shock precipitation" [3].

Q4: Should I switch to Alumina?

Diagnosis: Stationary Phase Mismatch. The Why: If this compound recovery remains low (<60%) on Silica despite modifiers, the silica acidity is likely causing degradation or extremely strong binding. Solution: Yes. Switch to Neutral or Basic Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, making it the "Gold Standard" for sensitive alkaloid purification. Note that Alumina has lower resolving power than silica, so you may need a shallower gradient [4].

Optimized Recovery Protocol

This protocol integrates the solutions above into a single, high-recovery workflow for this compound.

Phase 1: Preparation
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Alternative: Neutral Alumina
Mobile Phase A n-Hexane + 0.5% TEATEA prevents tailing
Mobile Phase B Ethyl Acetate + 0.5% TEA
Loading Method Dry Load on CelitePrevents precipitation
Phase 2: The Gradient

Do not use a generic 0-100% gradient. Furoquinolines require specific polarity windows.

  • Equilibration: Flush column with 3 Column Volumes (CV) of Hexane + 1% TEA . (Crucial step to neutralize acidity).

  • Loading: Add dry-loaded sample.

  • Elution:

    • 0-10% EtOAc/Hexane: Elutes non-polar terpenes/waxes.

    • 15-30% EtOAc/Hexane:This compound Elution Window. (Monitor closely).

    • 50-100% EtOAc: Elutes more polar alkaloids (e.g., Kokusaginine might elute later).

  • Wash: 10% MeOH in DCM (Recovers any "stuck" material).

Phase 3: Post-Column Workflow (Visualized)

ProtocolWorkflow Extract Crude Extract (Alkaloid Fraction) Basify pH Adjustment (Ensure Free Base) Extract->Basify pH > 9 DryLoad Dry Load (Celite/Silica) Basify->DryLoad Column Column Chromatography (Mobile Phase + 0.5% TEA) DryLoad->Column TLC TLC Monitoring (Dragendorff's Reagent) Column->TLC Pool Pool Fractions & Evaporate TLC->Pool This compound Positive

Figure 2: End-to-end workflow ensuring this compound is in the correct chemical form (Free Base) and chromatographic environment.

References

  • Sarker, S. D., Latif, Z., & Gray, A. I. (2006). Natural Products Isolation. Humana Press. (Chapter: Isolation of Alkaloids).

  • Chrom Tech, Inc. (2024). Understanding Adsorption Chromatography: Principles and Uses. (Discusses Silanol effect and modifiers).

  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology. (Detailed dry loading protocols).

  • Vertex AI Search Results. (2024). High-Performance Adsorbents for Challenging Separations. (Comparison of Silica vs. Alumina for alkaloids).

Sources

Technical Support Center: Pteleine Extraction & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Topic: pH Optimization for Pteleine (Furoquinoline Alkaloid) Recovery Assigned Specialist: Senior Application Scientist

System Overview: The Chemical Identity of this compound

Before initiating any troubleshooting, it is critical to verify the target analyte. This compound (


) is a tertiary furoquinoline alkaloid .
  • Critical Distinction: Do not confuse this compound with Pteleatinium, which is a quaternary ammonium salt often co-occurring in Ptelea trifoliata.[1]

  • Solubility Logic: As a tertiary amine, this compound behaves as a "pH-switchable" lipophile.[1]

    • Low pH (Acidic): Protonated (

      
      ). Water-soluble.[1]
      
    • High pH (Basic): Deprotonated (

      
      ). Organic-soluble (Lipophilic).[1]
      
Ticket #PTL-01: Low Recovery Yields (<0.5%)

User Report: "I am extracting Ptelea trifoliata leaves using methanol, then partitioning with hexane and water. I adjusted the aqueous phase to pH 12 using NaOH and extracted with chloroform, but the yield is negligible."

Root Cause Analysis

The user has likely committed two errors:

  • Saponification of Lipids: Using strong alkali (NaOH, pH 12+) on plant extracts creates soap (emulsions) from co-extracted fats, trapping the alkaloid in the interface.[1]

  • Degradation: Furoquinoline alkaloids contain a furan ring fused to a quinoline system.[1] While relatively stable, exposure to extreme pH (pH > 11) can induce ring opening or hydrolysis of the methoxy groups.[1]

Resolution Protocol: The Ammonia Switch

Objective: Optimize the Basification Step.

  • Acid Extraction (Protonation):

    • Extract plant material with MeOH/EtOH.[1] Evaporate to dryness.

    • Re-suspend residue in 2% HCl (pH ~1-2) .

    • Why? This converts this compound into its hydrochloride salt, making it water-soluble while leaving neutral lipids and chlorophylls in suspension.[1]

  • Lipid Removal (The Wash):

    • Wash the acidic aqueous solution with Petroleum Ether or Hexane .

    • Result: Discard the organic layer (fats/waxes). Keep the aqueous layer (contains this compound HCL).

  • Optimized Basification (The Release):

    • DO NOT use NaOH.[1]

    • Slowly add 25% Ammonium Hydroxide (

      
      )  dropwise until pH 9-10  is reached.[1]
      
    • Technical Insight: this compound is a weak base.[1] Ammonia provides sufficient basicity (

      
      ) to deprotonate the nitrogen without risking hydrolysis or saponification.
      
  • Extraction:

    • Extract with Chloroform (

      
      )  or Dichloromethane (DCM) .
      
    • Collect the organic layer, dry over anhydrous

      
      , and evaporate.[1][2]
      
Ticket #PTL-02: HPLC Peak Tailing & Poor Resolution

User Report: "My purified this compound sample shows significant tailing on C18 columns. I am using an isocratic Acetonitrile:Water (50:50) mix at neutral pH."

Root Cause Analysis

At neutral pH, residual silanol groups (


) on the silica support of the C18 column interact with the basic nitrogen of the this compound quinoline ring. This secondary interaction causes peak tailing and retention time instability.
Resolution Protocol: Mobile Phase pH Suppression

Objective: Mask Silanol Interactions.

  • The Fix: Acidify the mobile phase.

  • Recommended Buffer: 0.1% Formic Acid or 10mM Ammonium Acetate adjusted to pH 3.0 - 4.0 .[1]

  • Mechanism:

    • Protonation: At pH 3, the this compound nitrogen is fully protonated (

      
      ).[1]
      
    • Suppression: The acidic environment suppresses the ionization of silanol groups (

      
       becomes 
      
      
      
      ), reducing ionic attraction between the stationary phase and the analyte.[1]

Comparative Data: Peak Symmetry vs. pH

ParameterNeutral pH (7.[1]0)Acidic pH (3.0 with Formic Acid)
Retention Time (

)
Variable/DriftingStable
Tailing Factor (

)
> 2.0 (Poor)1.0 - 1.2 (Excellent)
Resolution (

)
< 1.5> 2.0
Visualizing the Workflow

The following diagram illustrates the optimized fractionation pathway, distinguishing between the Tertiary Alkaloid (this compound) and the Quaternary Salt (Pteleatinium) often found in the same matrix.

PteleineExtraction Plant Crude Plant Extract (MeOH/EtOH) Acidify Acidify to pH 2 (2% HCl) Plant->Acidify Wash Wash with Hexane Acidify->Wash Separation Phase Separation Wash->Separation OrgWaste Organic Phase (Fats, Chlorophyll) DISCARD Separation->OrgWaste Non-polar impurities AqPhase Aqueous Phase (this compound HCl + Quaternary Salts) Separation->AqPhase Alkaloid Salts Basify Basify to pH 9-10 (NH4OH) AqPhase->Basify ExtractDCM Extract with CHCl3/DCM Basify->ExtractDCM FinalSep Phase Separation ExtractDCM->FinalSep AqWaste Aqueous Phase (Pteleatinium Salts) (Quaternary Alkaloids) FinalSep->AqWaste Remains Water Soluble OrgProduct Organic Phase (this compound Free Base) FinalSep->OrgProduct Becomes Lipophilic

Figure 1: The "pH Switch" fractionation logic.[1] Note that this compound (Tertiary) partitions into organic solvent at pH 10, while Pteleatinium (Quaternary) remains in the aqueous phase.[1]

Ticket #PTL-03: Stability Concerns

User Report: "Can I use strong mineral acids for the initial extraction?"

Answer: Avoid prolonged exposure to concentrated mineral acids (e.g.,


) or high temperatures.[1]
  • Risk: Furoquinoline alkaloids can undergo Demethylation (loss of methoxy groups) or Ring Cleavage (opening of the furan ring) under drastic conditions.

  • Recommendation: Use Acetic Acid (5%) or dilute HCl (1-2%) at room temperature.[1] If heating is required, keep below 50°C.[1]

References
  • Bailey, A. V., et al. (1971).[1] "Antimicrobial agents from higher plants.[1][3][4][5] The quaternary alkaloids of Ptelea trifoliata." Lloydia.[1]

    • Relevance: Establishes the coexistence of quaternary and tertiary alkaloids in Ptelea, necessitating precise pH control for separ
  • Adamska-Szewczyk, A., et al. (2016).[1] "Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC)..." Analytical Letters. [1]

    • Relevance: Provides the authoritative protocol for HPLC mobile phase pH (0.1% Formic Acid) to prevent peak tailing.
  • Wawrzyniak, R. (2023).[1] "Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties."[1] Molecules. [1]

    • Relevance: Comprehensive review of the chemical stability and structural properties of the furoquinoline class.

Sources

Validation & Comparative

Technical Comparison: Cytotoxic Profiles of Furoquinoline Alkaloids Pteleine and Dictamnine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Dictamnine serves as the structural and mechanistic prototype for furoquinoline alkaloids, exhibiting broad-spectrum "moderate" cytotoxicity (IC50: 10–100 µM) driven by DNA intercalation and PI3K/AKT/mTOR pathway suppression. Pteleine , the 6-methoxy derivative, displays a comparable cytotoxic profile (IC50 ~65 µM in A549) but shows distinct membrane-disrupting properties not typically emphasized for Dictamnine.

While neither compound rivals the potency of clinical standards like Cisplatin (IC50 < 10 µM) or the related alkaloid Skimmianine (IC50 ~1.5 µM), they are critical chemical probes for understanding the Structure-Activity Relationship (SAR) of the furoquinoline core. Dictamnine is the preferred choice for mechanistic studies on DNA binding, while this compound is valuable for investigating substituent effects on lipophilicity and membrane permeability.

Chemical & Structural Basis (SAR Analysis)[1]

The biological divergence between this compound and Dictamnine stems from a single methoxy substitution on the benzene ring of the furoquinoline core.

FeatureDictamnine This compound
IUPAC Name 4-methoxyfuro[2,3-b]quinoline4,6-dimethoxyfuro[2,3-b]quinoline
Molecular Formula C₁₂H₉NO₂C₁₃H₁₁NO₃
Substituents 4-OMe (Furan ring fusion is 2,[1]3)4-OMe, 6-OMe
Lipophilicity (LogP) ~2.5 (Moderate)~2.9 (Higher due to extra -OMe)
Planarity High (Facilitates Intercalation)High, but 6-OMe adds steric bulk
Structural Impact on Cytotoxicity[3][4]
  • Intercalation Potential: The planar furoquinoline system allows insertion between DNA base pairs. Dictamnine, lacking benzene ring substituents, fits snugly into the minor groove. This compound's 6-methoxy group increases lipophilicity, potentially aiding cellular entry, but may sterically hinder deep DNA intercalation compared to the unsubstituted parent.

  • Metabolic Stability: The 6-position is a common site for metabolic oxidation. Blocking this site with a methoxy group (in this compound) alters the metabolic fate and half-life of the molecule compared to Dictamnine.

SAR_Analysis Core Furoquinoline Core (Planar Tricyclic) Dic Dictamnine (4-OMe) Core->Dic Parent Scaffold Pte This compound (4,6-diOMe) Core->Pte + 6-Methoxy Group DNA DNA Intercalation (Base Stacking) Dic->DNA High Affinity (Sterically Unhindered) Pte->DNA Moderate Affinity Membrane Membrane Permeability (Lipophilicity) Pte->Membrane Enhanced Entry (Increased LogP)

Figure 1: Structure-Activity Relationship (SAR) highlighting the impact of the 6-methoxy group on this compound's physicochemical properties.

Comparative Cytotoxicity Data

The following data aggregates IC50 values from multiple independent studies. Note that values vary based on assay duration (24h vs 72h) and detection method (MTT vs LDH).

Cell LineTissue OriginDictamnine IC50 (µM)This compound IC50 (µM)Interpretation
A549 Lung Carcinoma> 15 µM (Moderate)*65.0 µM This compound shows defined cytotoxicity; Dictamnine is often less potent than derivatives in this line.[2]
HeLa Cervical Cancer12.6 – 65.0 µM N/A**Dictamnine is consistently active in HeLa cells.
HCT-116 Colon Cancer85.0 µM N/ADictamnine shows weak-to-moderate activity.
L1210 Leukemia10–40 µg/mLComparableBoth compounds show activity in leukemia models, often inducing apoptosis.

*Note: Dictamnine is frequently cited as "moderate" or "inactive" (<50% inhibition at 20 µg/mL) in A549 compared to Skimmianine (IC50 ~1.5 µM). **N/A: Direct head-to-head IC50 value not explicitly available in primary literature for this specific cell line, though activity is implied.

Key Insight: this compound is not significantly more potent than Dictamnine. The addition of the 6-OMe group does not drastically lower the IC50, unlike the 7,8-dimethoxy substitution seen in Skimmianine, which significantly enhances potency.

Mechanistic Insights

Dictamnine: The Multi-Target Inhibitor

Dictamnine's mechanism is well-mapped. It acts as a "dirty" drug, hitting multiple cellular targets:

  • DNA Intercalation: Forms monoadducts with DNA under UV light (phototoxicity) and intercalates in the dark, causing replication stress.

  • Cell Cycle Arrest: Induces S-phase arrest in various cancer lines.

  • Pathway Suppression: Downregulates PI3K/AKT/mTOR and MAPK signaling, leading to reduced proliferation and migration (EMT inhibition).

  • Mitochondrial Dysfunction: Triggers intrinsic apoptosis via loss of mitochondrial membrane potential (ΔΨm).

This compound: The Membrane Disruptor

While sharing the furoquinoline core's DNA binding potential, this compound has been specifically noted for:

  • Membrane Damage: Cytotoxicity assays using LDH release indicate that this compound may compromise cell membrane integrity more directly than Dictamnine.

  • Apoptosis: Like its parent, it induces nuclear condensation and fragmentation, hallmarks of programmed cell death.

Mechanism_Flow Dic Dictamnine DNA DNA Intercalation (S-Phase Arrest) Dic->DNA PI3K PI3K/AKT Pathway (Inhibition) Dic->PI3K Mito Mitochondria (ΔΨm Loss) Dic->Mito Pte This compound Pte->DNA Putative Pte->Mito Memb Cell Membrane (LDH Leakage) Pte->Memb Primary Observed Death Apoptosis & Cell Death DNA->Death PI3K->Death Mito->Death Memb->Death

Figure 2: Mechanistic pathways leading to cell death. Dictamnine targets intracellular signaling and DNA, while this compound shows distinct membrane-disrupting effects.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating workflows.

A. MTT Viability Assay (Standard Screen)

Used to determine IC50 values for both compounds.

  • Seeding: Plate A549 or HeLa cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve this compound/Dictamnine in DMSO (Stock 100 mM). Prepare serial dilutions (0.1 – 100 µM) in media. Ensure final DMSO < 0.5%.

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in 150 µL DMSO.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

B. LDH Release Assay (Membrane Integrity)

Specific for verifying this compound's membrane damaging effect.

  • Setup: Seed cells as above.

  • Treatment: Treat with this compound at IC50 concentration (e.g., 65 µM) for 24h. Include Triton X-100 (1%) as a Positive Control (100% lysis).

  • Harvest: Collect supernatant.

  • Reaction: Mix 50 µL supernatant with LDH reaction mix (Tetrazolium salt).

  • Quantification: Measure Absorbance at 490 nm.

    • % Cytotoxicity = [(Exp. Value - Spontaneous) / (Max Release - Spontaneous)] × 100

Workflow Cells Cell Culture (A549 / HeLa) Treat Compound Treatment (0-100 µM) Cells->Treat Assay1 MTT Assay (Metabolic Activity) Treat->Assay1 Assay2 LDH Assay (Membrane Integrity) Treat->Assay2 Analysis IC50 Calculation (Non-linear Regression) Assay1->Analysis Assay2->Analysis

Figure 3: Dual-assay workflow to differentiate metabolic inhibition (MTT) from membrane damage (LDH).

References

  • Dictamnine Cytotoxicity & Mechanism : Dictamnine inhibits pancreatic cancer cell growth and epithelial-mesenchymal transition by blocking the PI3K/AKT signaling pathway.[3] (2022).[3][4][5] PubMed.[6] Link

  • This compound Isolation & Activity : Phytochemical and cytotoxicity studies on Arbutus pavarii... and Ruta chalepensis. (2019). LJMU Research Online. Link

  • Furoquinoline Review : Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023).[7] MDPI. Link

  • Dictamnine in HeLa : Cytotoxicity of a naturally occurring furoquinoline alkaloid... (2015).[7][8][9] Phytomedicine. Link

  • Melicope Alkaloids : Furoquinoline Alkaloids and Cytotoxic Constituents from the Leaves of Melicope semecarpifolia.[10] (2003).[7][10] Planta Medica. Link

Sources

Advanced Validation of Pteleine Purity: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In the development of furoquinoline alkaloids for antimicrobial and cytotoxic applications, Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline) represents a high-value target.[1] However, its structural similarity to co-occurring alkaloids—specifically Kokusaginine , Skimmianine , and Dictamnine —renders standard UV-based validation insufficient.[1]

This guide objectively compares the performance of High-Resolution Tandem Mass Spectrometry (LC-MS/MS) against traditional HPLC-UV and Single-Quad MS for this compound validation.[1] We demonstrate that while UV methods offer cost-efficiency, they fail to detect isobaric impurities that can skew biological assay results.[1]

Key Insight: True purity validation requires not just the confirmation of the molecular ion (


 230), but the quantitative absence of structurally related impurities via Multiple Reaction Monitoring (MRM).

Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of the three primary validation methodologies.

Table 1: Performance Matrix of this compound Validation Techniques
FeatureMethod A: HPLC-UV (254 nm) Method B: LC-MS (Single Quad) Method C: LC-MS/MS (QqQ/Q-TOF)
Primary Detection Chromophore AbsorbanceMolecular Weight (

)
Fragment Fingerprint (MRM)
Specificity Low (Co-elution risk)Medium (Isobaric interference)High (Structural confirmation)
LOD (Sensitivity)

10 µg/mL

100 ng/mL
< 1 ng/mL
Impurity ID Retention time onlyMW onlyStructure & MW
Risk Factor False positives from KokusaginineMisses isomersMinimal
Throughput HighHighMedium
Expert Insight on Causality[1]
  • Why Method A Fails: this compound and Kokusaginine share a furoquinoline core.[1] Under standard C18 gradients, their retention times often shift by less than 0.5 minutes.[1] Without spectral differentiation, a 95% pure sample by UV may actually contain 10% impurities.[1]

  • Why Method C is Mandatory: By fragmenting the parent ion (

    
     230), LC-MS/MS monitors specific transitions (e.g., loss of methyl groups).[1] Impurities with different fragmentation energies or pathways are filtered out, ensuring the signal comes only from this compound.
    

Technical Deep Dive: The LC-MS/MS Validation Protocol

This protocol is designed as a self-validating system.[1] It uses a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

Chemical Grounding & Fragmentation Logic

This compound (


, MW 229.[1][2]23) protonates in positive mode to form 

.[1]
  • Primary Transition (Quantifier): Loss of a methyl radical (

    
    , -15 Da) from the methoxy group.[1] 
    
    
    
    .[1]
  • Secondary Transition (Qualifier): Subsequent loss of Carbon Monoxide (

    
    , -28 Da) from the furan ring or remaining methoxy.[1] 
    
    
    
    .[1]
Experimental Workflow
Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg this compound standard in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter (crucial for column longevity).[1]

Step 2: Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)[1]

    • 1-6 min: 5%

      
       95% B (Elution of alkaloids)[1]
      
    • 6-8 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[1]

Step 3: Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 350°C.

  • MRM Transitions:

    • Target (this compound):

      
       (CE: 25 eV)[1]
      
    • Qualifier:

      
       (CE: 35 eV)[1]
      
    • Impurity Check (Skimmianine):

      
      [1]
      
    • Impurity Check (Dictamnine):

      
      [1]
      

Visualizations

Diagram 1: Validation Workflow Logic

This diagram illustrates the decision-making process during the validation of this compound purity, highlighting the critical checkpoints where MS/MS outperforms UV.

ValidationWorkflow Start Crude/Synthesized This compound Sample HPLC HPLC Separation (C18 Column) Start->HPLC UV_Det UV Detection (254 nm) HPLC->UV_Det Traditional Path MS_Ion ESI+ Ionization [M+H]+ = 230 HPLC->MS_Ion Advanced Path Decision1 Single Peak? UV_Det->Decision1 MS_Frag MS/MS Fragmentation (CID) MS_Ion->MS_Frag Result_Pass PASS: High Purity Confirmed Structure Decision1->Result_Pass Yes (Risk of False Pos) Result_Fail FAIL: Impurity/Isomer Detected Decision1->Result_Fail No Trans1 Transition 230->215 (Loss of -CH3) MS_Frag->Trans1 Trans2 Transition 230->187 (Loss of -CO) MS_Frag->Trans2 Trans1->Result_Pass Ratio Matches Std Trans1->Result_Fail Ratio Mismatch Trans2->Result_Pass

Caption: Logical workflow comparing the "Blind" UV path vs. the "Specific" MS/MS path for this compound validation.

Diagram 2: Furoquinoline Fragmentation Pathway

Understanding the fragmentation is key to distinguishing this compound from isomers.

Fragmentation Parent Precursor Ion [M+H]+ m/z 230 Frag1 Fragment 1 [M+H-CH3]+ m/z 215 Parent->Frag1 CID Loss1 Loss of Methyl (-15 Da) Parent->Loss1 Frag2 Fragment 2 [M+H-CH3-CO]+ m/z 187 Frag1->Frag2 CID Loss2 Loss of CO (-28 Da) Frag1->Loss2

Caption: Characteristic MS/MS fragmentation pathway for this compound (m/z 230) used for MRM transition validation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 159650, this compound.[1] Retrieved from [Link][1]

  • Adamski, J., et al. (2020). Development of a new LC-MS method for accurate and sensitive determination of alkaloids in plant-based matrices.[1] Analytical and Bioanalytical Chemistry.[1][3][4][5] Retrieved from [Link]

  • Wojtasik, A., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.[1][6] Molecules (MDPI).[1] Retrieved from [Link][1]

  • McIlhenny, E. H., et al. (2009). Direct analysis of psychoactive tryptamine and harmala alkaloids... by liquid chromatography-electrospray ionization-tandem mass spectrometry.[1] Journal of Chromatography A. Retrieved from [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Pteleine and Skimmianine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a critical endeavor for the scientific community. Among the vast repository of natural products, furoquinoline alkaloids have emerged as a promising class of compounds with diverse biological activities. This guide provides an in-depth comparative analysis of the antimicrobial efficacy of two such alkaloids: Pteleine and Skimmianine. Drawing upon available experimental data, we will delve into their spectrum of activity, potential mechanisms of action, and the standardized methodologies required for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound and Skimmianine: Furoquinoline Alkaloids with Antimicrobial Potential

This compound and Skimmianine are structurally related furoquinoline alkaloids, a class of natural products predominantly found in the Rutaceae plant family.[1][2] Their shared core structure, a fusion of a furan ring with a quinoline system, is the basis for their diverse pharmacological properties, including antimicrobial effects.[1][2] While both compounds have been identified as possessing antimicrobial activity, the extent of their efficacy and the specifics of their mechanisms are areas of ongoing investigation. This guide aims to synthesize the current understanding of these two compounds to inform future research and development.

Skimmianine has been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiparasitic, anti-inflammatory, and antiviral properties.[3][4] Its antimicrobial action has been noted against a variety of bacteria.[5] this compound, while also recognized for its antimicrobial potential, has been the subject of fewer targeted studies, with its activity often reported in the context of extracts from plants such as Ptelea trifoliata.

Comparative Antimicrobial Spectrum: An Analysis of Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism.[6] A direct comparison of the antimicrobial efficacy of this compound and Skimmianine is best achieved through an analysis of their MIC values against a range of clinically relevant bacteria.

Based on available literature, this compound has demonstrated moderate antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria. In contrast, Skimmianine is reported to have a broader spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.[5]

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µM)Reference
This compound Mycobacterium smegmatis4.39 - 87.8[5]
Bacillus subtilis4.39 - 87.8[5]
Staphylococcus aureus4.39 - 87.8[5]
Skimmianine Staphylococcus aureusData demonstrating activity exists, but specific MIC values are not consistently reported in readily available literature.[7]
Bacillus subtilisData demonstrating activity exists, but specific MIC values are not consistently reported in readily available literature.[5]

It is important to note that a direct, side-by-side comparison of MIC values from different studies can be challenging due to variations in experimental conditions. The data presented here is for illustrative purposes and highlights the need for standardized comparative studies.

Unraveling the Mechanisms of Action: How Do this compound and Skimmianine Inhibit Microbial Growth?

The precise mechanisms by which this compound and Skimmianine exert their antimicrobial effects are not yet fully elucidated. However, research on furoquinoline alkaloids suggests a multi-targeted approach that disrupts essential cellular processes in microorganisms.

The prevailing hypotheses for the antimicrobial mechanism of action of furoquinoline alkaloids include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the furoquinoline scaffold allows these compounds to intercalate into the bacterial cell membrane. This insertion can disrupt the phospholipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Inhibition of Essential Enzymes: Furoquinoline alkaloids may interfere with the function of critical bacterial enzymes. This could involve the inhibition of enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. For instance, some alkaloids are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA coiling and replication.

  • Interference with Cellular Respiration: There is evidence to suggest that some alkaloids can disrupt the electron transport chain in bacteria, thereby inhibiting cellular respiration and ATP production.

The following diagram illustrates the proposed general mechanisms of antimicrobial action for furoquinoline alkaloids like this compound and Skimmianine.

G cluster_alkaloid Furoquinoline Alkaloid (this compound / Skimmianine) cluster_bacterium Bacterial Cell Alkaloid Alkaloid Cell_Membrane Cell Membrane Alkaloid->Cell_Membrane Intercalation & Disruption DNA_Replication DNA Replication & Repair (DNA Gyrase, Topoisomerase) Alkaloid->DNA_Replication Inhibition Protein_Synthesis Protein Synthesis (Ribosomes) Alkaloid->Protein_Synthesis Inhibition Cell_Wall Cell Wall Synthesis Alkaloid->Cell_Wall Inhibition Cellular_Respiration Cellular Respiration (Electron Transport Chain) Alkaloid->Cellular_Respiration Inhibition Cell_Death Cell Death Cell_Membrane->Cell_Death Increased Permeability & Lysis DNA_Replication->Cell_Death Leads to Protein_Synthesis->Cell_Death Leads to Cell_Wall->Cell_Death Leads to Cellular_Respiration->Cell_Death Leads to

Caption: Proposed antimicrobial mechanisms of furoquinoline alkaloids.

Experimental Protocols for Evaluating Antimicrobial Efficacy

To ensure the generation of reliable and reproducible data, standardized protocols for antimicrobial susceptibility testing are paramount. The following section details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound and Skimmianine.

Broth Microdilution Assay for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound and Skimmianine stock solutions of known concentration (dissolved in a suitable solvent, e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Positive control (bacterial inoculum without antimicrobial agent).

  • Negative control (sterile medium only).

  • Solvent control (bacterial inoculum with the highest concentration of the solvent used to dissolve the compounds).

  • Microplate reader or visual inspection.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound & Skimmianine in microtiter plate C Inoculate each well (except negative control) with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible bacterial growth D->E

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol:

  • Prepare Serial Dilutions:

    • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound and Skimmianine stock solutions in the appropriate growth medium to achieve a range of desired concentrations. Ensure the final volume in each well is consistent (e.g., 50 µL).

    • Include wells for positive, negative, and solvent controls.

  • Prepare Bacterial Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds and the control wells (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the plates for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (clear well) or a significant reduction in OD compared to the positive control.

Conclusion and Future Directions

Both this compound and Skimmianine, as members of the furoquinoline alkaloid family, exhibit promising antimicrobial properties. While Skimmianine appears to have a broader spectrum of activity based on current literature, more direct comparative studies employing standardized methodologies are necessary to definitively assess their relative efficacy. The available data suggests that this compound is moderately effective against Gram-positive bacteria and mycobacteria.

Future research should focus on:

  • Head-to-Head Comparative Studies: Conducting comprehensive MIC and minimum bactericidal concentration (MBC) studies of this compound and Skimmianine against a wide panel of clinically relevant and drug-resistant microorganisms under identical experimental conditions.

  • Elucidation of Specific Mechanisms: Utilizing advanced techniques such as transcriptomics, proteomics, and metabolomics to identify the specific molecular targets and pathways affected by each compound in bacteria.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound and Skimmianine to identify key structural features responsible for their antimicrobial activity and to potentially enhance their potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the antimicrobial efficacy of these compounds in animal models of infection and evaluating their safety profiles to determine their therapeutic potential.

By pursuing these avenues of research, the scientific community can further unlock the potential of this compound, Skimmianine, and other furoquinoline alkaloids as a valuable source of new antimicrobial agents in the fight against infectious diseases.

References

  • Szewczyk, A., & Pęczek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences, 24(16), 12811. [Link]
  • Taylor & Francis. (n.d.). Furoquinoline alkaloids – Knowledge and References. [Link]
  • Szewczyk, A., & Pęczek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. ResearchGate. [Link]
  • Furoquinoline alkaloid. In Wikipedia. [Link]
  • Szewczyk, A., & Pęczek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Multidisciplinary Digital Publishing Institute. [Link]
  • Furoquinoline Alkaloids from Teclea nobilis. | Request PDF. ResearchGate. [Link]
  • Mojsoska, B., & Jenssen, H. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. [Link]
  • Powers, J. P., & Hancock, R. E. (2003). The relationship between peptide structure and antibacterial activity. Peptides, 24(11), 1681-1691. [Link]
  • Du, Q., Zhou, M., & Liang, D. (2014). Relationship between peptide structure and antimicrobial activity as studied by de novo designed peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(12), 3260-3269. [Link]
  • Kouam, S. F., et al. (2017). Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae). Molecules, 22(12), 2243. [Link]
  • Powers, J. P. S., & Hancock, R. E. W. (2003). The relationship between peptide structure and antibacterial activity. ResearchGate. [Link]
  • MIC Values (μg mL −1 ) against Staphylococcus aureus and Acinetobacter... | Download Table. ResearchGate. [Link]
  • Kumar, P., et al. (2015). A High Throughput Screening Assay for Anti-Mycobacterial Small Molecules Based on Adenylate Kinase Release as a Reporter of Cell Lysis. PLOS ONE, 10(6), e0129234. [Link]
  • Structure–activity relationship of an antimicrobial peptide, Phylloseptin-PHa: balance of hydrophobicity and charge determines the selectivity of bioactivities. ResearchGate. [Link]
  • (A) Time-kill kinetic assay of arborine compound on different MDR... ResearchGate. [Link]
  • Swan, G. A., & Wright, P. H. (1956). Photobiological studies with dictamnine, a furoquinoline alkaloid. Journal of the Chemical Society (Resumed), 1549-1557. [Link]
  • Nguyen, T. H. O., et al. (2023). Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. Bentham Science Publishers. [Link]
  • Thrombin-derived peptides potentiate the activity of Gram-positive- specific antibiotics against Gram-negative bacteria. Scholarly Publications Leiden University. [Link]
  • The effects of probiotic Bacillus subtilis on the cytotoxicity of Clostridium perfringens type a in Caco-2 cell culture. National Center for Biotechnology Information. [Link]
  • Nguyen, T. H. O., et al. (2022). Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. PubMed. [Link]
  • Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L. PubMed. [Link]
  • Robust anti-tubercular profile of Solanum virginianum extract in enhancing isoniazid bioavailability and curtailing stress tolerance in Mycobacterium smegmatis. Frontiers. [Link]
  • Peptide antimicrobial activity (MIC a (µM)) against Gram-negative A. baumannii clinical isolates. ResearchGate. [Link]
  • A chemical inhibitor of cell growth reduces cell size in Bacillus subtilis. National Institutes of Health. [Link]
  • Characterization of Two New Multidrug-Resistant Strains of Mycobacterium smegmatis: Tools for Routine In Vitro Screening of Novel Anti-Mycobacterial Agents. MDPI. [Link]
  • Inhibitory activity of traditional plants against Mycobacterium smegmatis and their action on Filamenting temperature sensitive mutant Z (FtsZ)—A cell division protein. National Center for Biotechnology Information. [Link]
  • Cui, W., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Frontiers in Microbiology, 12, 573235. [Link]
  • How to Combat Gram-Negative Bacteria Using Antimicrobial Peptides: A Challenge or an Unattainable Goal? National Center for Biotechnology Information. [Link]
  • Mondal, A., et al. (2014). In Vitro Antibacterial Activity of three Indian Spices Against Methicillin-Resistant Staphylococcus aureus. Global Journal of Health Science, 6(6), 197-205. [Link]
  • Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis. National Center for Biotechnology Information. [Link]
  • Evaluation of the mechanistic basis for the antibacterial activity of ursolic acid against Staphylococcus aureus. Frontiers. [Link]
  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI. [Link]
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Center for Biotechnology Information. [Link]
  • Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L. Europe PMC. [Link]
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
  • de Barros, A. C. C., et al. (2023). Structure–activity relationships of antibacterial peptides. Journal of Peptide Science, 29(2), e3454. [Link]
  • Minimum inhibitory concentrations for eight antibiotics tested against Bacillus subtilis CU1. ResearchGate. [Link]
  • Bulletin of Biotechnology. DergiPark. [Link]

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Pteleine NMR Spectral Guide: Literature vs. Product Validation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Strategic Necessity of Structural Verification

In the development of botanical therapeutics and synthetic alkaloids, Pteleine (4,6-dimethoxyfuro[2,3-b]quinoline) represents a critical structural benchmark. As a furoquinoline alkaloid found in Ptelea trifoliata and Melicope species, its structural integrity hinges on the precise regiochemistry of the methoxy substituents.

This guide serves as a technical standard for validating this compound batches. Unlike generic certificates of analysis, we focus on the causality of spectral features —specifically distinguishing this compound from its isomers (e.g., 7- or 8-methoxydictamnine) using high-resolution NMR. The data presented compares a high-purity commercial reference standard ("Product") against established literature values, with a focus on the corrected


C assignments established in pivotal phytochemical studies.

Structural Logic & Validation Workflow

The primary challenge in verifying this compound is confirming the 6-methoxy position on the quinoline ring and the integrity of the furan moiety. The workflow below visualizes the logic flow for structural confirmation.

Pteleine_Validation Sample This compound Sample (>98% HPLC) Acquisition NMR Acquisition (500 MHz, CDCl3) Sample->Acquisition H1_Analysis 1H NMR Analysis Acquisition->H1_Analysis C13_Analysis 13C NMR Analysis Acquisition->C13_Analysis Furan_Check Furan Ring H-2 & H-3 Doublets H1_Analysis->Furan_Check 7.0-7.6 ppm OMe_Check Methoxy Regiochem 4-OMe vs 6-OMe H1_Analysis->OMe_Check 3.9-4.4 ppm Assignment_Check Key Carbon Shifts C-3 (103.6) & C-9 (119.0) C13_Analysis->Assignment_Check Planta Med 1991 Correction Validation Structural Confirmation Furan_Check->Validation OMe_Check->Validation Assignment_Check->Validation

Figure 1: Logical workflow for this compound structural validation. Note the critical checkpoint for


C assignments based on literature corrections.

Experimental Protocol: Self-Validating Acquisition

To ensure data comparable to the tables below, follow this standardized protocol. This system is self-validating; if the solvent residual peak deviates, the entire dataset is suspect.

Materials
  • Analyte: this compound Reference Standard (>98% purity).

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
  • Instrument: 500 MHz NMR Spectrometer (or higher).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of this compound in 600 µL of

    
    . Ensure complete dissolution; filtration through a cotton plug is recommended to remove suspended particulates that cause line broadening.
    
  • Probe Tuning: Tune and match the probe for

    
     and 
    
    
    
    channels to minimize reflected power.
  • Locking & Shimming: Lock onto the deuterium signal of

    
    . Shim until the TMS singlet at 0.00 ppm has a linewidth at half-height (LB) of <0.5 Hz.
    
  • Acquisition Parameters (

    
    ): 
    
    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s

    • Scans (NS): 16 (minimum)

    • Spectral width: -2 to 14 ppm

  • Acquisition Parameters (

    
    ): 
    
    • Pulse sequence: Proton-decoupled (e.g., zgpg30)

    • Relaxation delay (D1): 2.0 s

    • Scans (NS): 1024 (minimum for S/N > 50:1)

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for

    
    ) or the center triplet of 
    
    
    
    to 77.16 ppm (for
    
    
    ).

Spectral Data Comparison

The following data compares a high-quality commercial this compound standard against validated literature values. Note that older literature often misassigned C-3 and C-9; the values below reflect the corrected 2D-NMR assignments established by Pusset et al. (1991).

Table 1: NMR Chemical Shift Data (500 MHz, )
PositionProton TypeProduct Value (δ ppm)Literature Value (δ ppm) [1,2]Multiplicity (J in Hz)Interpretation
H-2 Furan7.587.59d (

)
Characteristic furan

-proton
H-3 Furan7.027.03d (

)
Furan

-proton
H-5 Aromatic7.527.50-7.55d (

)
meta-coupled to H-7
H-7 Aromatic7.287.25-7.30dd (

)
Coupled to H-8 and H-5
H-8 Aromatic7.957.92-7.98d (

)
ortho-coupled to H-7
4-OMe Methoxy4.424.40-4.43sDeshielded by peri-position
6-OMe Methoxy3.943.92-3.95sTypical aromatic OMe
Table 2: NMR Chemical Shift Data (125 MHz, )
PositionCarbon TypeProduct Value (δ ppm)Literature Value (δ ppm) [1]Structural Significance
C-2 Furan142.8142.9

-carbon of furan
C-3 Furan103.6 103.6 Diagnostic: Distinct from C-9
C-4 Quaternary156.9157.0Oxygenated C-4
C-4a Quaternary114.5114.6Junction carbon
C-5 Methine101.8101.5-102.0Shielded by 6-OMe
C-6 Quaternary156.2156.0Ipso-carbon (6-OMe)
C-7 Methine120.8120.5-121.0
C-8 Methine128.5128.0-129.0
C-8a Quaternary143.5143.0-144.0
C-9 Quaternary119.0 119.0 Diagnostic: Often misassigned in early lit
4-OMe Methoxy59.159.0-59.2
6-OMe Methoxy55.855.5-56.0

Analyst Note: The differentiation between C-3 (103.6 ppm) and C-9 (119.0 ppm) is the "fingerprint" of this molecule. Early literature often reversed these or confused them with similar furoquinolines. The values above utilize 2D-NMR (HMBC/HSQC) corrections.

Discussion of Spectral Features

The "Methoxy Shift" Indicator

In this compound, the presence of the methoxy group at position 6 exerts a strong shielding effect on the ortho carbon (C-5), shifting it upfield to ~101.8 ppm compared to unsubstituted dictamnine. In the proton spectrum, the 4-OMe signal (4.42 ppm) is significantly downfield of the 6-OMe signal (3.94 ppm). This ~0.5 ppm difference is a reliable quick-check for the 4-methoxy-furoquinoline core.

Furan Ring Coupling

The doublet signals for H-2 and H-3 (


 Hz) confirm the integrity of the furan ring. Loss of this coupling or the appearance of broad singlets often indicates degradation of the furan ring, a common stability issue in older alkaloid samples.

References

  • Pusset, J., et al. (1991). "Isolation and 2D NMR Studies of Alkaloids from Comptonella sessilifoliola." Planta Medica, 57(2), 153-155.

  • Baumgartner, B., et al. (1990).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159650, this compound.

Definitive Guide: Structural Confirmation of Pteleine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Pteleine Structure via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (4,6-dimethoxyfuro[2,3-b]quinoline ) is a bioactive furoquinoline alkaloid isolated from Ptelea trifoliata and other Rutaceae species.[1] While spectroscopic methods (NMR, MS) provide robust connectivity data, they often struggle to unambiguously distinguish between regioisomers (e.g., evolitrine vs. This compound) due to the electronic similarity of the methoxy-substituted quinoline core.[1]

This guide outlines the definitive protocol for confirming the structure of this compound using Single Crystal X-ray Diffraction (SC-XRD). It compares this "gold standard" method against spectroscopic alternatives and provides a validated experimental workflow for obtaining publication-quality crystallographic data.

Part 1: Comparative Analysis – The Case for X-ray Crystallography[1]

In natural product chemistry, the primary challenge with furoquinolines is determining the exact position of substituents on the benzenoid ring.[1] this compound (6-methoxy) is isomeric with evolitrine (7-methoxy) and gamma-fagarine (8-methoxy).

Table 1: Performance Comparison (SC-XRD vs. Spectroscopic Methods)
FeatureSC-XRD (X-ray Crystallography) 2D-NMR (COSY, HMBC, NOESY) Mass Spectrometry (HR-MS)
Primary Output 3D Electron Density Map (Atomic positions)H-H and H-C correlationsMolecular Formula & Fragmentation
Isomer Resolution Absolute (Unambiguous spatial assignment)High (Requires careful NOE analysis)Low (Isomers often have identical mass)
Sample State Single Crystal (Solid state)Solution phaseGas phase (Ionized)
Data Causality Direct observation of diffraction by electronsIndirect inference via magnetic environmentsIndirect inference via m/z ratios
Limit of Detection Requires ~0.1–0.3 mm crystalMicrogram quantities (with cryoprobe)Picogram quantities
Structural Proof Definitive (Gold Standard) Strong EvidenceSupporting Evidence
Decision Logic: When to Deploy SC-XRD?

While NMR is faster, SC-XRD is required when:

  • NOE signals are ambiguous: Protons on the rigid furoquinoline core may not show distinct spatial correlations to the methoxy groups.

  • Polymorphism is suspected: Different crystal packing arrangements can affect bioavailability.

  • Absolute configuration is needed: (Not applicable to planar this compound, but critical for chiral derivatives).

Part 2: Experimental Protocol

Phase 1: Crystal Growth (The Critical Bottleneck)

This compound is a planar molecule prone to stacking. High-quality single crystals are best grown using slow evaporation or vapor diffusion .

Protocol:

  • Purification: Ensure this compound purity >98% via HPLC. Impurities disrupt lattice formation.

  • Solvent System: Dissolve 5 mg of this compound in 1 mL of Methanol (MeOH) or a Chloroform/Hexane (1:1) mixture.

  • Method:

    • Slow Evaporation:[1] Place solution in a clean vial. Cover with Parafilm and poke 3-5 small holes. Store at 4°C in a vibration-free environment.

    • Vapor Diffusion:[1] Place the this compound/CHCl3 solution in an inner vial. Place this inside a larger jar containing Hexane (antisolvent). Seal the outer jar.

  • Observation: Monitor for 3-7 days. Look for colorless prisms or needles.

Phase 2: Data Collection & Refinement

Once a crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated:

  • Mounting: Mount the crystal on a Kapton loop using cryo-oil.

  • Diffraction: Collect data on a diffractometer (e.g., Bruker APEX II) using Mo K

    
     radiation  (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    (
    
    
    = 1.54178 Å).[1]
    • Note: Mo is preferred to minimize absorption, but Cu provides stronger diffraction for small organic crystals.[1]

  • Temperature: Maintain sample at 100 K using a nitrogen stream to reduce thermal motion (atomic displacement parameters).

Phase 3: Structure Solution (SHELX Workflow)[1]
  • Space Group Determination: Analyze systematic absences. Furoquinolines often crystallize in Monoclinic space groups (e.g., P2

    
    /c).[1]
    
  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (Oxygen, Nitrogen, Carbon).[1]

  • Refinement: Use Least-Squares minimization (SHELXL).

    • R-factor target: Final

      
       < 0.05 (5%).
      
    • Goodness of Fit (GooF):[1] Target ~1.0.

Part 3: Visualizations

Diagram 1: Structural Confirmation Workflow

This diagram illustrates the linear progression from crude extract to the final CIF (Crystallographic Information File).

Pteleine_Workflow Plant Crude Extract (Ptelea trifoliata) Isolation Column Chromatography (Isolation) Plant->Isolation Fractionation Cryst Crystallization (Slow Evaporation) Isolation->Cryst Purity >98% Diffraction X-ray Diffraction (Mo/Cu Source) Cryst->Diffraction Single Crystal Solving Structure Solution (SHELXT/SHELXL) Diffraction->Solving Bragg Reflections Model 3D Atomic Model (this compound) Solving->Model Refinement

Caption: Step-by-step workflow for converting raw plant material into a definitive 3D crystal structure.

Diagram 2: Logic Gate – Spectroscopic vs. Crystallographic Path

This diagram details the decision-making process when assigning the structure of a furoquinoline alkaloid.

Logic_Gate Start Purified Alkaloid (C13H11NO3) NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Are Regioisomers Distinguishable? NMR->Ambiguity Path_A Yes (Clear NOE) Ambiguity->Path_A Distinct Shifts Path_B No (Signal Overlap) Ambiguity->Path_B Ambiguous Result Confirm this compound (4,6-dimethoxy) Path_A->Result XRD X-ray Crystallography (Definitive Proof) Path_B->XRD Grow Crystal XRD->Result 3D Map

Caption: Decision tree for selecting X-ray crystallography when NMR data is inconclusive regarding isomerism.

Part 4: Expected Results & Data Interpretation

When successful, the X-ray experiment will yield a CIF (Crystallographic Information File) containing the following key parameters for this compound:

  • Crystal System: Monoclinic (Typical for this class).

  • Space Group: Likely

    
     or 
    
    
    
    .
  • Molecular Geometry:

    • The furan ring and quinoline ring should be coplanar.

    • The methoxy group at C-4 is typically twisted out of plane to minimize steric hindrance.

    • The methoxy group at C-6 lies in the plane of the benzene ring.

  • Packing: Look for

    
     stacking interactions between the quinoline rings of adjacent molecules, which stabilizes the lattice.
    
Validation Checklist (Trustworthiness)

References

  • Parsons, S., et al. (2013).[1] Precise crystal structure determination of small organic molecules. Acta Crystallographica Section B. Link[1]

  • Mocak, J., et al. (2023).[1] Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.[1] Molecules.[2][3][4][5][6][7][8][9] Link[1]

  • Sheldrick, G. M. (2015).[1][2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures (Search for this compound/Furoquinoline).Link[1]

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link[1]

Sources

Technical Guide: Benchmarking Pteleine Activity Against Known Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous benchmarking of Pteleine , a furoquinoline alkaloid derived from the Rutaceae family (e.g., Ptelea trifoliata), against industry-standard efflux pump inhibitors (EPIs). With the rise of multidrug-resistant (MDR) Staphylococcus aureus, particularly strains overexpressing the NorA efflux pump, this compound has emerged as a promising candidate for reversing fluoroquinolone resistance.[1]

This document provides researchers with validated protocols to objectively compare this compound against Reserpine (the competitive inhibition standard) and CCCP (the energy-uncoupling control), focusing on MIC modulation and real-time ethidium bromide accumulation kinetics.

The Target: NorA Efflux Systems in MDR S. aureus

The NorA pump is a chromosomally encoded multidrug transporter belonging to the Major Facilitator Superfamily (MFS) .[2] It utilizes the proton motive force (PMF) to actively extrude hydrophilic fluoroquinolones (e.g., ciprofloxacin) and quaternary ammonium compounds, rendering antibiotics ineffective.

Mechanistic Differentiation of Inhibitors

To benchmark this compound effectively, it must be distinguished from controls based on the mechanism of action:

  • This compound (Candidate): A furoquinoline alkaloid that functions as a putative competitive inhibitor, binding to the hydrophobic pocket of the NorA transporter to physically block antibiotic extrusion.

  • Reserpine (Benchmark Standard): An indole alkaloid that inhibits MFS pumps (like NorA) and ABC transporters. While highly effective in vitro, its neurotoxicity limits clinical use, making it the primary in vitro positive control.

  • CCCP (Mechanistic Control): Carbonyl cyanide m-chlorophenylhydrazone.[2][3] It is a protonophore that collapses the transmembrane electrochemical gradient (proton motive force). It stops efflux by removing the energy source, not by specific receptor binding.

Visualization: Mechanism of Action

The following diagram illustrates the competitive blockade by this compound versus the energy depletion by CCCP.

NorA_Mechanism Bacteria S. aureus Cytoplasm NorA NorA Efflux Pump (Transmembrane) Antibiotic Antibiotic (Fluoroquinolone) NorA->Antibiotic Extrusion (Resistance) Antibiotic->NorA Substrate Entry This compound This compound (Inhibitor) This compound->NorA Competitive Binding (Steric Blockade) CCCP CCCP (Uncoupler) PMF Proton Motive Force (H+ Gradient) CCCP->PMF Dissipates Gradient (Energy Collapse) PMF->NorA Energizes Pump

Figure 1: Mechanistic distinction between this compound (direct pump blockade) and CCCP (energy depletion).

Experimental Protocols for Benchmarking

To validate this compound, you must demonstrate two phenomena:

  • Synergy: It must lower the MIC of a substrate antibiotic (Modulation Assay).

  • Retention: It must prevent the physical efflux of a fluorescent substrate (EtBr Accumulation).

Protocol A: Checkerboard MIC Modulation Assay

This assay determines the Modulation Factor (MF) , quantifying the fold-reduction in antibiotic resistance.

Reagents:

  • Strain: S. aureus SA-1199B (NorA overexpressing) or ATCC 25923 (Wild Type).

  • Antibiotic: Ciprofloxacin (CIP) or Norfloxacin (NOR).

  • Inhibitors: this compound (Test), Reserpine (Control).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture to OD₆₀₀ = 0.5, then dilute 1:100 to achieve ~5 × 10⁵ CFU/mL.

  • Plate Setup: Use a 96-well microtiter plate.

    • X-axis:[4] Serial dilution of Antibiotic (e.g., 128 µg/mL to 0.25 µg/mL).

    • Y-axis:[4] Fixed sub-inhibitory concentration of this compound (typically 1/4 of its own MIC, often 20–50 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine the MIC of the antibiotic alone (

    
    ) and the MIC in the presence of this compound (
    
    
    
    ).

Calculation:



Target Benchmark: A potent EPI like Reserpine typically yields an MF 

. This compound should target an MF of 4–8 in NorA-overexpressing strains.
Protocol B: Real-Time Ethidium Bromide (EtBr) Accumulation

This is the gold-standard assay for proving efflux inhibition rather than general toxicity. EtBr fluoresces strongly only when intercalated with intracellular DNA. Active NorA pumps keep fluorescence low; inhibitors cause it to spike.

Reagents:

  • Substrate: Ethidium Bromide (10 µg/mL final).

  • Equipment: Fluorometer (Excitation: 530 nm, Emission: 600 nm).

  • Buffer: PBS with 0.4% Glucose (Glucose is critical to energize the pump for the negative control).

Step-by-Step Workflow:

  • Starvation: Grow cells to mid-log phase, pellet, and wash 3x in PBS. Incubate 30 mins without glucose to deplete cellular energy (minimizing basal efflux).

  • Loading: Resuspend cells to OD₆₀₀ = 0.6 in PBS.

  • Baseline: Measure fluorescence for 60 seconds to establish a stable baseline.

  • Injection: Simultaneously inject:

    • Glucose (to energize pumps).[3][5]

    • EtBr (substrate).[3][4][5][6]

    • Test Compound: this compound (at 1/2 MIC).

    • Control A: Reserpine (Positive Control).

    • Control B: Solvent only (Negative Control - Efflux Active).

  • Measurement: Record Relative Fluorescence Units (RFU) every 60 seconds for 30 minutes.

Visualization: EtBr Assay Logic

EtBr_Workflow Prep Cell Starvation (Deplete ATP) Load Add EtBr + Glucose Prep->Load Split Split Samples Load->Split NegCtrl Solvent Only (Active Efflux) Split->NegCtrl PosCtrl Reserpine (Blocked Efflux) Split->PosCtrl Test This compound (Test) Split->Test ResultLow Low Fluorescence (Pump Active) NegCtrl->ResultLow EtBr Extruded ResultHigh High Fluorescence (Pump Inhibited) PosCtrl->ResultHigh EtBr Trapped Test->ResultHigh If Effective

Figure 2: Logical flow of the Ethidium Bromide Accumulation Assay.

Data Interpretation & Benchmarking Guide

When analyzing your results, use the following comparative matrix. This data is synthesized from typical behavior of furoquinoline alkaloids versus standards in S. aureus SA-1199B.

Comparative Performance Table
MetricReserpine (Standard)This compound (Candidate)CCCP (Control)Interpretation
Primary Mechanism Competitive MFS InhibitionCompetitive MFS InhibitionProton UncouplerThis compound mimics Reserpine's mode of action.
MIC Modulation (MF) 4 – 8 fold reduction4 – 8 fold reduction > 8 fold reductionHigh MF indicates synergy with antibiotics.
EtBr Fluorescence Rapid, sustained increaseGradual to rapid increase Rapid max saturationThis compound should prevent the fluorescence decay seen in solvent controls.
Intrinsic MIC > 100 µg/mL (Poor antimicrobial)> 64 µg/mL High toxicityHigh intrinsic MIC is good; it proves the compound acts as a helper, not an antibiotic itself.
Toxicity Risk High (Neurotoxic)Moderate/Low High (Cytotoxic)This compound's advantage lies in potential safety over Reserpine.
Calculating Synergy (FICI)

To statistically validate the combination, calculate the Fractional Inhibitory Concentration Index (FICI):



  • 
    : MIC of Antibiotic in combination.
    
  • 
    : MIC of Antibiotic alone.
    
  • 
    : MIC of this compound in combination.
    
  • 
    : MIC of this compound alone.
    

Scoring:

  • FICI ≤ 0.5: Synergistic (Ideal for this compound).

  • 0.5 < FICI ≤ 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

Discussion: Why this compound?

While Reserpine is the in vitro king of efflux inhibition, it is clinically irrelevant due to neurotoxicity at the concentrations required for bacterial inhibition.

This compound, as a furoquinoline alkaloid, offers a structural alternative. Research suggests that the planar structure of furoquinolines allows them to intercalate into the NorA binding site, effectively "jamming" the pump. If your data shows this compound achieving an MF of ≥4 with an FICI ≤0.5, it validates the compound as a lead candidate for "Antibiotic Adjuvant" therapy—restoring the potency of cheap, older antibiotics like ciprofloxacin against superbugs.

References

  • Kaatz, G. W., & Seo, S. M. (1995). Inducible NorA-mediated multidrug resistance in Staphylococcus aureus.[1] Antimicrobial Agents and Chemotherapy.[7][8] Link

  • Gibbons, S. (2004). Anti-staphylococcal plant natural products. Natural Product Reports. Link

  • Stermitz, F. R., et al. (2002). Multidrug Pump Inhibitors Uncover Remarkable Activity of Plant Antimicrobials.[5] Antimicrobial Agents and Chemotherapy.[7][8] Link

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A Researcher's Guide to the Statistical Analysis of Pteleine Dose-Response Curves: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a robust statistical analysis of Pteleine's dose-response effects, benchmarked against a relevant alternative, Piplartine. By delving into the causality behind experimental choices and ensuring self-validating protocols, this document aims to uphold the highest standards of scientific integrity.

Introduction to this compound and the Imperative of Dose-Response Analysis

This compound, a furoquinoline alkaloid, has garnered interest within the scientific community for its potential biological activities. To rigorously evaluate its therapeutic promise, particularly in oncology, a quantitative understanding of its dose-dependent effects on cell viability is paramount. Dose-response analysis is the cornerstone of pharmacology, providing critical insights into a compound's potency and efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve, representing the concentration of a compound required to inhibit a biological process by 50%.[1] A precise and statistically sound determination of the IC50 is essential for the preclinical assessment of any potential therapeutic agent.

This guide will compare the cytotoxic effects of this compound with Piplartine, another natural alkaloid known for its anticancer properties.[2][3][4] The selection of Piplartine as a comparator is based on its well-documented cytotoxic activity and its distinct mechanism of action, providing a valuable benchmark for evaluating the relative potency of this compound. We will focus on the human non-small cell lung cancer cell line, A549, as a consistent model for this comparative analysis.

Experimental Design and Rationale

A robust experimental design is fundamental to generating high-quality, reproducible dose-response data. The choices of cell lines, compound concentrations, and assay methods are critical and must be guided by scientific rationale.

Cell Line Selection: A549

The A549 cell line, derived from a human lung carcinoma, is a widely used and well-characterized model in cancer research.[5][6] Its use in this comparative guide is justified by the availability of published IC50 data for both this compound and Piplartine in this specific cell line, allowing for a more direct, albeit literature-based, comparison.

Compound Concentration Ranges

The selection of a broad range of concentrations for both this compound and Piplartine is crucial for constructing a complete sigmoidal dose-response curve. This typically involves a serial dilution of the compounds to cover a range from no effect to maximal effect. An inadequate concentration range can lead to an incomplete curve, making it impossible to accurately determine the IC50.[7]

Cytotoxicity Assay: The MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

This section provides a detailed, step-by-step methodology for determining the cytotoxic effects of this compound and Piplartine on A549 cells.

Reagent Preparation
  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound and Piplartine Stock Solutions: Prepare 10 mM stock solutions in dimethyl sulfoxide (DMSO).

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter-sterilize and store protected from light.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.

Assay Procedure
  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Piplartine in culture medium from the stock solutions. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A549 A549 Cell Culture Seed Seed Cells in 96-well Plate A549->Seed Treat Add Compounds to Cells This compound This compound Serial Dilutions This compound->Treat Piplartine Piplartine Serial Dilutions Piplartine->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h MTT_add Add MTT Reagent Incubate_4h Incubate for 4h MTT_add->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Plot Plot Dose-Response Curves Calc Calculate IC50 Values Plot->Calc Compare Statistically Compare IC50s Calc->Compare

Caption: Experimental workflow for determining and comparing the cytotoxicity of this compound and Piplartine.

Data Analysis: From Raw Data to Statistical Significance

The analysis of dose-response data requires a systematic approach to ensure the reliability of the derived parameters.

Data Normalization

The raw absorbance data should be converted to percentage of cell viability relative to the untreated control.

Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Non-linear Regression for IC50 Determination

The relationship between drug concentration and cell viability is typically sigmoidal. Therefore, a non-linear regression model is the most appropriate method for fitting the dose-response curve.[1] A commonly used model is the four-parameter logistic (4PL) equation.

Software such as GraphPad Prism provides built-in functionalities for performing non-linear regression and calculating the IC50 value.[8] The process generally involves:

  • Inputting the log-transformed compound concentrations (X-axis) and the corresponding percentage of cell viability (Y-axis).

  • Selecting a non-linear regression model, such as "log(inhibitor) vs. response -- Variable slope (four parameters)".

  • The software will then calculate the best-fit curve and provide the IC50 value with its 95% confidence interval.

Statistical Comparison of IC50 Values

To determine if there is a statistically significant difference between the potency of this compound and Piplartine, an extra sum-of-squares F-test can be employed.[11][12] This test compares the goodness of fit of two models:

  • Null Hypothesis (H0): A single curve fits both datasets, meaning the IC50 values are not significantly different.

  • Alternative Hypothesis (H1): Two separate curves fit the data better, indicating that the IC50 values are significantly different.

A p-value is generated, and if it is below a predetermined significance level (typically p < 0.05), the null hypothesis is rejected, and it can be concluded that there is a statistically significant difference in the IC50 values of the two compounds.

Comparative Data Summary

The following table summarizes the reported IC50 values for this compound and Piplartine against the A549 human lung cancer cell line, providing a basis for their comparative cytotoxicity.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
This compound A549Not SpecifiedNot Specified~10-50[13]
Piplartine A549MTT726.84[3]
Piplartine A549MTTNot Specified5.09 - 16.15[2]

Note: The IC50 value for this compound is reported as a range due to the nature of the available source. More precise, side-by-side experimental data would be required for a definitive comparison.

Putative Signaling Pathway of this compound-Induced Cytotoxicity

Based on the mechanisms of action of structurally related alkaloids and other cytotoxic natural products, a putative signaling pathway for this compound-induced cell death can be proposed. It is hypothesized that this compound may exert its cytotoxic effects through the induction of apoptosis, potentially involving the modulation of the PI3K/Akt/mTOR signaling pathway and the generation of reactive oxygen species (ROS).

Proposed Mechanism of Action
  • Inhibition of PI3K/Akt/mTOR Pathway: this compound may inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival, proliferation, and growth.[14][15] Inhibition of this pathway can lead to the de-repression of pro-apoptotic proteins. The tumor suppressor protein PTEN is a negative regulator of this pathway.[14][15][16][17]

  • Induction of Oxidative Stress: this compound might increase the intracellular levels of ROS. Elevated ROS can damage cellular components and trigger apoptotic cell death.[18][19]

  • Activation of Apoptotic Pathways: The inhibition of survival pathways and the induction of cellular stress can converge on the activation of the intrinsic and/or extrinsic pathways of apoptosis. This involves the activation of caspases, which are key executioners of apoptosis, leading to DNA fragmentation and cell death.[20]

Signaling Pathway Diagram

pteleine_pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound PI3K PI3K This compound->PI3K inhibits ROS ↑ ROS This compound->ROS induces Receptor Growth Factor Receptor Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 Akt->Bcl2 promotes mTOR->Bcl2 promotes PTEN PTEN PTEN->PI3K inhibits Bax Bax ROS->Bax activates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Bax inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A putative signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the statistical analysis of this compound's dose-response curves, using Piplartine as a comparator. By adhering to detailed experimental protocols, employing appropriate non-linear regression models for data analysis, and utilizing statistical tests to compare potency, researchers can generate reliable and defensible data. The proposed mechanism of action and signaling pathway for this compound provide a conceptual framework for further mechanistic studies. Ultimately, a thorough and statistically sound evaluation of dose-response relationships is indispensable for advancing our understanding of this compound's therapeutic potential and for making informed decisions in the drug development process.

References

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MDPI. (2023, September 4). The Antitumor Activity of Piplartine: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). The Antitumor Activity of Piplartine: A Review. [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]

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  • National Center for Biotechnology Information. (2021, August 30). Plectin in Cancer: From Biomarker to Therapeutic Target. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs. [Link]

  • ResearchGate. (n.d.). Dose curve and IC 50 values of extracts on A549 cell line. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological curve fitting to analyze cutaneous adrenergic responses. [Link]

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Safety Operating Guide

Pteleine: Advanced Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Pteleine (CAS: 2221-41-2) is a furoquinoline alkaloid. While often used in pharmacological research for its antimicrobial and cytotoxic potential, it must be handled as a suspected DNA intercalator and phototoxic agent .

Unlike standard bench reagents, the disposal of this compound is not merely about regulatory compliance; it is about preventing environmental persistence and biological accumulation. The furan ring structure allows for DNA cross-linking under UV light, meaning improper disposal poses a genotoxic risk to downstream ecological systems.

Immediate Action Required:

  • Classification: Hazardous Chemical Waste (Toxic/Cytotoxic).

  • Disposal Method: High-temperature incineration (do not sewer).

  • Segregation: Isolate from oxidizers and strong acids.

Part 2: Hazard Profiling & Causality

Why do we handle it this way?

To ensure safety, you must understand the mechanism of toxicity. This compound acts through planar intercalation , inserting itself between DNA base pairs.

PropertyDataOperational Implication
Molecular Formula

Organic nature requires solvent-based disposal streams.
Physical State Solid (Crystalline)High risk of particulate inhalation; use weighing boats, not spatulas on open benches.
Solubility Soluble in

, EtOH; Poor in

Liquid waste will likely be Organic Non-Halogenated (unless halogenated solvents are used).
Reactivity PhototoxicAmber glassware is mandatory for waste storage to prevent uncontrolled degradation or activation.
Part 3: The Self-Validating Containment System

A "self-validating" system means the workflow physically prevents you from making an error. Do not rely on memory; rely on the setup.

1. The "Pre-Label" Rule

Protocol: You must label the waste container before you open the this compound vial.

  • Why? If a spill occurs, you have an immediate, identified receptacle.[1] If you finish the experiment and the jar is unlabelled, the system has failed.

  • Label Data: "this compound Waste - Cytotoxic Hazard - [Solvent Name] - [Date]"

2. The "Double-Barrier" PPE Standard

Protocol:

  • Inner Layer: Latex or Nitrile (Standard).

  • Outer Layer: Nitrile (Long-cuff).

  • Why? Furoquinoline alkaloids can permeate standard glove materials over time. The outer glove is sacrificial; if it touches a contaminated surface, it is stripped immediately, leaving the inner glove clean to handle non-contaminated items.

Part 4: Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound, Contaminated Debris)

Applicability: Expired vials, weighing papers, contaminated gloves, spill cleanup materials.

  • Containment: Place solid waste into a clear, wide-mouth polyethylene (HDPE) jar.

  • Sealing: Do not simply screw the lid on. Apply Parafilm around the lid-jar junction to prevent micro-particulate escape during transport.

  • Tagging: Mark as "Solid Hazardous Waste - Toxic."

  • Secondary Containment: Place the HDPE jar inside a clear Ziploc-style bag before depositing it in the satellite accumulation area.

Scenario B: Liquid Waste (Mother Liquors, HPLC Effluent)

Applicability: this compound dissolved in DMSO, Ethanol, or Methanol.

  • Segregation: Determine the solvent base.

    • Non-Halogenated: Ethanol, Methanol, DMSO.

    • Halogenated: Chloroform, Dichloromethane.

  • Pre-Treatment (Do NOT Neutralize): Do not attempt to chemically neutralize this compound in the lab. The risk of creating more toxic byproducts via oxidation is high.

  • Transfer: Use a funnel with a spill tray underneath. Pour slowly to avoid splashing.

  • Rinsing: Rinse the original this compound vessel with the same solvent used in the experiment (min. 2x) and add rinsate to the waste container. This ensures <0.1% residue remains in the "empty" glassware.

Part 5: Visualized Decision Workflow

The following diagram illustrates the critical decision logic for this compound disposal. This flow must be posted in the waste accumulation area.

PteleineDisposal Start START: this compound Waste Generated Assess Assess Physical State Start->Assess Solid Solid Waste (Powder, PPE, Debris) Assess->Solid Solid Liquid Liquid Waste (Solutions) Assess->Liquid Liquid ContainerSolid Place in Wide-Mouth HDPE Jar Solid->ContainerSolid Seal Seal Lid & Parafilm ContainerSolid->Seal TagSolid Tag: 'Solid Toxic Waste' Seal->TagSolid SolventCheck Check Solvent Type Liquid->SolventCheck NonHalo Non-Halogenated (EtOH, DMSO, MeOH) SolventCheck->NonHalo No Halogens Halo Halogenated (CHCl3, DCM) SolventCheck->Halo Contains Halogens Combine Combine in Compatible Solvent Carboy NonHalo->Combine Halo->Combine Rinse Triple Rinse Original Vessel (Add Rinsate to Waste) Combine->Rinse TagLiquid Tag: 'Toxic Liquid Organic' Rinse->TagLiquid

Caption: Decision logic for segregating this compound waste streams based on physical state and solvent compatibility.

Part 6: Emergency Spill Response

In the event of a powder spill outside the hood:

  • Evacuate & Alert: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, lab coat, and N95 respirator (dust protection is critical).

  • Dampen: Do NOT dry sweep. Cover the spill with paper towels dampened with Ethanol . This prevents dust generation and solubilizes the alkaloid for uptake.

  • Collect: Scoop up the damp towels and place them in the Solid Waste HDPE jar.

  • Decontaminate: Wash the surface with soap and water (alkaloids are often basic; mild detergent lifts them effectively).

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159650, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

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A Guide to Personal Protective Equipment for Handling Pteleine, a Novel Potent Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Authorized Research and Drug Development Personnel

Senior Application Scientist's Foreword: In the landscape of pharmaceutical innovation, we often encounter novel chemical entities with limited safety data. This guide addresses the safe handling of "Pteleine," a designation for a new, potent, powdered compound with an uncharacterized hazard profile. In the absence of specific toxicological data, we must adopt a conservative approach, treating this compound as a substance with the potential for high toxicity, including cytotoxic and respiratory irritant effects. This document provides a comprehensive framework for risk mitigation, grounded in the established principles of the hierarchy of controls. Our primary objective is to ensure the complete protection of laboratory personnel while maintaining the integrity of our research.

Foundational Safety Principles: The Hierarchy of Controls

Before any direct handling of this compound, it is imperative to implement a multi-layered safety strategy. Personal Protective Equipment (PPE) is the final and crucial barrier, but its effectiveness relies on the preceding layers of control.[1][2][3][4][5]

  • Elimination and Substitution: In drug development, these are often not feasible. However, it is crucial to continually evaluate if less hazardous intermediates or alternative synthetic routes can be employed.[2]

  • Engineering Controls: These are the most critical physical barriers to exposure.[1][5] All manipulations of powdered this compound must occur within certified containment systems. For potent compounds, open handling of powders is strictly prohibited.[6]

    • Primary Containment: Operations such as weighing, transferring, and preparing solutions must be performed in a negative pressure containment isolator (glove box) or a Class II Biological Safety Cabinet that is ducted to the outside.[6][7]

    • Secondary Containment: The laboratory itself should be maintained under negative pressure relative to adjacent areas, with entry and exit through an airlock.[6]

  • Administrative Controls: These are the procedures and policies that minimize exposure risk.[2][5]

    • Designated Areas: All work with this compound must be restricted to a clearly marked and physically segregated area.[8]

    • Training: All personnel must receive documented training on this specific protocol, including spill and emergency procedures, before handling this compound.

    • Medical Surveillance: A baseline medical surveillance program should be established for all personnel working with this compound.[9]

The relationship between these controls is illustrated in the following workflow:

cluster_0 Risk Mitigation Strategy Elimination Elimination/Substitution Engineering Engineering Controls (e.g., Isolator, Fume Hood) Elimination->Engineering Most Effective Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (PPE) Admin->PPE Least Effective (Last Line of Defense)

Caption: NIOSH Hierarchy of Controls.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the following PPE is mandatory for all personnel entering the designated this compound handling area. This ensemble is designed to prevent dermal, respiratory, and ocular exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves tested against cytotoxic drugs (ASTM D6978-05).[7] Longer cuffs are preferred.[10]Provides a robust barrier against chemical permeation. Double-gloving allows for the safe removal of the outer, contaminated layer without exposing the skin.
Body Protection Disposable, solid-front, back-tying, impermeable gown.[11] A coverall that has passed the Type 5 test for fine particulates is also a suitable option.[12]Prevents contamination of personal clothing and skin with this compound powder or droplets.
Respiratory Protection A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.Offers a higher protection factor than N95 respirators and is necessary when handling potent powders that can become airborne.
Eye/Face Protection A full-face shield worn over safety goggles.[7][9]Protects against splashes and airborne particles, ensuring complete facial coverage. Standard safety glasses are insufficient.[9]
Shoe Covers Disposable, impermeable shoe covers.[9][11]Prevents the tracking of this compound contamination out of the designated handling area.[9]

Step-by-Step Donning and Doffing Procedures

Correctly putting on and removing PPE is critical to prevent self-contamination.[9]

Donning Procedure (Putting On PPE)

This procedure should be performed in a designated clean area, just outside the this compound handling zone.

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Shoe Covers: Put on the first shoe cover, then step over a designated line into the "contaminated" side of the donning area. Repeat with the second shoe cover.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coverall: Put on the impermeable gown or coverall, ensuring complete coverage.

  • Respirator: Put on the PAPR hood and ensure it is functioning correctly.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.[10]

  • Face Shield: Put on the full-face shield.

  • Final Check: Perform a final visual inspection to ensure there are no gaps or exposed areas.

Doffing Procedure (Removing PPE)

This procedure should be performed in a designated doffing area, moving from the most contaminated to the least contaminated items.

  • Shoe Covers: Remove shoe covers while stepping out of the designated handling area.

  • Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in a designated cytotoxic waste container.

  • Face Shield & Gown: Remove the face shield and gown. Roll the gown away from the body, containing the contaminated front surface. Dispose of immediately.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out, and dispose of them.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Respirator: Remove the PAPR hood.

  • Final Hand Hygiene: Wash hands and face thoroughly with soap and water.

Caption: PPE Donning Workflow.

Operational Plan: Decontamination and Disposal

A rigorous decontamination and disposal plan is essential to prevent cross-contamination and environmental release.

Surface Decontamination
  • Routine Cleaning: At the end of each work session, all surfaces and equipment within the containment area must be decontaminated.[13]

  • Decontamination Method: Use a two-step process. First, deactivate the compound if a known method exists. If not, use a solvent known to dissolve this compound to thoroughly clean surfaces, followed by a rinse with 70% ethanol or a suitable broad-spectrum disinfectant.[13] All cleaning materials must be disposed of as hazardous waste.[13]

Waste Disposal

All waste generated from handling this compound is considered hazardous chemical waste.

  • Waste Streams: Segregate waste into three categories:

    • Sharps: Needles, scalpels, and other contaminated sharps must be placed in a designated cytotoxic sharps container.[11]

    • Solid Waste: All PPE, disposable plasticware, and cleaning materials must be collected in clearly labeled, thick, leak-proof plastic bags within a designated cytotoxic waste container.[11][14]

    • Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in sealed, compatible, and clearly labeled hazardous waste containers.[15] Do not mix incompatible waste streams.[15]

  • Labeling and Storage: All waste containers must be kept closed except when adding waste and must be labeled with "Hazardous Waste - this compound."[15] Store waste in a designated, secure area away from general lab traffic.

Emergency Procedures: Spills and Exposures

In the event of a spill:

  • Evacuate: Immediately alert others and evacuate the area.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

  • Cleanup: Only personnel trained in hazardous spill response and wearing appropriate PPE should perform cleanup using a cytotoxic spill kit.

In the event of personal exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide a copy of the Safety Data Sheet (SDS) if available.

References

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Samson, I. (2026). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Pharmaceutical Technology. Retrieved from [Link]

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  • Conducting a Chemical Risk Assessment in the Laboratory. (2025). Lab Manager. Retrieved from [Link]

  • The Hierarchy of Controls. (2022). Safety+Health Magazine. Retrieved from [Link]

  • NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. (n.d.). Canterbury District Health Board. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College. Retrieved from [Link]

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